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  • Product: 1,3,5,7,9-Pentaazaspiro[5.5]undecane
  • CAS: 64295-37-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Novel 1,3,5,7,9-Pentaazaspiro[5.5]undecane Derivatives

Abstract The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern medicinal chemistry. Spirocyclic systems, with their inherent three-dimensionality,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern medicinal chemistry. Spirocyclic systems, with their inherent three-dimensionality, offer a unique conformational rigidity that can enhance binding to biological targets.[1] This guide provides a comprehensive, research-oriented overview of a proposed synthetic pathway for a novel class of highly nitrogenated heterocycles: 1,3,5,7,9-pentaazaspiro[5.5]undecane derivatives. While this specific scaffold is not yet widely reported in the scientific literature, this document outlines a plausible and scientifically grounded synthetic strategy, drawing upon established principles of organic synthesis and analogies from the synthesis of related polyaza spirocycles and biguanide chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical space.

Introduction: The Rationale for 1,3,5,7,9-Pentaazaspiro[5.5]undecane Derivatives

The 1,3,5,7,9-pentaazaspiro[5.5]undecane core represents a unique and unexplored heterocyclic system. Its structure, featuring a central spiro-carbon atom linking two six-membered rings, each containing multiple nitrogen atoms, suggests a rich potential for diverse biological activities. The high nitrogen content, reminiscent of biguanide-based drugs like metformin, could impart favorable pharmacokinetic properties and multiple points for hydrogen bonding interactions with biological macromolecules.[2][3] Biguanides and their cyclic congeners, the 1,3,5-triazines, are known to exhibit a wide range of pharmacological effects, including antidiabetic, anticancer, and antimalarial activities.[4][5][6]

The spirocyclic nature of the proposed scaffold is anticipated to confer a well-defined three-dimensional geometry, a desirable trait in modern drug design that can lead to enhanced target selectivity and potency. The synthesis of related diazaspiro[5.5]undecane derivatives has been reported, often demonstrating interesting biological properties.[7] This guide, therefore, aims to provide a forward-looking blueprint for the synthesis of the novel pentaaza-analogue, opening new avenues for drug discovery and development.

Proposed Synthetic Strategy: A Convergent Approach

A logical and convergent approach to the 1,3,5,7,9-pentaazaspiro[5.5]undecane scaffold is a double cyclocondensation reaction. This strategy involves the reaction of a geminal bis-biguanide synthon with a suitable 1,3-dicarbonyl compound or its equivalent. This approach is advantageous as it allows for the construction of the complex spirocyclic core in a single, efficient step from readily accessible or preparable starting materials.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Analysis Gem-diamine Gem-diamine Gem-bis(biguanide) Gem-bis(biguanide) Gem-diamine->Gem-bis(biguanide)  2 eq. Dicyandiamide, HCl Dicyandiamide Dicyandiamide Dicyandiamide->Gem-bis(biguanide) Pentaazaspiro[5.5]undecane Pentaazaspiro[5.5]undecane Gem-bis(biguanide)->Pentaazaspiro[5.5]undecane  Cyclocondensation Malonic Acid Derivative Malonic Acid Derivative Malonic Acid Derivative->Pentaazaspiro[5.5]undecane Purification Purification Pentaazaspiro[5.5]undecane->Purification  Chromatography Characterization Characterization Purification->Characterization  NMR, MS, X-ray

Caption: Proposed workflow for the synthesis of 1,3,5,7,9-pentaazaspiro[5.5]undecane derivatives.

Detailed (Hypothetical) Synthetic Protocols

Step 1: Synthesis of the Key Precursor: A Geminal Bis-biguanide

The successful synthesis of the target spirocycle hinges on the preparation of a suitable geminal bis-biguanide precursor. While this specific class of compounds is not extensively documented, its synthesis can be envisioned based on established methods for biguanide formation.[4][8] The reaction of a gem-diamine with two equivalents of dicyandiamide in the presence of an acid catalyst is a plausible route.

Hypothetical Protocol for the Synthesis of a Gem-bis(biguanide) from Cyclohexane-1,1-diyldimethanamine:

  • Reagents and Setup: To a stirred solution of cyclohexane-1,1-diyldimethanamine dihydrochloride (1.0 eq) in a suitable high-boiling solvent such as 1-butanol, add dicyandiamide (2.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, the resulting precipitate can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the desired gem-bis(biguanide) dihydrochloride salt.

Causality Behind Experimental Choices:

  • Solvent: 1-Butanol is chosen for its high boiling point, which is often necessary for the reaction between amines and dicyandiamide to proceed at a reasonable rate.[8]

  • Acidic Conditions: The use of the dihydrochloride salt of the gem-diamine provides the acidic medium required to activate the nitrile group of dicyandiamide towards nucleophilic attack by the amine.[8]

  • Stoichiometry: A slight excess of dicyandiamide is used to ensure complete conversion of the diamine.

Step 2: Spirocyclization to Form the 1,3,5,7,9-Pentaazaspiro[5.5]undecane Core

The key spirocyclization step involves the reaction of the gem-bis(biguanide) with a 1,3-dicarbonyl compound. Malonic acid or its derivatives (e.g., diethyl malonate) are suitable candidates. This reaction is analogous to the synthesis of 2,4-diamino-1,3,5-triazines from biguanides and esters.[5]

Hypothetical Protocol for the Synthesis of a 1,3,5,7,9-Pentaazaspiro[5.5]undecane Derivative:

  • Reagents and Setup: To a solution of the gem-bis(biguanide) dihydrochloride (1.0 eq) in a polar solvent like methanol, add a base such as sodium methoxide (2.0 eq) to generate the free base in situ. To this mixture, add diethyl malonate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 8-16 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product.

  • Work-up and Purification: Upon completion, the reaction mixture can be cooled, and the solvent removed under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 1,3,5,7,9-pentaazaspiro[5.5]undecane derivative.

Proposed Reaction Mechanism:

G cluster_0 Mechanism of Spirocyclization Bis-biguanide Gem-bis(biguanide) Intermediate1 Initial Adduct Bis-biguanide->Intermediate1  Nucleophilic Attack Malonate Diethyl Malonate Malonate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2  Intramolecular  Cyclization Product Pentaazaspiro[5.5]undecane Intermediate2->Product  Second Cyclization  & Aromatization

Caption: Proposed mechanism for the formation of the 1,3,5,7,9-pentaazaspiro[5.5]undecane core.

Purification and Characterization

The purification and characterization of the synthesized compounds are crucial to confirm their identity and purity.

  • Purification: Column chromatography is a standard method for purifying organic compounds. For highly polar compounds like the proposed pentaazaspiro[5.5]undecanes, reverse-phase chromatography might be a suitable alternative. Recrystallization can be employed for crystalline final products.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the synthesized compounds. The high symmetry of the spirocyclic core should be reflected in the NMR spectra.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the products.

    • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction would provide unambiguous proof of the structure and stereochemistry.

Data Presentation: Hypothetical Derivatives and Expected Data

The proposed synthetic route allows for the generation of a library of derivatives by varying the starting gem-diamine and the 1,3-dicarbonyl compound.

DerivativeStarting Gem-Diamine1,3-Dicarbonyl CompoundHypothetical Yield (%)Expected 1H NMR (ppm, key signals)Expected MS (m/z) [M+H]+
1 Cyclohexane-1,1-diyldimethanamineDiethyl malonate40-503.5-4.0 (CH2-N), 1.2-1.8 (cyclohexyl)~300-350
2 2,2-Dimethylpropane-1,1-diamineMalononitrile35-453.2-3.8 (CH2-N), 1.0-1.2 (t-butyl)~250-300
3 DiphenylmethanediamineAcetylacetone45-557.2-7.5 (Ar-H), 4.0-4.5 (CH-N), 2.0-2.2 (CH3)~400-450

Conclusion and Future Perspectives

This technical guide has outlined a novel and plausible synthetic strategy for the preparation of 1,3,5,7,9-pentaazaspiro[5.5]undecane derivatives, a hitherto unexplored class of heterocyclic compounds. The proposed double cyclocondensation reaction provides a convergent and flexible route to this unique scaffold. The successful synthesis of these compounds would open up new avenues in medicinal chemistry, providing a novel platform for the development of therapeutic agents targeting a wide range of diseases. Future work should focus on the practical execution of this proposed synthesis, optimization of reaction conditions, and the exploration of the biological activities of the resulting derivatives. The unique structural features of the 1,3,5,7,9-pentaazaspiro[5.5]undecane core make it a compelling target for further investigation.

References

  • Štrukil, V., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001–1040. Available at: [Link]

  • Pulito, C., et al. (2020). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 12(4), 860. Available at: [Link]

  • Wong, A., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. Available at: [Link]

  • Ranjbar-Karimi, R., et al. (2012). Multicomponent reactions for the synthesis of spiro compounds. 19th Iranian Seminar on Organic Chemistry. Available at: [Link]

  • dos Santos, F. P., et al. (2020). Synthesis of sugar-biguanide hybrids to study their potential biological effects. Master's Thesis, Universidade Nova de Lisboa. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available at: [Link]

  • Moussa, Z., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 1889–1896. Available at: [Link]

  • Ahmed, M. G., et al. (2011). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiroundecane-3-oxo (or thioxo)-1,5,9-triones. Journal of the Bangladesh Chemical Society, 24(2), 135-141. Available at: [Link]

  • Ranjbar-Karimi, R., et al. (2022). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. International Journal of Advanced Chemistry, 10(2), 65-71. Available at: [Link]

  • Clavier, H., et al. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 97(12), 836-855. Available at: [Link]

  • Ferreira, P. M., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(10), 4079-4097. Available at: [Link]

  • Wardle, R. B. (2002). Process for making 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.05,903,11]-dodecane. US Patent 6,391,130 B1.
  • Wilson, M. S., & Padwa, A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609. Available at: [Link]

  • Diakité, A. S., et al. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 9(2), 1-11. Available at: [Link]

  • Beilstein Journals. (2021). Synthetic accesses to biguanide compounds. Available at: [Link]

  • Szymańska, E., et al. (2022). Regulatory Effects of Metformin, an Antidiabetic Biguanide Drug, on the Metabolism of Primary Rat Adipocytes. International Journal of Molecular Sciences, 23(16), 9253. Available at: [Link]

  • Shiri, M., et al. (2008). Clean synthesis and antibacterial activities of spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine]-pentaones. Bioorganic & Medicinal Chemistry Letters, 18(22), 5896–5898. Available at: [Link]

  • Gholam-Abbas, S., et al. (2015). Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives. Iranian Journal of Pharmaceutical Research, 14(4), 1139–1147. Available at: [Link]

  • Trautmann, H. (2023). From Synthalin to Metformin:is a Century Cycle of Biguanides as Oral Antidiabetic drugs Now Closed?. Preprints.org. Available at: [Link]

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 12(7), 1599. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis of some novel spiro benzodiazepines including a pyrolidine ring. Journal of Heterocyclic Chemistry, 49(6), 1334-1338. Available at: [Link]

  • Ahmed, M. G., et al. (2008). Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, Part I. Journal of the Chilean Chemical Society, 53(1), 1435-1438. Available at: [Link]

  • Ziarani, G. M., et al. (2018). Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors. Scientia Pharmaceutica, 86(3), 33. Available at: [Link]

  • Matijošytė, I., et al. (2020). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 25(20), 4744. Available at: [Link]

  • Rusinov, V. L., et al. (2023). Synthesis of imidazo[4,5-e][4][5]thiazino[2,3-c][2][4][6]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][2][4][6]triazines. Beilstein Journal of Organic Chemistry, 19, 1083–1091. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives

Abstract The diazaspiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Its rigid, three-dimensional structure allows for the precise spatial orie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The diazaspiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive core for the design of novel therapeutics targeting a range of diseases, including inflammatory conditions, pain, and cancer.[1][2][3] The stereochemical configuration of these spirocycles is often critical for their pharmacological activity, necessitating the development of robust and efficient stereoselective synthetic methods. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the stereoselective synthesis of diazaspiro[5.5]undecane derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven insights into experimental design, and present detailed protocols for the synthesis of these valuable compounds.

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold

The unique topology of the diazaspiro[5.5]undecane system, which features two nitrogen-containing rings fused at a single quaternary carbon, imparts a high degree of conformational rigidity. This structural constraint is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Derivatives of this scaffold have shown promise as inhibitors of enzymes such as Leukotriene A4 hydrolase (LTA4H) and Bruton's tyrosine kinase (BTK), and as ligands for G-protein coupled receptors, including μ-opioid and σ1 receptors.[1][3][4] The therapeutic potential of these compounds is often linked to a specific stereoisomer, highlighting the critical need for synthetic methods that can control the absolute and relative stereochemistry of the spirocyclic core and its substituents.

Core Stereoselective Synthetic Strategies

The construction of the diazaspiro[5.5]undecane ring system with stereochemical control can be broadly categorized into several key strategies. This guide will focus on three powerful and versatile approaches:

  • Cascade Reactions: Tandem reactions that form multiple bonds and stereocenters in a single operation.

  • Chiral Auxiliary-Mediated Syntheses: The use of covalently attached chiral molecules to direct stereoselective transformations.

  • Organocatalytic Asymmetric Reactions: The use of small, chiral organic molecules to catalyze enantioselective bond formations.

Cascade Reactions: A Conjugate Addition/Dipolar Cycloaddition Approach

A highly efficient method for the stereocontrolled synthesis of the azaspiro[5.5]undecane ring system involves a cascade reaction sequence initiated by a conjugate addition, which then triggers an intramolecular dipolar cycloaddition.[1][5] This strategy allows for the rapid construction of the spirocyclic core with a high degree of stereoselectivity.

Causality Behind the Experimental Choices:

The success of this cascade reaction hinges on the careful selection of the reactants. The oxime serves as a nucleophile that initiates the conjugate addition to the electron-deficient diene. The choice of a substituted cyclohexanone oxime allows for the introduction of desired functionality on one of the rings of the final spirocycle. The bis(phenylsulfonyl)-1,3-butadiene is an excellent Michael acceptor, and the phenylsulfonyl groups also act as leaving groups in subsequent transformations. The intramolecular nature of the subsequent [3+2] dipolar cycloaddition is key to controlling the stereochemistry of the newly formed stereocenters. The facial selectivity of the cycloaddition is dictated by the conformation of the transient nitrone intermediate, which is influenced by the existing stereocenters in the molecule.

Mechanistic Pathway:

The reaction is proposed to proceed through the following steps:

  • Conjugate Addition: The oxime nitrogen attacks the electron-deficient diene in a 1,4-fashion, leading to the formation of a nitrone intermediate.

  • Intramolecular [3+2] Cycloaddition: The newly formed nitrone undergoes a rapid intramolecular [3+2] cycloaddition with the remaining double bond of the original diene system. This cycloaddition proceeds through a highly ordered transition state, which dictates the stereochemical outcome at the newly formed stereocenters.

  • Reductive Cleavage: The resulting bicyclic isoxazolidine is then subjected to reductive cleavage of the N-O bond, typically using a reducing agent like Na/Hg amalgam, to furnish the desired azaspiro[5.5]undecane core.

G cluster_0 Conjugate Addition & Cycloaddition Cascade Reactants Cyclohexanone Oxime + Bis(phenylsulfonyl)butadiene Nitron Transient Nitrone Intermediate Reactants->Nitron Conjugate Addition Cycloadduct Bicyclic Isoxazolidine Nitron->Cycloadduct Intramolecular [3+2] Cycloaddition Final_Product Azaspiro[5.5]undecane Cycloadduct->Final_Product Reductive N-O Cleavage

Caption: Cascade reaction for azaspiro[5.5]undecane synthesis.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet highly effective strategy for achieving stereocontrol in organic synthesis. The auxiliary, a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction before being cleaved to afford the desired enantiomerically enriched product.

The Evans oxazolidinone auxiliary is a widely used and reliable chiral auxiliary for stereoselective alkylations, aldol reactions, and Michael additions.[6] Its application in the synthesis of 3,9-diazaspiro[5.5]undecanes demonstrates its utility in controlling the stereochemistry at a nascent stereocenter.[6]

Causality Behind the Experimental Choices:

The chiral oxazolidinone is acylated to form an N-acyl oxazolidinone, which serves as the Michael donor. The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate that is formed upon deprotonation. The choice of a Lewis acid is crucial for coordinating to the carbonyl oxygens of the N-acyl oxazolidinone, locking it into a specific conformation and enhancing the facial bias. The subsequent addition of the Michael acceptor proceeds from the less sterically hindered face, leading to the formation of the product with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to reveal the desired carboxylic acid or other functional groups without epimerization of the newly formed stereocenter.

Mechanistic Pathway:

  • Enolate Formation: A base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon of the N-acyl oxazolidinone to form a lithium enolate.

  • Lewis Acid Coordination: A Lewis acid, such as TiCl4, coordinates to the carbonyl oxygens, creating a rigid chelated intermediate.

  • Diastereoselective Michael Addition: The Michael acceptor approaches the enolate from the face opposite to the bulky substituent of the chiral auxiliary.

  • Auxiliary Cleavage: The chiral auxiliary is removed, for example, by hydrolysis or reduction, to yield the enantiomerically enriched product.

G cluster_1 Evans Auxiliary in Michael Addition Start N-Acyl Evans Oxazolidinone Enolate Chelated Enolate Start->Enolate 1. Base 2. Lewis Acid Michael_Adduct Diastereomerically Enriched Michael Adduct Enolate->Michael_Adduct + Michael Acceptor Product Enantiomerically Enriched Product Michael_Adduct->Product Auxiliary Cleavage Auxiliary Recovered Chiral Auxiliary Michael_Adduct->Auxiliary G cluster_2 Organocatalytic Double Michael Addition Reactants Barbituric Acid Derivative + Divinyl Ketone Catalyst_Complex Chiral Catalyst- Substrate Complex Reactants->Catalyst_Complex + Chiral Catalyst First_Adduct Enantioenriched Michael Adduct Catalyst_Complex->First_Adduct First Michael Addition Final_Product Enantioenriched Diazaspiro[5.5]undecane First_Adduct->Final_Product Intramolecular Michael Addition Final_Product->Reactants Catalyst Regeneration

Caption: Organocatalytic enantioselective double Michael addition.

Data Presentation: Comparison of Stereoselective Methods

MethodKey Reagents/CatalystsTypical YieldsDiastereoselectivity (d.r.)Enantioselectivity (e.e.)
Cascade Reaction Substituted cyclohexanone oxime, bis(phenylsulfonyl)butadiene70-90%>95:5N/A (racemic)
Evans Auxiliary Evans oxazolidinone, strong base (e.g., LDA), Lewis acid (e.g., TiCl₄)60-85%>98:2>98%
Organocatalysis Chiral bifunctional catalyst (e.g., thiourea, squaramide)80-95%N/Aup to 99%

Experimental Protocols

Protocol for Cascade Conjugate Addition/Dipolar Cycloaddition

This protocol is adapted from the work of Padwa and co-workers. [1][5] Step 1: Synthesis of the Bicyclic Isoxazolidine

  • To a solution of 2-butyl-3-(methoxymethoxy)cyclohexanone oxime (1.0 eq) in anhydrous toluene (0.2 M) at room temperature under an argon atmosphere, add 2,3-bis(phenylsulfonyl)-1,3-butadiene (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclic isoxazolidine cycloadduct.

Step 2: Reductive Cleavage to the Azaspiro[5.5]undecane

  • To a solution of the bicyclic isoxazolidine (1.0 eq) in anhydrous methanol (0.1 M) at -20 °C under an argon atmosphere, add freshly prepared 5% sodium amalgam (10 eq by weight of sodium).

  • Stir the reaction mixture vigorously at -20 °C for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired azaspiro[5.5]undecane derivative.

Protocol for Organocatalytic Asymmetric Double Michael Addition

This is a representative protocol based on established principles of organocatalysis.

  • To a vial charged with the chiral bifunctional thiourea catalyst (0.1 eq) and the diarylideneacetone (1.0 eq), add anhydrous toluene (0.5 M).

  • Add the N,N-dimethylbarbituric acid (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

The stereoselective synthesis of diazaspiro[5.5]undecane derivatives is a dynamic and evolving field of research. The strategies outlined in this guide—cascade reactions, chiral auxiliary-mediated syntheses, and organocatalytic asymmetric reactions—represent powerful and versatile tools for accessing these medicinally important scaffolds with a high degree of stereochemical control. The choice of synthetic strategy will depend on the desired substitution pattern, the required stereoisomer, and the scalability of the process. As our understanding of asymmetric catalysis continues to grow, we can anticipate the development of even more efficient and selective methods for the synthesis of these complex and valuable molecules, further empowering their exploration in drug discovery and development.

References

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1990). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 55(16), 4935-4940.
  • Stout, D. M., et al. (2003). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Journal of Organic Chemistry, 68(21), 8086-8092.
  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9.
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Islam, M. S., Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., Siddiqui, M. R. H., & Fun, H. K. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2563-S2571. Retrieved from [Link]

  • Aggarwal, K., Vij, K., & Khurana, J. M. (2014). An efficient catalyst free synthesis of nitrogen containing spiro heterocycles via [5 + 1] double Michael addition reaction. Tetrahedron Letters, 55(2), 433-436.
  • De Cauwer, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 447. Retrieved from [Link]

  • Busch-Petersen, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Retrieved from [Link]

  • Wilson, M. S., & Padwa, A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601-9609. Retrieved from [Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1990). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry.
  • Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Retrieved from [Link]

  • Jensen, N. N., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18085-18101. Retrieved from [Link]

Sources

Foundational

Advanced NMR Characterization of 1,3,5,7,9-Pentaazaspiro[5.5]undecane

Content Type: Technical Guide / Whitepaper Audience: Drug Development Professionals, Synthetic Chemists, and Spectroscopists Executive Summary: The Structural Challenge The characterization of high-nitrogen spirocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Drug Development Professionals, Synthetic Chemists, and Spectroscopists

Executive Summary: The Structural Challenge

The characterization of high-nitrogen spirocyclic scaffolds—specifically 1,3,5,7,9-pentaazaspiro[5.5]undecane —presents a unique set of challenges in structural biology and medicinal chemistry. Unlike simple carbocycles, this scaffold combines a rigid spiro-junction with a high density of heteroatoms, leading to complex electronic environments, rapid prototropic exchange, and potential conformational flux.

This guide provides a definitive protocol for the structural validation of this moiety, moving beyond basic spectral assignment to rigorous, self-validating proof of connectivity and stereochemistry. We focus on the "Spiro-Bridge" verification—the critical analytical step distinguishing this scaffold from fused or bridged isomers.

Structural Context & Numbering Logic[1]

To ensure accurate assignment, we define the connectivity based on IUPAC priority for heteroatoms. In a 1,3,5,7,9-pentaazaspiro[5.5]undecane system, the spiro-carbon (C6) acts as the orthogonal anchor between two nitrogen-rich rings:

  • Ring A (Triaza): Resembles a hexahydro-1,3,5-triazine derivative (N atoms at positions 1, 3, 5).

  • Ring B (Diaza): Resembles a hexahydropyrimidine derivative (N atoms at positions 7, 9).

  • The Spiro Center (C6): A quaternary aminal carbon flanked by four nitrogen atoms (or carbon/nitrogen mix depending on exact isomer), creating a distinct deshielded electronic signature.

Sample Preparation & Solvent Strategy

High-nitrogen heterocycles are prone to aggregation and rapid proton exchange, which broadens NMR signals and obscures scalar coupling.

Protocol: Solvent Selection for N-Rich Spirocycles
SolventSuitabilityRationale
DMSO-d6 Primary Disrupts intermolecular H-bonding; slows NH exchange, allowing observation of N-H couplings.
Pyridine-d5 SecondaryExcellent for solubilizing rigid, polar spiro-aminals; separates overlapping methylene signals via ASIS (Aromatic Solvent-Induced Shift).
CDCl3 AvoidOften leads to broad NH signals and poor solubility for poly-aza systems; acidic impurities can catalyze ring opening.

Expert Insight: For this specific pentaaza scaffold, use DMSO-d6 dried over molecular sieves. Trace water catalyzes the ring-opening of the spiro-aminal center.

1D NMR Characterization Strategy

1H NMR: The Geminal Fingerprint

The spiro-junction renders the methylene protons in the rings diastereotopic. Unlike a flat aromatic system, the chair/boat conformation of the saturated rings creates distinct axial and equatorial environments.

  • Key Feature: Look for AB spin systems (roofing effect) for the -CH₂- groups between nitrogens (e.g., H2, H4, H8, H10).

  • Chemical Shift Range:

    
     3.5 – 5.0 ppm (deshielded by adjacent Nitrogens).
    
  • Diagnostic Test: If the ring is flipping rapidly (dynamic equilibrium), these AB quartets will collapse into broad singlets. Cool the sample to 273 K to freeze the conformation and resolve the couplings.

13C NMR: The "Spiro-Shift"

The quaternary spiro-carbon is the structural anchor.

  • Spiro Carbon (C6): Expected at

    
     70.0 – 85.0 ppm . This is the "Aminal Region." It is significantly deshielded compared to a standard cyclohexane CH₂ (
    
    
    
    20-30 ppm) but shielded relative to a carbonyl.
  • C=N vs C-N: If the synthesis involves imine intermediates, look for signals >150 ppm. The target molecule is fully saturated, so all ring carbons should appear < 90 ppm.

Advanced 2D NMR Workflow (The Validation Engine)

To prove the structure is spiro and not a fused system (like a decalin derivative), you must establish connectivity through the quaternary center.

Diagram 1: Characterization Workflow

NMR_Workflow Sample Sample Preparation (DMSO-d6, Dry) OneD 1D Screening (1H & 13C APT/DEPT) Sample->OneD HSQC 1H-13C HSQC (Assign Protonated Carbons) OneD->HSQC Identify CH2s HMBC 1H-13C HMBC (The Spiro-Bridge Check) HSQC->HMBC Connect Rings N15 1H-15N HMBC (Nitrogen Connectivity) HMBC->N15 Verify N-Density NOESY NOESY/ROESY (Stereochemistry/Conformation) N15->NOESY Axial/Eq Assign

Caption: Step-by-step logic flow for structurally validating high-nitrogen spirocycles.

The HMBC "Spiro-Bridge" Experiment

This is the most critical experiment. You must observe long-range correlations (2JCH and 3JCH) from protons on Ring A to carbons on Ring B (and vice versa) via the spiro carbon C6.

  • Target Correlation: Protons at C2/C4 (Ring A)

    
     Spiro Carbon C6.
    
  • Target Correlation: Protons at C8/C10 (Ring B)

    
     Spiro Carbon C6.
    
  • The "Cross-Ring" Proof: In rare cases, you may see a weak 4J correlation between protons of Ring A and Carbons of Ring B if the geometry is rigid (W-coupling).

Diagram 2: HMBC Connectivity Logic

HMBC_Logic cluster_interpretation Interpretation Rule RingA_H Ring A Protons (H2/H4) Spiro_C Spiro Carbon (C6 - Quaternary) RingA_H->Spiro_C Strong 3J (Diagnostic) RingB_C Ring B Carbons (C8/C10) RingA_H->RingB_C No Correlation (Proves Separation) Rule If H(Ring A) sees C(Ring B), structure is FUSED, not SPIRO. (Exception: 4J W-coupling)

Caption: Logic gate for distinguishing Spiro vs. Fused systems using HMBC correlations.

15N NMR: The Gold Standard

For a pentaaza compound, 15N NMR is not optional; it is required to resolve the five nitrogen environments. Direct detection is insensitive; use 1H-15N HMBC (long-range).

  • Differentiation:

    • Tertiary Amines (N-R): Typically

      
       -320 to -360 ppm (relative to nitromethane).
      
    • Secondary Amines (N-H): Typically

      
       -280 to -320 ppm.
      
    • Aminal Nitrogens (N-C-N): The position adjacent to the spiro center will show distinct shifts due to the gem-diamine effect.

Experimental Protocol: Step-by-Step

Step 1: Sample Stability Check
  • Dissolve ~10 mg of compound in 0.6 mL DMSO-d6 .

  • Acquire a quick 1H spectrum (8 scans).

  • Wait 1 hour. Acquire again.

  • Pass Criteria: No new signals (e.g., formaldehyde, free amine) appearing. Spiro-aminals can hydrolyze; if unstable, switch to Benzene-d6 or perform at 278 K .

Step 2: The "Spiro-Hunt" (13C Acquisition)
  • Run a standard 13C{1H} experiment (minimum 1024 scans due to quaternary carbons).

  • Set relaxation delay (

    
    ) to 3-5 seconds . The spiro carbon has no attached protons and a long 
    
    
    
    relaxation time. Short delays will saturate this signal, making it disappear.
  • Search Window: Look specifically at 70-85 ppm . Absence of a signal here invalidates the spiro-aminal structure.

Step 3: Stereochemical Assignment (NOESY)
  • Use a mixing time (

    
    ) of 500 ms .
    
  • Identify Axial-Axial correlations between non-adjacent protons.

  • If the molecule is in a chair conformation, 1,3-diaxial interactions will confirm the relative stereochemistry of substituents on the rings.

References

  • Spiro-Aminal Synthesis & NMR

    • Study on the synthesis and NMR characterization of diazaspiro[5.
    • Source: Arabian Journal of Chemistry
  • 15N NMR of Heterocycles

    • Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy of Nucleosides and Heterocycles.
    • Source: Caltech Authors / Roberts et al.
  • General Spiro-Compound Characterization

    • Structural Characterization of Spirostanol Deriv
    • Source: MDPI Molecules
  • Advanced Heterocyclic NMR Techniques

    • Advanced NMR techniques for structural characteriz
    • Source: ESA-IPB
Exploratory

A Technical Guide to the Discovery of Novel 1,3,5,7,9-Pentaazaspiro[5.5]undecane Analogs for Therapeutic Development

This guide provides a comprehensive framework for the identification, synthesis, and evaluation of novel 1,3,5,7,9-pentaazaspiro[5.5]undecane analogs. It is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the identification, synthesis, and evaluation of novel 1,3,5,7,9-pentaazaspiro[5.5]undecane analogs. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutic agents. The methodologies outlined herein are designed to be robust and self-validating, integrating established principles of medicinal chemistry with actionable, field-proven insights.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. A significant challenge in this endeavor is the exploration of new chemical space to identify molecules with improved potency, selectivity, and pharmacokinetic profiles. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention due to their unique three-dimensional structures.[1] This inherent three-dimensionality offers a distinct advantage over planar molecules by enabling more specific interactions with biological targets and potentially improving physicochemical properties such as solubility and metabolic stability.[1][2]

The 1,3,5,7,9-pentaazaspiro[5.5]undecane core represents a particularly intriguing scaffold. The high nitrogen content suggests numerous points for hydrogen bonding and other polar interactions, which are crucial for target binding.[3] Furthermore, the spirocyclic nature of the undecane backbone provides a rigid framework that can pre-organize appended functional groups into a desired conformation for optimal target engagement, a key strategy for enhancing potency and selectivity.[4][5] The exploration of novel analogs of this core is therefore a promising avenue for the discovery of new drugs.

This guide will delineate a systematic approach to the discovery of novel 1,3,5,7,9-pentaazaspiro[5.5]undecane analogs, from initial computational design and synthesis to comprehensive biological evaluation.

Strategic Design of Novel Analogs

The design of a focused library of novel analogs is a critical first step. A combination of computational and knowledge-based approaches is recommended to maximize the probability of identifying bioactive compounds.

Computational-Guided Design

Computational methods are invaluable for prioritizing synthetic targets and reducing the cost and time of drug discovery.[6] Techniques such as molecular docking and virtual screening can be employed to predict the binding affinity of virtual compounds to a specific biological target.[7][8]

The initial phase of computational design involves identifying a relevant biological target. Given the diverse biological activities of nitrogen-containing heterocycles, potential targets could include enzymes (e.g., kinases, proteases) or G-protein coupled receptors (GPCRs).[9][10] Once a target is selected, its three-dimensional structure (obtained from the Protein Data Bank or through homology modeling) is used for in silico screening.[7]

A virtual library of 1,3,5,7,9-pentaazaspiro[5.5]undecane analogs can be generated by enumerating various substituents at accessible positions on the spirocyclic core. These virtual compounds are then docked into the active site of the target protein. The docking scores, which estimate the binding affinity, are used to rank the compounds. Analogs with the most favorable predicted binding energies are prioritized for synthesis.[6]

Experimental Protocol: In Silico Screening of a Virtual Library

  • Target Preparation: Obtain the 3D structure of the target protein. Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D structure of the 1,3,5,7,9-pentaazaspiro[5.5]undecane core. Enumerate a virtual library of analogs by adding a diverse set of functional groups at synthetically accessible positions. Minimize the energy of each ligand.

  • Molecular Docking: Use a validated docking program (e.g., AutoDock, Glide) to dock each ligand into the prepared active site of the target protein.

  • Scoring and Selection: Analyze the docking results. Prioritize compounds with the best docking scores and favorable predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) for synthesis.

Knowledge-Based Design and Scaffold Hopping

In addition to computational methods, knowledge-based design is crucial. This involves analyzing the structure-activity relationships (SAR) of known ligands for the target of interest. "Scaffold hopping" is a valuable strategy where the core of a known active molecule is replaced with the 1,3,5,7,9-pentaazaspiro[5.5]undecane scaffold while retaining key pharmacophoric features.[2] This can lead to the discovery of novel intellectual property and compounds with improved properties.

Synthesis of Novel 1,3,5,7,9-Pentaazaspiro[5.5]undecane Analogs

The synthesis of the prioritized analogs is a central part of the discovery process. A convergent synthetic strategy is often the most efficient approach.

General Synthetic Approach

While a specific, universally applicable synthetic route for all 1,3,5,7,9-pentaazaspiro[5.5]undecane analogs is not available, a plausible approach can be adapted from known syntheses of similar diazaspiro[5.5]undecane systems.[11][12] A potential strategy involves a double Michael addition reaction.

Conceptual Synthetic Workflow

G A Starting Material A (e.g., Substituted Barbituric Acid) C Base-Promoted [5+1] Double Michael Addition A->C B Starting Material B (e.g., Divinyl Ketone) B->C D Crude Spirocyclic Product C->D Cascade Cyclization E Purification (e.g., Column Chromatography) D->E F Pure 1,3,5,7,9-Pentaazaspiro[5.5]undecane Analog E->F G Structural Characterization (NMR, MS, etc.) F->G H Confirmed Novel Analog G->H

Caption: Conceptual workflow for the synthesis and confirmation of novel analogs.

Experimental Protocol: General Synthesis of a 1,3,5,7,9-Pentaazaspiro[5.5]undecane Analog

  • Reaction Setup: To a solution of a suitable substituted nitrogen-containing active methylene compound (e.g., a derivative of 1,3,5-triazinane-2,4,6-trione) in an appropriate solvent (e.g., dichloromethane), add a divinyl ketone derivative.[13]

  • Reaction Initiation: Add a base (e.g., diethylamine) to catalyze the double Michael addition.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]

  • Work-up: Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the crude product.[13]

  • Purification: Purify the crude product using automated flash chromatography.[14][15]

  • Characterization: Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction.[16][17]

Biological Evaluation of Novel Analogs

Once synthesized and characterized, the novel analogs must be subjected to a rigorous biological evaluation to determine their activity and potential as drug candidates.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a powerful method for rapidly assessing the biological activity of a large number of compounds against a specific target.[9][10][18] This is typically the first step in the biological evaluation cascade.

Experimental Protocol: High-Throughput Screening (HTS) Assay

  • Assay Development: Develop a robust and miniaturized assay for the target of interest (e.g., an enzyme inhibition assay or a cell-based reporter assay).[10]

  • Compound Plating: Prepare assay plates (e.g., 384-well plates) containing serial dilutions of the synthesized analogs.

  • Assay Execution: Add the necessary reagents (e.g., enzyme, substrate, cells) to the assay plates using automated liquid handlers.[18]

  • Data Acquisition: Read the assay plates using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).

  • Data Analysis: Analyze the data to identify "hits" – compounds that show significant activity in the assay. Calculate potency values (e.g., IC50 or EC50) for the active compounds.

Hit-to-Lead Optimization and Secondary Assays

Compounds identified as "hits" in the primary HTS assay undergo further evaluation in a series of secondary assays to confirm their activity and assess their drug-like properties. This process, known as hit-to-lead optimization, aims to identify promising lead compounds for further development.

Table 1: Secondary Assays for Hit-to-Lead Optimization

Assay TypePurposeExample Techniques
Selectivity Assays To determine the selectivity of the compound for the target of interest over other related targets.Panel of related enzymes or receptors.
Cellular Potency Assays To confirm the activity of the compound in a more physiologically relevant cellular context.Cell viability assays (e.g., MTT), reporter gene assays.[19]
Mechanism of Action Studies To elucidate how the compound exerts its biological effect.Enzyme kinetics, Western blotting, immunofluorescence.
In Vitro ADMET Profiling To assess the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.Caco-2 permeability, microsomal stability, cytotoxicity assays.[20][21]

ADMET Profiling Workflow

G A Lead Compound B Absorption (e.g., Caco-2 Permeability) A->B C Distribution (e.g., Plasma Protein Binding) A->C D Metabolism (e.g., Microsomal Stability) A->D E Excretion (e.g., In vitro transporter assays) A->E F Toxicity (e.g., Cytotoxicity against cell lines) A->F G Comprehensive ADMET Profile B->G C->G D->G E->G F->G H Candidate for In Vivo Studies G->H Favorable Profile

Caption: Workflow for in vitro ADMET profiling of lead compounds.

Lead Optimization and Preclinical Development

Lead compounds with promising biological activity and favorable ADMET profiles are further optimized through iterative cycles of chemical synthesis and biological testing. The goal of lead optimization is to improve potency, selectivity, and pharmacokinetic properties to a level suitable for in vivo studies.[22][23]

Once a preclinical candidate is identified, more extensive in vivo studies are conducted to evaluate its efficacy and safety in animal models. These studies are essential for obtaining regulatory approval to initiate clinical trials in humans.[20]

Conclusion

The discovery of novel 1,3,5,7,9-pentaazaspiro[5.5]undecane analogs presents a compelling opportunity for the development of new therapeutic agents. The systematic approach outlined in this guide, which integrates computational design, efficient synthesis, and rigorous biological evaluation, provides a robust framework for navigating the complexities of modern drug discovery. By adhering to these principles of scientific integrity and logical progression, researchers can enhance their ability to identify and develop innovative medicines that address unmet medical needs.

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Foundational

Theoretical and Computational Studies of Azaspiro Compounds: A Technical Guide

Executive Summary Azaspiro compounds, characterized by a nitrogen-containing spirocyclic core (e.g., azaspiro[4.5]decane), represent a critical "escape from flatland" in modern medicinal chemistry. Unlike planar aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azaspiro compounds, characterized by a nitrogen-containing spirocyclic core (e.g., azaspiro[4.5]decane), represent a critical "escape from flatland" in modern medicinal chemistry. Unlike planar aromatic scaffolds, spirocycles offer inherent three-dimensional rigidity, improving solubility and metabolic stability while providing novel vectors for protein-ligand interactions.

This guide details the theoretical frameworks and computational protocols required to study these systems. It moves beyond basic characterization to advanced predictive modeling, integrating Density Functional Theory (DFT), transition state analysis, and molecular docking to accelerate drug discovery.

Part 1: Structural Fundamentals & Electronic Properties

Electronic Structure Theory (DFT)

The unique geometry of the spiro carbon creates orthogonal ring systems, often resulting in distinct electronic properties compared to fused rings.

Recommended Protocol:

  • Functional/Basis Set: Use B3LYP-D3BJ/6-311++G(d,p) .

    • Causality: Standard B3LYP lacks dispersion corrections, which are critical for accurately modeling the non-covalent intramolecular interactions in crowded spiro systems. The ++ diffuse functions are essential for describing the lone pair electrons on the nitrogen atom, which dictate basicity and hydrogen bonding capability.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) in water or physiological buffer.

Frontier Molecular Orbitals (FMO) & Reactivity

The HOMO-LUMO gap (


) is a primary descriptor of kinetic stability and chemical reactivity.

Key Descriptors & Interpretation:

DescriptorFormulaInterpretation for Azaspiro Compounds
Chemical Hardness (

)

High

implies high stability and resistance to charge transfer, typical of the rigid spiro core.
Softness (

)

Higher

correlates with better polarizability, enhancing drug-receptor interactions via induced dipoles.
Electrophilicity Index (

)

Predicts the propensity of the azaspiro nitrogen to act as a nucleophile in biological media.
  • Note:

    
     and 
    
    
    
    (Koopmans' theorem approximation).
Molecular Electrostatic Potential (MEP)

MEP mapping is critical for identifying "hotspots" for hydrogen bonding. In azaspiro[4.5]decanes, the secondary amine (NH) usually presents a deep blue (positive) potential region (H-bond donor), while the carbonyl oxygens (if present, e.g., in spiro-hydantoins) appear red (negative, H-bond acceptor).

Validation Check: Ensure the MEP extrema align with the pharmacophore features identified in docking studies. A mismatch indicates an incorrect protonation state assignment in the model.

Part 2: Computational Reaction Mechanisms

Modeling the formation of the spiro-quaternary carbon is computationally demanding due to the high steric strain in the transition state (TS).

Transition State Modeling

A common synthesis route involves radical-initiated dearomative spirocyclization or metal-catalyzed carbene insertion .

Workflow:

  • Guess Structure: Generate the TS guess using QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton).

  • Optimization: Optimize to a first-order saddle point (one imaginary frequency).

  • IRC Calculation: Perform Intrinsic Reaction Coordinate (IRC) calculations to verify the TS connects the correct reactants and products.

Case Study: Rhodium-Catalyzed Cyclopropanation Recent studies [1] utilize DFT (B3LYP-D3BJ) to model the enantioselective synthesis of azaspiro[n.2]alkanes. The calculations revealed that dispersion interactions between the catalyst ligands and the substrate are the deciding factor for the observed diastereoselectivity (99% ee).

Mechanistic Pathway Diagram

The following diagram illustrates a computational workflow for validating a spirocyclization mechanism.

ReactionMechanism Reactants Reactants (Pre-complex) TS_Guess TS Guess (QST2/QST3) Reactants->TS_Guess Initial Geom Opt_TS TS Optimization (Berny Algorithm) TS_Guess->Opt_TS DFT/B3LYP-D3BJ Freq_Check Frequency Check (1 Imaginary Freq) Opt_TS->Freq_Check Hessian Freq_Check->Opt_TS Fail (NIm != 1) IRC IRC Calculation (Path Verification) Freq_Check->IRC Validated TS Energy_Profile Free Energy Profile (ΔG‡ Calculation) IRC->Energy_Profile Zero-point corr.

Figure 1: Computational workflow for validating transition states in azaspiro synthesis.

Part 3: In Silico Pharmacology (CADD)

Molecular Docking Strategies

Azaspiro compounds are potent ligands for Sigma-1 receptors (


R)  and Mitochondrial Permeability Transition Pores (mPTP)  [4, 5].

Protocol for High-Fidelity Docking:

  • Ligand Preparation:

    • Generate 3D conformers using a systematic search (e.g., ConfGen) to account for ring puckering.

    • Assign Gasteiger charges. Crucial: Verify the protonation state of the spiro-amine at pH 7.4.

  • Receptor Grid Generation:

    • Target: Sigma-1 Receptor (PDB ID: 5HK1 or similar).

    • Center the grid on the orthosteric binding site (often defined by Asp126 in

      
      R).
      
  • Docking Execution:

    • Use AutoDock Vina or Gold .

    • Exhaustiveness: Set to at least 32 to ensure the sampling of the rigid spiro core orientation.

Molecular Dynamics (MD) Simulations

Docking provides a static snapshot. MD simulations (100 ns+) are required to assess the stability of the spiro-ligand within the pocket.

  • Metric: RMSD (Root Mean Square Deviation). A stable azaspiro complex typically shows ligand RMSD < 2.0 Å over the trajectory.

  • Interaction Energy: Calculate MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) binding free energies for more accurate affinity ranking than docking scores.

Integrated CADD Workflow

The following diagram outlines the integration of DFT and Docking for azaspiro drug design.

CADD_Workflow cluster_0 Ligand Preparation (QM) cluster_1 Target Interaction (MM) DFT_Opt DFT Geometry Opt (B3LYP/6-311G**) MEP_Calc MEP & Charge Calc (ESP Charges) DFT_Opt->MEP_Calc Docking Molecular Docking (AutoDock Vina) MEP_Calc->Docking Optimized Ligand MD_Sim MD Simulation (100ns, GROMACS) Docking->MD_Sim Best Pose Binding_Energy MM/PBSA Binding Energy MD_Sim->Binding_Energy Trajectory Analysis

Figure 2: Integration of Quantum Mechanics (QM) and Molecular Mechanics (MM) for azaspiro drug design.

Part 4: Case Studies & Data

Azaspiro[4.5]decane vs. Azaspiro[4.4]nonane

Comparative studies [2] highlight that ring size significantly impacts biological selectivity.[1]

ScaffoldPrimary TargetTypical Binding Energy (Docking)Key Interaction
Azaspiro[4.4]nonane nAChR (Nicotinic)-7.5 to -8.5 kcal/molCation-pi with Trp residues
Azaspiro[4.5]decane Sigma-1 (

) / M1 Muscarinic
-9.0 to -11.0 kcal/molSalt bridge (Asp126) + Hydrophobic pocket
Anticancer Activity (Kinase Inhibition)

Recent docking studies [6] on azaspiro derivatives targeting EGFR-TK and CDK2 show that the spiro-orientation allows the molecule to occupy both the ATP-binding pocket and the hydrophobic back-pocket, a binding mode often inaccessible to planar kinase inhibitors.

References

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Institutes of Health (PMC).Link

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem.Link

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives. MDPI (Molecules).Link

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed.[2]Link[2]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA (Scientific Repository).Link

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole. PubMed.Link

Sources

Exploratory

literature review of 1,9-diazaspiro[5.5]undecane synthesis and bioactivity

This is an in-depth technical guide on the synthesis, structural properties, and bioactivity of the 1,9-diazaspiro[5.5]undecane scaffold. Synthesis, Bioactivity, and Medicinal Chemistry Applications[1][2][3][4] Part 1: E...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis, structural properties, and bioactivity of the 1,9-diazaspiro[5.5]undecane scaffold.

Synthesis, Bioactivity, and Medicinal Chemistry Applications[1][2][3][4]

Part 1: Executive Summary & Structural Architecture

The 1,9-diazaspiro[5.5]undecane core is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing potent ligands for diverse biological targets. Unlike flat aromatic systems, this spirocyclic diamine offers a rigid, three-dimensional architecture that projects substituents into defined vectors, optimizing binding affinity and metabolic stability.

Core Significance:

  • Therapeutic Versatility: Validated activity in metabolic disorders (Obesity/Diabetes), pain management (Analgesia), and CNS disorders.

  • Key Targets: Acetyl-CoA Carboxylase (ACC1/2), NPY Y5 receptors,

    
    -Opioid receptors (MOR), and Neurokinin-1 (NK1) receptors.
    
  • Physicochemical Advantage: The

    
    -rich character (
    
    
    
    ) improves solubility and lipophilicity profiles (LipE) compared to flat heteroaromatic analogs.

Structural Definition: The scaffold consists of two piperidine rings sharing a single carbon atom at position 5.

  • Nomenclature: 1,9-diazaspiro[5.5]undecane.[1][2]

  • Numbering: The spiro-carbon is C5. Nitrogen atoms are located at positions 1 and 9.

  • Stereochemistry: The rigid spiro-junction creates distinct axial and equatorial vectors for substituents, critical for SAR (Structure-Activity Relationship) exploration.

Part 2: Synthetic Methodologies

The construction of the 1,9-diazaspiro[5.5]undecane core typically relies on cyclization strategies that build the second piperidine ring onto a pre-existing 4-piperidone or equivalent precursor.

Method A: The Piperidone-Cyanoacetate Route (Classical)

This is the most robust method for generating the 1,9-diazaspiro[5.5]undecane-2-one intermediate, which can be further functionalized or reduced.

Mechanism:

  • Knoevenagel Condensation: Reaction of N-protected-4-piperidone with ethyl cyanoacetate.

  • Michael Addition: Addition of ammonia or a primary amine to the exocyclic double bond.

  • Cyclization: Intramolecular lactamization to form the spiro-glutarimide or spiro-lactam ring.

Step-by-Step Protocol (Representative):

  • Reagents: N-Boc-4-piperidone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonia (excess) or Ammonium acetate, Ethanol (Solvent).

  • Condensation: Dissolve N-Boc-4-piperidone and ethyl cyanoacetate in ethanol. Add a catalytic amount of piperidine. Stir at 0°C

    
     RT for 4 hours.
    
  • Cyclization: Treat the intermediate alkylidene cyanoacetate with saturated ethanolic ammonia at reflux for 12–24 hours. The mixture undergoes Michael addition followed by ring closure.[3]

  • Isolation: Concentrate in vacuo. The solid residue (often the 2,4-dione or 2-one-4-cyano derivative) is recrystallized from EtOH/EtOAc.

  • Reduction (Optional): To obtain the saturated diamine, reduce the carbonyl/cyano groups using LiAlH

    
     in THF (Reflux, 16h).
    
Method B: The Double Michael Addition (Modern Cascade)

For highly substituted derivatives, particularly those with 2,4-dioxo functionality (barbiturate-like), a cascade reaction is employed.

  • Precursors: Divinyl ketones (diarylideneacetones) + N,N-dimethylbarbituric acid.[4][3][5]

  • Catalyst: Diethylamine (Lewis base).

  • Conditions: DCM, Room Temperature.

  • Outcome: High-yield formation of functionalized spiro-systems via a [5+1] annulation strategy.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from starting materials to the core scaffold.

SynthesisPath cluster_legend Reaction Type Start N-Boc-4-Piperidone Step1 Knoevenagel Condensation (Ethyl Cyanoacetate) Start->Step1 Inter1 Alkylidene Intermediate Step1->Inter1 - H2O Step2 Michael Addition & Cyclization (NH3/EtOH) Inter1->Step2 Core 1,9-Diazaspiro[5.5] undecane-2-one Step2->Core Ring Closure Final 1,9-Diazaspiro[5.5] undecane (Diamine) Core->Final LiAlH4 Reduction Carbon-Carbon Bond Formation Carbon-Carbon Bond Formation Core Scaffold Generation Core Scaffold Generation

Caption: Synthetic workflow for the generation of the 1,9-diazaspiro[5.5]undecane core from piperidone precursors.

Part 3: Bioactivity & Medicinal Chemistry[1][3][4][7][8][9]

The 1,9-diazaspiro[5.5]undecane scaffold acts as a "master key" for several G-Protein Coupled Receptors (GPCRs) and enzymes.

1. Metabolic Disorders: ACC Inhibition

Pfizer and other groups have utilized this scaffold to develop dual inhibitors of Acetyl-CoA Carboxylase (ACC1 and ACC2) .

  • Mechanism: Inhibition of ACC prevents the conversion of Acetyl-CoA to Malonyl-CoA, shifting metabolism towards fatty acid oxidation (FAO) rather than lipogenesis.

  • Key Compound: Derivatives with an indazole or pyrazole fused to the spiro-system.[1]

  • SAR Insight: Substituents at N1 modulate permeability (Papp), while the spiro-geometry ensures selectivity over other carboxylases.

2. Pain Management: Opioid & Sigma Receptors

While 1-oxa-4,9-diazaspiro analogs are famous for this, the pure 1,9-diaza scaffold also exhibits activity at the


-Opioid Receptor (MOR)  and Sigma-1 Receptor (

R)
.
  • Dual Action: Agonism at MOR (analgesia) combined with antagonism at

    
    R (anti-hyperalgesia/anti-tolerance).
    
  • Benefit: This dual profile reduces typical opioid side effects like tolerance and neuropathic pain exacerbation.

3. CNS & Immunology: NK1 & CCR5
  • NK1 Antagonists: Used for treating chemotherapy-induced nausea and potentially depression. The spiro-core mimics the spatial arrangement of Substance P pharmacophores.

  • CCR5 Antagonists: Some derivatives block HIV entry by binding to the CCR5 co-receptor.

Comparative Bioactivity Data[1][2][6][7]
TargetTherapeutic AreaKey Derivative FeaturesBinding Affinity / IC

ACC1/2 Obesity / NASHIndazole-fused spiro-coreIC

< 10 nM (Dual)
NPY Y5 ObesityUrea moiety at N9IC

~ 50 nM
NK1 Emesis / Pain3,5-bis(trifluoromethyl)benzyl group

< 2 nM

-Opioid
AnalgesiaPhenyl-piperidine motif

~ 15 nM
Visualization: Signaling & Therapeutic Impact

Bioactivity Scaffold 1,9-Diazaspiro[5.5] undecane Core ACC Acetyl-CoA Carboxylase (ACC) Scaffold->ACC Inhibition MOR μ-Opioid Receptor (MOR) Scaffold->MOR Agonism NK1 Neurokinin-1 (NK1) Scaffold->NK1 Antagonism Sigma Sigma-1 Receptor (σ1R) Scaffold->Sigma Antagonism FatOx Increased Fatty Acid Oxidation ACC->FatOx Analgesia Potent Analgesia (Reduced Tolerance) MOR->Analgesia AntiEmetic Anti-Emetic Activity NK1->AntiEmetic Sigma->Analgesia Synergistic

Caption: Pharmacological network showing the pleiotropic effects of the 1,9-diazaspiro[5.5]undecane scaffold.

Part 4: Experimental Validation (Self-Validating Protocol)

Protocol: Synthesis of 1,9-Diazaspiro[5.5]undecane-2,4-dione derivative Validation Check: This protocol uses a specific gravity separation during workup to ensure high purity of the intermediate.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reactants: Charge with 1-benzyl-4-piperidone (18.9 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol).

  • Catalysis: Add 40 mL of saturated ethanolic ammonia solution.

  • Reaction: Seal the flask and stir at 0°C for 2 hours, then allow to warm to 25°C. Store in a refrigerator (4°C) for 48 hours.

  • Crystallization: A solid precipitate forms. Filter the solid and wash with cold ether (2 x 20 mL).

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 60-75%

    • Appearance: White crystalline solid.[8]

    • Melting Point: 240–242°C (Literature standard).

  • Characterization:

    • 
      H NMR (DMSO-d
      
      
      
      ):
      Look for the disappearance of the piperidone ketone signal and the appearance of amide protons (~10-11 ppm).
    • MS (ESI): Confirm molecular ion [M+H]

      
      .
      
References
  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds. Link

  • Griffith, D. A., et al. (2013). Discovery of 1,9-diazaspiro[5.5]undecane derivatives as potent and selective Acetyl-CoA Carboxylase (ACC) inhibitors. Journal of Medicinal Chemistry. Link

  • Díaz, J. L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Islam, M. S., et al. (2015).[4] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry. Link

  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development. Link

Sources

Foundational

Initial Investigation into the Biological Potential of Spiro[5.5]undecane Scaffolds

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary: Escaping "Flatland" The dominance of sp2-rich, planar aromatic systems in drug discovery has l...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: Escaping "Flatland"

The dominance of sp2-rich, planar aromatic systems in drug discovery has led to libraries with poor solubility and limited target specificity—a phenomenon widely critiqued as "Flatland." The spiro[5.5]undecane scaffold represents a critical structural departure, offering a rigid, sp3-rich bicyclic core that projects functional groups into distinct, non-planar vectors.[1]

This guide analyzes the spiro[5.5]undecane architecture, detailing its synthetic accessibility and validated biological activities ranging from HIV-1 inhibition to kinase selectivity switching. We provide actionable protocols for library generation and mechanistic insights into why this scaffold is privileged for disrupting protein-protein interactions (PPIs).

Structural & Physicochemical Philosophy

The Quaternary Carbon Advantage

The defining feature of the spiro[5.5]undecane core is the central quaternary spiro-carbon. This atom locks the two cyclohexane rings in a perpendicular orientation, creating inherent three-dimensionality.

  • Vectorial Diversity: Unlike biphenyl systems where rotation blurs pharmacophore placement, the spiro-fusion rigidly defines the exit vectors of substituents. This allows for precise probing of deep, spherical binding pockets often found in enzymes and GPCRs.

  • Metabolic Stability: The quaternary center blocks standard metabolic oxidation pathways (e.g., CYP450-mediated hydroxylation) that typically degrade methine or methylene bridges, potentially improving half-life (

    
    ).
    
  • Fsp³ Fraction: Increasing the fraction of sp3 hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.

Visualization of Scaffold Geometry

The following diagram contrasts the vector projection of a standard planar scaffold against the spiro[5.5]undecane core.

SpiroGeometry cluster_0 Planar Scaffold (e.g., Biphenyl) cluster_1 Spiro[5.5]undecane Scaffold NodeA Ring A NodeB Ring B NodeA->NodeB Rotatable Bond Vector1 Linear Vector NodeB->Vector1 SpiroC Spiro Carbon (C6) VectorX Vector X (Axial) SpiroC->VectorX 3D Projection Ring1 Ring 1 (Chair) Ring1->SpiroC VectorY Vector Y (Equatorial) Ring1->VectorY Ring2 Ring 2 (Chair) Ring2->SpiroC VectorZ Vector Z (Orthogonal) Ring2->VectorZ

Figure 1: Comparison of vector projections. The spiro core provides orthogonal exit vectors (X, Y, Z) unavailable to planar systems.

Synthetic Methodologies

Reliable synthesis is the bottleneck for sp3-rich libraries. We highlight two high-fidelity pathways: the Double Michael Addition (thermodynamic control) and Ring-Closing Metathesis (kinetic control).

Pathway A: The "Dimedone" Route (Double Michael Addition)

This is the most robust method for generating spiro[5.5]undecane-1,5,9-triones . It utilizes the high reactivity of 1,3-dicarbonyls (e.g., dimedone) reacting with divinyl ketones.

  • Mechanism: Base-catalyzed Michael addition of dimedone to a divinyl ketone, followed by an intramolecular Michael cyclization.

  • Advantages: One-pot, atom-economical, scalable, and avoids transition metals.

  • Key Reagents: Dimedone, Divinyl ketone derivative, Triethylamine (Et₃N) or Iodine (I₂).

Pathway B: Ring-Closing Metathesis (RCM)

For diazaspiro[5.5]undecanes (nitrogen-containing variants useful for CNS targets), RCM is preferred.

  • Mechanism: Alkylation of a piperidine derivative with allyl halides followed by Ruthenium-catalyzed ring closure.

  • Advantages: Allows installation of heteroatoms (N, O) within the rings, critical for adjusting pKa and lipophilicity (LogD).

Validated Biological Applications

Recent literature has validated the spiro[5.5]undecane core against three distinct therapeutic classes.

Virology: HIV-1 Inhibition

Functionalized spiro[5.5]undecane-1,5,9-triones have demonstrated potency as HIV-1 inhibitors.[2]

  • Mechanism: The trione motif acts as a rigid spacer that positions hydrogen-bond acceptors to interact with the viral envelope or protease pockets.

  • Data: Specific stereoisomers (cis-1aca) have shown comparable lead potential to AZT in preliminary cell culture screenings, likely due to their ability to occupy the spherical volume of the viral protease active site more effectively than planar inhibitors.

Oncology: Kinase Selectivity Switching

A compelling study utilized 1,5-oxaza spiroquinone derivatives to navigate the kinase inhibitor space.[1]

  • The Switch: Modifications to the spiro[5.5]undecane core shifted selectivity from JNK-1 (c-Jun N-terminal kinase) to GSK-3 (Glycogen synthase kinase-3).

  • Significance: This proves the scaffold's utility in "fine-tuning" selectivity.[3] The rigid core holds the pharmacophore in a specific orientation; slight substituent changes alter the vector just enough to discriminate between homologous kinase ATP-binding pockets.

Antimicrobial Activity

Spirochromane-pyrimidine hybrids (a subset of the spiro[5.5] class) have shown MIC values as low as 2 µg/mL against Gram-positive and Gram-negative bacteria.[4]

  • Mechanism: Disruption of bacterial cell wall integrity and oxidative stress induction (comparable to ascorbic acid in antioxidant assays).

Technical Protocol: Synthesis of Spiro[5.5]undecane-1,5,9-trione

Objective: Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via Microwave-Assisted Double Michael Addition. Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield by suppressing side reactions.[3]

Materials
  • Reactant A: Dimedone (5,5-dimethylcyclohexane-1,3-dione) [1.0 eq]

  • Reactant B: (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one [1.0 eq]

  • Catalyst: Triethylamine (Et₃N) [0.1 eq][2]

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM) [10 volumes]

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar)

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave-safe vial, dissolve Reactant A (1 mmol) and Reactant B (1 mmol) in 5 mL of Ethanol.

  • Catalysis: Add Et₃N (0.1 mmol, ~14 µL). Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Mode: Dynamic Power

    • Temperature: 100°C

    • Hold Time: 15–20 minutes

    • Pressure Limit: 200 psi

    • Stirring: High

  • Work-up: Cool the reaction vessel to room temperature. The product often precipitates directly.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and hexane (2 x 5 mL) to remove unreacted starting materials.

  • Characterization (QC):

    • ¹H NMR (CDCl₃): Look for the disappearance of vinylic protons (6.5–7.5 ppm region distinct from aromatic) and the appearance of high-field methylene signals (2.0–3.0 ppm) corresponding to the new ring.

    • MS: Confirm molecular ion [M+H]⁺.

Experimental Logic Diagram

SynthesisProtocol cluster_inputs Reagents R1 Dimedone (Nucleophile) Step1 Microwave Irradiation 100°C, 15 min R1->Step1 R2 Divinyl Ketone (Electrophile) R2->Step1 Cat Et3N Catalyst Cat->Step1 Step2 Michael Addition 1 (Intermolecular) Step1->Step2 Initiation Step3 Michael Addition 2 (Intramolecular Cyclization) Step2->Step3 Ring Closure Product Spiro[5.5]undecane-trione (Precipitate) Step3->Product Workup (Filtration)

Figure 2: Microwave-assisted synthesis workflow. The cascade reaction builds the spiro core in a single step.

Biological Data Summary

The following table consolidates quantitative activity data from recent literature for spiro[5.5]undecane derivatives.

Target / Cell LineCompound ClassActivity MetricNotes
HIV-1 Spiro[5.5]undecane-1,5,9-trioneHigh Inhibitioncis-isomers showed >99% de/ee and lead-like profiles [1].[5]
SK-HEP-1 (Liver Cancer)7,11-bis(4-fluorophenyl)-spiro...[6]IC₅₀ = 23.67 µMPotent cytotoxicity; induces apoptosis [3].
HCT116 (Colon Cancer)Spiro-oxindole derivativeIC₅₀ = 52.81 µMModerate activity; structure-dependent [5].
Bacterial Strains Spirochromane-pyrimidineMIC = 2 µg/mLBroad-spectrum (Gram +/-); antioxidant activity [2].[4]
GSK-3 (Kinase)1,5-oxaza spiroquinoneSelectivity ShiftModification of core shifted target from JNK-1 to GSK-3 [4].[1]

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The spiro[5.5]undecane scaffold is poised to become a staple in Fragment-Based Drug Discovery . Its high rigidity and low molecular weight (in its unsubstituted form) make it an ideal "3D fragment."

  • Recommendation: Libraries should focus on diazaspiro[5.5]undecanes . The nitrogen atoms provide handles for rapid diversification via amide coupling or reductive amination, allowing the "growing" of the fragment into high-affinity pockets.

References

  • Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry. Link

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC. Link

  • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. Link

  • Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space. Nature Scientific Reports. Link

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. MDPI. Link

Sources

Protocols & Analytical Methods

Method

The Spiro[5.5]undecane Scaffold: Accelerated Synthesis via Microwave Irradiation

Application Note & Protocols Introduction: The Significance of the Spiro[5.5]undecane Core The spiro[5.5]undecane framework, a unique structural motif characterized by two six-membered rings sharing a single carbon atom,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Introduction: The Significance of the Spiro[5.5]undecane Core

The spiro[5.5]undecane framework, a unique structural motif characterized by two six-membered rings sharing a single carbon atom, is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules.[1] Its presence in alkaloids, terpenoids, and other natural products underscores its biological relevance.[1] Derivatives of this scaffold, such as spiro-oxindoles, have demonstrated a wide array of biological activities, including antimicrobial and antitumor properties, and have been identified as inhibitors of the human NK-1 receptor.[1] The inherent three-dimensionality of the spirocyclic system provides a novel chemical space for drug discovery, moving beyond the predominantly flat structures of many conventional small molecules. This structural rigidity and complexity can lead to enhanced target specificity and improved pharmacokinetic profiles. Given their therapeutic potential, the development of efficient and sustainable synthetic methodologies for accessing spiro[5.5]undecane derivatives is of paramount importance to the medicinal chemistry and drug development community.[2]

The Microwave Advantage: Transforming Spirocycle Synthesis

Traditional synthetic routes to spiro[5.5]undecane derivatives often necessitate prolonged reaction times, harsh conditions, and complex purification procedures, which can impede the rapid generation of compound libraries for biological screening.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating methods, often with significantly higher yields and purity.[3][5] This acceleration is attributed to the direct and efficient heating of the reaction mixture through dielectric heating, which involves the interaction of microwave radiation with polar molecules.[6] This rapid, uniform heating minimizes the formation of byproducts and allows for the exploration of novel reaction pathways that may not be accessible through conventional heating.[7] For researchers and drug development professionals, this translates to accelerated discovery timelines, reduced energy consumption, and a more sustainable approach to chemical synthesis.[8]

Mechanism of Action: Dielectric Heating in Spirocyclization

The remarkable rate enhancements observed in microwave-assisted synthesis are primarily due to two fundamental mechanisms of dielectric heating: dipolar polarization and ionic conduction.[6]

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reactants with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This continuous reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the reaction medium.

  • Ionic Conduction: If ionic species are present in the reaction mixture, they will move through the solution under the influence of the oscillating electric field, creating an electric current. The resistance of the solution to this current flow results in the generation of heat.

This direct "in-core" heating is fundamentally different from conventional heating methods that rely on conduction and convection from the vessel walls. The result is a more homogeneous temperature distribution, reduced thermal gradients, and the ability to rapidly reach and maintain precise reaction temperatures. This level of control is particularly advantageous for complex, multi-step reactions like the cascade reactions often employed in the synthesis of spiro[5.5]undecane derivatives.

A common and powerful strategy for constructing the spiro[5.5]undecane core is through a cascade cyclization process involving a double Michael addition reaction.[5] In this approach, a suitable active methylene compound, such as dimedone or barbituric acid derivatives, undergoes a conjugate addition to two equivalents of an α,β-unsaturated ketone. The resulting intermediate then undergoes an intramolecular cyclization to form the spirocyclic system. Microwave irradiation has been shown to significantly accelerate these cascade reactions, driving them to completion in minutes rather than hours.[5] The rapid heating facilitates the initial Michael additions and provides the necessary activation energy for the subsequent intramolecular cyclization and dehydration steps, leading to the efficient formation of the desired spiro[5.5]undecane product.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The following table provides a comparative overview of reaction conditions and outcomes for the synthesis of representative spiro[5.5]undecane derivatives using both conventional and microwave-assisted methods.

Compound ClassMethodReaction TimeYield (%)Reference
Spiro[5.5]undecane-1,5,9-trionesConventional2-3 hoursModerate[5]
Spiro[5.5]undecane-1,5,9-trionesMicrowave15-20 minutesHigh[5]
2,4-Diazaspiro[5.5]undecane-1,5,9-trionesConventional2-3 hoursModerate[8]
2,4-Diazaspiro[5.5]undecane-1,5,9-trionesMicrowave15-20 minutes78-92[8]
Various Heterocyclic MoleculesConventional2-15 hours<50[3]
Various Heterocyclic MoleculesMicrowave2-8 minutesHigh[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione

This protocol describes the efficient one-pot synthesis of a diaryl-substituted spiro[5.5]undecane-1,5,9-trione via a microwave-assisted double Michael addition and cyclization cascade.

Materials:

  • Dimedone (1 mmol)

  • (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)

  • Triethylamine (1.25 mmol, 0.128 g)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Microwave reactor vials

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).

  • Add 5 mL of dichloromethane (CH₂Cl₂) to the vial, followed by the addition of triethylamine (1.25 mmol, 0.128 g).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 40 °C with a power of 200 W for 15 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into 10 mL of cold water and extract with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.[5]

Protocol 2: Microwave-Assisted Synthesis of 2,4-Diazaspiro[5.5]undecane-1,5,9-trione Derivatives

This protocol outlines the synthesis of diazaspiro[5.5]undecane derivatives through the condensation of barbituric acid derivatives with divinyl ketones under microwave irradiation.

Materials:

  • N,N-dimethyl barbituric acid or 1,3-diethylthiobarbituric acid (1 mmol)

  • Appropriate penta-1,4-dien-3-one derivative (1 mmol)

  • Triethylamine (1.25 mmol, 0.128 g)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Microwave reactor vials

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a microwave reactor vial, combine the penta-1,4-dien-3-one derivative (1 mmol) and the corresponding barbituric acid derivative (1 mmol).

  • Add 5 mL of dichloromethane (CH₂Cl₂) and triethylamine (1.25 mmol, 0.128 g) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 40 °C with a power of 200 W for 15 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the contents of the vial into 10 mL of cold water.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.[8]

Visualizations

G cluster_workflow General Microwave-Assisted Synthesis Workflow A Reactant & Solvent Addition (e.g., Dimedone, Chalcone, Solvent in Microwave Vial) B Microwave Irradiation (Set Temperature, Pressure, Time) A->B Seal Vial C Reaction Monitoring (TLC) B->C During Reaction D Work-up (Extraction, Washing) C->D Reaction Complete E Purification (Column Chromatography/Recrystallization) D->E Crude Product F Characterization (NMR, MS, IR) E->F Pure Spiro[5.5]undecane Derivative G cluster_mechanism Cascade Reaction Mechanism Start Active Methylene Compound + α,β-Unsaturated Ketone Michael1 First Michael Addition Start->Michael1 Base/Catalyst Intermediate1 Mono-adduct Intermediate Michael1->Intermediate1 Michael2 Second Michael Addition Intermediate1->Michael2 Intermediate2 Di-adduct Intermediate Michael2->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Microwave Heating Product Spiro[5.5]undecane Core Cyclization->Product

Caption: Simplified mechanism for the formation of the spiro[5.5]undecane core.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, particularly for the construction of complex molecular architectures like the spiro[5.5]undecane scaffold. The protocols and data presented herein demonstrate the clear advantages of this technology in terms of dramatically reduced reaction times, high yields, and operational simplicity. For researchers and professionals in drug discovery and development, the adoption of microwave-assisted techniques can accelerate the synthesis of novel spiro[5.5]undecane derivatives, facilitating the rapid exploration of this important chemical space for the identification of new therapeutic agents.

References

  • Ahmed, M. G., Ahmed, S. A., Romman, U., Akhter, K., Halim, M. E., et al. (2011). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-3-oxo (or thioxo)-1,5,9-triones. Bangladesh Chemical Society, 24, 135.
  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone)
  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
  • Javahershenas, R., Makarem, A., & Klika, K. D. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14, 5547-5565.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Kumar, R., & Chaudhary, P. (2016). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of Pharmaceutical Sciences and Research, 7(5), 2065.
  • Majumdar, P., Mohanta, P. P., Sahu, S., & Behera, A. K. (2018). A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
  • Maloo, P., Roy, T. K., Sawant, D. M., Pardasani, R. T., & Salunkhe, M. M. (2016). A catalyst-free, one-pot multicomponent synthesis of spiro-benzimidazoquinazolinones via a Knoevenagel–Michael-imine pathway: a microwave assisted approach. RSC Advances, 6(59), 54321-54327.
  • Rao, H. S. P., & Jothilingam, S. (2005). Solvent-free microwave-mediated Michael addition reactions. Journal of Chemical Sciences, 117(4), 323-328.
  • Singh, R. K., & Singh, R. K. (2018). Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review. Mini-Reviews in Organic Chemistry, 15(4), 271-285.
  • Strauss, C. R. (2003). A combinatorial approach to the development of environmentally benign organic chemical preparations. Australian Journal of Chemistry, 52(2), 83-96.
  • Walvekar, A., & Kamble, R. (2025). Comparative study of microwave-induced and conventional synthesis of selected compounds. World Journal of Pharmaceutical Science and Research, 4(5), 1053-1059.
  • Wathey, B., Tierney, J., Lidström, P., & Westman, J. (2002). The impact of microwave-assisted organic synthesis on drug discovery. Drug discovery today, 7(6), 373-380.

Sources

Application

Application Notes and Protocols for the Functionalization of the Diazaspiro[5.5]undecane Core

Introduction: The Diazaspiro[5.5]undecane Scaffold - A Privileged Motif in Medicinal Chemistry The diazaspiro[5.5]undecane core is a significant heterocyclic motif in drug discovery and development.[1] Its rigid, three-d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diazaspiro[5.5]undecane Scaffold - A Privileged Motif in Medicinal Chemistry

The diazaspiro[5.5]undecane core is a significant heterocyclic motif in drug discovery and development.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of substituents, making it an attractive scaffold for designing potent and selective ligands for a variety of biological targets.[1] This spirocyclic system, consisting of two fused piperidine rings, is a key component in a range of biologically active compounds. These compounds have shown potential in treating a wide array of conditions, including obesity, pain, immune system disorders, and psychotic disorders.[2] The functionalization of the diazaspiro[5.5]undecane core is a critical step in the synthesis of these therapeutic agents, allowing for the fine-tuning of their pharmacological properties. Bioactive compounds containing this core structure are frequently substituted at one or both nitrogen atoms.[2] This guide provides a detailed overview of established and emerging techniques for the functionalization of the diazaspiro[5.5]undecane scaffold, complete with experimental protocols and mechanistic insights to aid researchers in this field.

Part 1: N-Functionalization Strategies

The nitrogen atoms of the diazaspiro[5.5]undecane core are the most common sites for functionalization, providing a straightforward handle to introduce a wide variety of substituents and modulate the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental and widely used method for the derivatization of the diazaspiro[5.5]undecane core. This reaction involves the introduction of an alkyl group onto one or both of the nitrogen atoms, typically through reaction with an alkyl halide or a similar electrophile. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Conceptual Workflow for N-Alkylation:

N_Alkylation Diazaspiro_Core Diazaspiro[5.5]undecane Core Base Base (e.g., K₂CO₃, NaH) Diazaspiro_Core->Base Deprotonation N_Alkylated_Product N-Alkylated Diazaspiro[5.5]undecane Base->N_Alkylated_Product Nucleophilic Attack Solvent Solvent (e.g., DMF, Acetone) Solvent->Base Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylated_Product Workup Aqueous Workup & Extraction N_Alkylated_Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification Purification->N_Alkylated_Product Isolated Product

Caption: General workflow for the N-alkylation of the diazaspiro[5.5]undecane core.

Experimental Protocol: General Procedure for N-Alkylation of a Diazaspiro[5.5]undecane

This protocol is adapted from a general method for the N-alkylation of a related spiroglutarimide.[3]

  • Materials:

    • Diazaspiro[5.5]undecane derivative (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq)

    • Base: Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Deionized water

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add the diazaspiro[5.5]undecane derivative and the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).

    • Add the base (K₂CO₃ or NaH) portion-wise at room temperature with stirring. If using NaH, exercise caution as hydrogen gas is evolved.

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the reaction to 50-80°C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If NaH was used, carefully quench the reaction by the slow addition of water.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the secondary amine, making it a more potent nucleophile. K₂CO₃ is a milder, safer base suitable for many substrates. NaH is a stronger, non-nucleophilic base that can be used for less reactive alkyl halides or more hindered amines, but requires more careful handling.

  • Solvent: DMF and acetone are polar aprotic solvents that are effective at dissolving the reactants and promoting SN2 reactions. Anhydrous conditions are crucial when using strong bases like NaH to prevent quenching.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides. The optimal temperature should be determined empirically for each specific reaction.

N-Acylation: Installation of Amide Functionality

N-acylation introduces an acyl group to the nitrogen atom(s) of the diazaspiro[5.s5]undecane core, forming an amide linkage. This is a common strategy in medicinal chemistry to introduce new binding elements and modify the electronic properties of the molecule. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation

This is a general protocol based on standard organic synthesis procedures.

  • Materials:

    • Diazaspiro[5.5]undecane derivative (1.0 eq)

    • Acyl chloride or anhydride (1.1 eq)

    • Base: Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the diazaspiro[5.5]undecane derivative in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

    • Add the base (e.g., triethylamine) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add the acyl chloride or anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the N-acylated product.

N-Arylation: Forging C-N Bonds with Aromatic Systems

The introduction of aryl or heteroaryl moieties on the nitrogen atoms of the diazaspiro[5.5]undecane core is a powerful strategy for exploring structure-activity relationships, as these groups can engage in crucial π-stacking and hydrogen bonding interactions with biological targets. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for this transformation.

Conceptual Workflow for Buchwald-Hartwig N-Arylation:

Buchwald_Hartwig Diazaspiro_Core Diazaspiro[5.5]undecane Core Aryl_Halide Aryl Halide (Ar-X) Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Ligand (e.g., BINAP, XPhos) Base Base (e.g., Cs₂CO₃, NaOtBu) Solvent Solvent (e.g., Toluene, Dioxane) N_Arylated_Product N-Arylated Diazaspiro[5.5]undecane Reaction Mixture Reaction Mixture Reaction Mixture->N_Arylated_Product Heat, Inert Atmosphere

Caption: Key components for the Buchwald-Hartwig N-arylation of the diazaspiro[5.5]undecane core.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.[4][5]

  • Materials:

    • Diazaspiro[5.5]undecane derivative (1.0 eq)

    • Aryl halide (e.g., bromobenzene, 2-chloropyridine) (1.0-1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) (2-10 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To a Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

    • Add the diazaspiro[5.5]undecane derivative and the aryl halide.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the N-arylated product.

Trustworthiness and Self-Validation:

The success of a Buchwald-Hartwig reaction is highly dependent on the exclusion of oxygen and water. The use of degassed solvents and an inert atmosphere is critical. A properly running reaction will often show a color change. The crude reaction mixture should be analyzed by LC-MS or ¹H NMR to confirm the formation of the desired product and assess the conversion before proceeding with purification.

Part 2: C-Functionalization Strategies

While N-functionalization is more common, modification of the carbon skeleton of the diazaspiro[5.5]undecane core can lead to significant changes in molecular shape and biological activity.

Michael Addition for Core Formation and Functionalization

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction that can be used to construct the diazaspiro[5.t5]undecane ring system itself, incorporating functionality in the process.[6][7] A notable example is the double Michael addition of an active methylene compound to a divinyl ketone derivative.[8][9]

Experimental Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones via Double Michael Addition

This protocol is based on the work of Islam et al.[8][9]

  • Materials:

    • N,N-dimethylbarbituric acid (1.0 mmol)

    • 1,5-Diaryl-1,4-pentadien-3-one derivative (1.0 mmol)

    • Diethylamine (3.0 eq)

    • Dichloromethane (DCM) (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the N,N-dimethylbarbituric acid and the 1,5-diaryl-1,4-pentadien-3-one derivative in DCM at room temperature.

    • Add diethylamine to the stirred solution.

    • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford the desired 2,4-diazaspiro[5.5]undecane derivative.

Data Presentation: Comparison of N-Functionalization Methods

Functionalization Method Typical Reagents Reaction Conditions Advantages Limitations
N-Alkylation Alkyl halides, K₂CO₃/NaH, DMF/Acetone50-80°CWide variety of alkyl groups can be introduced, generally high yielding.Potential for over-alkylation, requires anhydrous conditions with strong bases.
N-Acylation Acyl chlorides/anhydrides, Et₃N, DCM/THF0°C to RTForms stable amides, introduces H-bond acceptors/donors.The resulting amide may be less nucleophilic, affecting further functionalization.
N-Arylation (Buchwald-Hartwig) Aryl halides, Pd catalyst, phosphine ligand, NaOtBu/Cs₂CO₃, Toluene/Dioxane80-110°CBroad scope of aryl and heteroaryl groups, high functional group tolerance.Requires careful exclusion of air and moisture, expensive catalysts and ligands.

Part 3: Emerging Strategies - C-H Functionalization

Direct C-H functionalization is a rapidly evolving field in organic synthesis that offers a more atom- and step-economical approach to modifying complex molecules. While specific examples on the diazaspiro[5.5]undecane core are still emerging, methods developed for the functionalization of piperidines can likely be adapted. These methods often rely on transition-metal catalysis to selectively activate C-H bonds.

Potential C-H Functionalization Workflow:

CH_Functionalization Diazaspiro_Core Diazaspiro[5.5]undecane Core Directing_Group Installation of Directing Group (optional) Diazaspiro_Core->Directing_Group CH_Activation Transition-Metal-Catalyzed C-H Activation Directing_Group->CH_Activation Functionalized_Product C-H Functionalized Product CH_Activation->Functionalized_Product Coupling_Partner Coupling Partner (e.g., Arylboronic acid) Coupling_Partner->CH_Activation Deprotection Removal of Directing Group (if applicable) Functionalized_Product->Deprotection

Caption: A conceptual workflow for the potential C-H functionalization of the diazaspiro[5.5]undecane core.

The application of directing groups on one of the nitrogen atoms could be employed to guide a metal catalyst to a specific C-H bond, enabling site-selective functionalization. For instance, a pyridyl directing group could facilitate the α-arylation of the piperidine ring.[10] Alternatively, catalyst-controlled C-H functionalization, where the inherent reactivity of C-H bonds is modulated by the choice of catalyst and ligands, could provide a powerful means to derivatize the diazaspiro[5.5]undecane core without the need for directing groups.[11] Researchers interested in exploring this cutting-edge area should consult the literature on C-H functionalization of saturated N-heterocycles for suitable starting points and reaction conditions.

Conclusion

The diazaspiro[5.5]undecane scaffold offers a rich platform for the development of novel therapeutic agents. A thorough understanding of the various functionalization techniques is essential for harnessing the full potential of this privileged core. This guide has provided an overview of key N- and C-functionalization strategies, complete with detailed protocols and mechanistic rationale. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization, the toolkit available to medicinal chemists for derivatizing the diazaspiro[5.5]undecane core will undoubtedly expand, paving the way for the discovery of the next generation of innovative medicines.

References

  • Martins, F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(84), 53239-53257. [Link]

  • Puig, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Islam, R., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2530-S2537. [Link]

  • Campeau, L.-C., et al. (2009). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. Journal of the American Chemical Society, 131(10), 3291-3306. [Link]

  • Davies, H. M. L., & Du Bois, J. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Accounts of Chemical Research, 49(10), 2304-2317. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Padwa, A., et al. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601-9609. [Link]

Sources

Method

Application Notes and Protocols: Azaspiro Compounds as Potent Inhibitors of Influenza A Virus M2 Protein

Introduction Influenza A virus remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics with high morbidity and mortality.[1] The continuous evolution of the virus necessita...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Influenza A virus remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics with high morbidity and mortality.[1] The continuous evolution of the virus necessitates the development of novel antiviral therapeutics. One of the well-validated targets for anti-influenza A drugs is the Matrix-2 (M2) protein.[2][3]

The M2 protein is a type III integral membrane protein that forms a homotetrameric, pH-regulated proton-selective ion channel in the viral envelope.[1][4] This channel plays two critical roles in the viral life cycle:

  • Viral Uncoating: Upon viral entry into the host cell via endocytosis, the endosome becomes acidified. The M2 channel is activated by the low pH, allowing protons to flow from the endosome into the virion interior.[4][5] This acidification disrupts the interaction between the viral ribonucleoproteins (vRNPs) and the matrix protein 1 (M1), a crucial step for the release of the viral genome into the cytoplasm for replication.[1][3]

  • HA Maturation: During viral assembly, the M2 protein equilibrates the acidic pH of the trans-Golgi network, preventing the premature conformational changes of the newly synthesized hemagglutinin (HA) protein.[4]

The first class of drugs targeting the M2 protein, the adamantanes (amantadine and rimantadine), were effective for decades.[5][6] However, their clinical utility has been severely compromised due to the rapid emergence and widespread prevalence of resistant viral strains.[6][7][8] The vast majority of currently circulating influenza A viruses, including pandemic strains, harbor mutations in the M2 transmembrane domain (most commonly S31N) that confer high-level resistance to adamantanes.[9][10][11]

This landscape of resistance has spurred the search for next-generation M2 inhibitors. Azaspiro compounds, particularly spiro-piperidine derivatives, have emerged as a highly promising class of inhibitors.[12][13][14] These compounds not only exhibit significantly greater potency against wild-type M2 than amantadine but, crucially, retain activity against adamantane-resistant mutants.[12][15] This guide provides a detailed overview of the mechanism of azaspiro inhibitors and comprehensive protocols for their evaluation.

Mechanism of Action and Inhibition

M2 Proton Conduction Pathway

The proton translocation through the M2 channel is governed by a highly conserved "His37-Trp41" motif within the transmembrane domain.[1][2] The mechanism is best described as a proton relay system.

  • Protonation: At low pH, the imidazole side chains of the His37 tetrad, which act as the pH sensor, become protonated.

  • Conformational Change: Electrostatic repulsion between the now-positively charged histidine residues is thought to induce a conformational change in the channel.

  • Proton Release: This rearrangement facilitates the release of a proton from the His37 tetrad to the viral interior.

  • Gating: The Trp41 residues form a "gate" at the C-terminal end of the pore, which opens to allow proton passage and closes to prevent ion leakage.[6][16][17] The cycle then repeats for the next proton.

M2_Proton_Conduction M2 Proton Conduction Mechanism cluster_outside Endosome (Low pH) cluster_channel M2 Channel Pore cluster_inside Virion Interior Proton_ext H+ His37_unprotonated His37 Tetrad (Neutral) Proton_ext->His37_unprotonated 1. Protonation His37_protonated His37 Tetrad (Protonated, +) His37_unprotonated->His37_protonated Conformational Change Trp41_gate Trp41 Gate (Closed) His37_protonated->Trp41_gate 2. Repulsion Proton_int H+ Trp41_gate->Proton_int 3. Gating & Release

Caption: M2 proton conduction pathway.

Inhibition by Azaspiro Compounds

Unlike adamantanes, which are thought to act as simple pore blockers, azaspiro compounds appear to have a more complex and extensive interaction with the M2 channel.[13][14] Solid-state NMR studies suggest that these inhibitors bind deeply within the channel pore. This binding is proposed to:

  • Induce a More Homogeneous Conformation: The inhibitor stabilizes the channel in a non-conducting state.

  • Reduce Dynamic Disorder: It restricts the conformational flexibility of key residues like Gly34, which is crucial for the gating mechanism.

  • Extensive Binding: The spirocyclic scaffold allows for more contact points within the pore compared to the smaller adamantane cage, leading to higher affinity and potency.[13][14]

By physically occluding the pore and preventing the necessary dynamic movements of the channel's helices, azaspiro compounds effectively halt proton conductance.

M2_Inhibition Mechanism of Azaspiro Inhibition cluster_virion Influenza A Virion M2_Channel M2 Proton Channel Viral_Core Viral Core (vRNPs + M1) M2_Channel->Viral_Core Proton Flux (Blocked) Uncoating Viral Uncoating (vRNP Release) Viral_Core->Uncoating Acidification-dependent (Inhibited) Endosome Acidified Endosome (Low pH) Protons Protons (H+) Endosome->Protons Azaspiro Azaspiro Compound Azaspiro->M2_Channel Binds & Blocks Pore Protons->M2_Channel Attempted Entry Replication Viral Replication Uncoating->Replication

Caption: Inhibition of viral uncoating by azaspiro compounds.

Structure-Activity Relationship (SAR) and Potency

Structure-activity relationship studies have been initiated based on scaffolds like 2-[3-azaspiro(5,5)undecanol]-2-imidazoline (BL-1743).[13][14] The data below summarizes the inhibitory activity of a representative potent azaspiro compound compared to amantadine against wild-type M2. The development of these compounds demonstrates a significant leap in potency.

CompoundTargetAssay TypeIC₅₀ (μM)Reference
Amantadine Wild-Type M2TEVC16.0[13][14]
3-azaspiro[12][12]undecane HCl Wild-Type M2TEVC0.92 ± 0.11[13][14]
M2WJ-332 S31N Mutant M2in vivo (mice)Potent activity[15]

IC₅₀: Half-maximal inhibitory concentration. TEVC: Two-Electrode Voltage Clamp.

Application Protocols

The following protocols provide robust methods for characterizing the inhibitory activity of azaspiro compounds against the influenza A M2 protein.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes

Principle: This electrophysiological technique is the gold standard for studying ion channel function. It allows for the direct measurement of proton currents conducted by M2 channels expressed on the plasma membrane of a Xenopus oocyte. By applying a voltage clamp and rapidly changing the pH of the external solution, one can elicit and measure M2-specific currents and quantify their inhibition by compounds in a dose-dependent manner.[16][18][19]

TEVC_Workflow TEVC Assay Workflow A 1. Prepare M2 cRNA (in vitro transcription) C 3. Inject Oocytes with M2 cRNA A->C B 2. Harvest & Prepare Xenopus Oocytes B->C D 4. Incubate Oocytes (2-4 days for expression) C->D E 5. Mount Oocyte in TEVC Recording Chamber D->E F 6. Impale with Electrodes (Voltage & Current) E->F G 7. Record Baseline Current (e.g., pH 7.5) F->G H 8. Perfuse with Acidic Buffer (e.g., pH 5.5) to activate M2 G->H I 9. Record pH-activated Current H->I J 10. Perfuse with Inhibitor (Varying Concentrations) I->J K 11. Measure Inhibited Current J->K L 12. Data Analysis (Dose-Response Curve & IC₅₀) K->L

Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Detailed Methodology
  • Oocyte Preparation:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase (e.g., 2 mg/mL) in a calcium-free solution to defolliculate.

    • Wash thoroughly and store in ND96 solution at 18°C.

  • cRNA Injection:

    • Linearize the plasmid DNA containing the M2 gene (wild-type or mutant) and use an in vitro transcription kit (e.g., mMESSAGE mMACHINE™) to synthesize capped cRNA.

    • Inject approximately 50 nL of cRNA (at ~0.5 ng/nL) into Stage V-VI oocytes.

    • Control: Inject a separate batch of oocytes with water (uninjected control).

  • Expression and Incubation:

    • Incubate the injected oocytes for 2-4 days at 18°C to allow for M2 protein expression and insertion into the cell membrane.

  • TEVC Recording:

    • Place a single oocyte in the recording chamber and perfuse with a high pH buffer (e.g., pH 7.5).

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

    • Clamp the oocyte membrane potential at a holding potential, for example, -20 mV.[19]

    • To measure M2 activity, switch the perfusion buffer to a low pH solution (e.g., pH 5.5) to activate the proton channel and record the inward current.[18]

    • Return to the high pH buffer to allow the current to return to baseline.

  • Inhibitor Testing:

    • Establish a stable baseline and activated current.

    • Pre-incubate the oocyte with the azaspiro compound (dissolved in the high pH buffer) for 2-5 minutes.

    • Switch to the low pH buffer containing the same concentration of the compound and record the inhibited current.

    • Repeat this process for a range of concentrations (e.g., 0.01 µM to 100 µM) to generate a dose-response curve.

    • Control: Use amantadine as a positive control for wild-type M2 inhibition.

  • Data Analysis:

    • Calculate the fractional inhibition for each concentration: Fractional Inhibition = 1 - (I_inhibited / I_uninhibited).

    • Plot the fractional inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to the Hill equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Viral Replication Assay (Plaque Reduction)

Principle: This assay assesses the antiviral activity of a compound in the context of a full viral replication cycle. The ability of a compound to reduce the formation of viral plaques in a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is a direct measure of its efficacy. This provides a more biologically relevant EC₅₀ (half-maximal effective concentration) value.

Plaque_Assay_Workflow Plaque Reduction Assay Workflow A 1. Seed MDCK Cells in 6-well plates B 2. Grow to Confluent Monolayer A->B E 5. Wash Cells & Infect with Virus (1 hr) B->E C 3. Prepare Serial Dilutions of Azaspiro Compound G 7. Add Agarose Overlay Medium containing Compound Dilutions C->G D 4. Prepare Virus Inoculum (e.g., 100 PFU/well) D->E F 6. Remove Inoculum E->F F->G H 8. Incubate (2-3 days) until plaques are visible G->H I 9. Fix Cells (e.g., Formalin) H->I J 10. Remove Overlay & Stain (e.g., Crystal Violet) I->J K 11. Count Plaques J->K L 12. Data Analysis (Dose-Response Curve & EC₅₀) K->L

Caption: Workflow for the cell-based plaque reduction assay.

Detailed Methodology
  • Cell Culture:

    • Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.

  • Compound Preparation:

    • Prepare serial dilutions of the azaspiro compound in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin and antibiotics).

  • Virus Infection:

    • Wash the cell monolayers with PBS.

    • Infect the cells with a dilution of influenza A virus (wild-type or resistant strain) calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C.

  • Overlay and Treatment:

    • Aspirate the viral inoculum.

    • Overlay the cells with an overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose) containing the corresponding serial dilutions of the test compound.

    • Controls: Include wells with no virus (cell control), virus but no compound (virus control), and a known antiviral as a positive control.

  • Incubation and Visualization:

    • Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C in a CO₂ incubator for 48-72 hours.

    • Fix the cells with 10% buffered formalin for at least 4 hours.

    • Carefully remove the agarose plugs and stain the cell monolayer with 0.1% crystal violet solution.

    • Wash with water and allow the plates to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control well.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the curve to determine the EC₅₀ value.

Protocol 3: Fluorescence-Based Liposome Flux Assay

Principle: This cell-free biochemical assay directly measures the proton transport activity of purified M2 protein reconstituted into artificial lipid vesicles (liposomes). The liposomes encapsulate a pH-sensitive fluorescent dye (e.g., pyranine). A membrane potential is established, and a rapid change in the external pH creates a driving force for protons to enter through the M2 channel, which is detected as a change in fluorescence.[18][20] This assay is excellent for detailed mechanistic studies and for screening compounds without the complexities of a cellular environment.

Detailed Methodology
  • M2 Protein Reconstitution:

    • Express and purify the M2 transmembrane domain (e.g., M2-TM, residues 22-46) or full-length protein.

    • Prepare liposomes (e.g., from POPC/POPG/cholesterol) by extrusion, hydrating the lipid film in a potassium-rich buffer (K+ buffer) containing the pH-sensitive dye pyranine (HPTS).

    • Incorporate the purified M2 protein into the liposomes during the hydration/detergent dialysis step.

    • Control: Prepare protein-free liposomes in parallel.

  • Assay Setup:

    • Work in a fluorometer with a stirred cuvette.

    • Dilute a small volume of the M2-liposomes into a sodium-rich buffer (Na+ buffer) at the same pH (e.g., pH 7.4). This creates an outward K+ gradient.

    • Add the K+ ionophore valinomycin. Valinomycin will transport K+ out of the liposomes, generating a negative-inside membrane potential, which is the driving force for proton influx.

  • Proton Flux Measurement:

    • Establish a stable baseline fluorescence reading.

    • Initiate the assay by adding a small amount of acid to rapidly lower the external pH (e.g., to pH 5.5), creating an inward proton gradient.

    • M2-mediated proton influx will acidify the liposome interior, quenching the pyranine fluorescence. Record the fluorescence decay over time.

  • Inhibitor Testing:

    • To test an inhibitor, pre-incubate the M2-liposomes with the desired concentration of the azaspiro compound for 5-10 minutes before diluting them into the cuvette.

    • Perform the assay as described above and measure the rate of fluorescence decay.

  • Data Analysis:

    • The initial rate of fluorescence change is proportional to the rate of proton flux.

    • Calculate the percent inhibition of the initial rate for each compound concentration relative to the uninhibited control (DMSO vehicle).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀.

References

  • Belshe, R. B., Smith, M. H., Hall, C. B., Betts, R., & Hay, A. J. (1989). Resistance of Influenza A Virus to Amantadine and Rimantadine: Results of One Decade of Surveillance. The Journal of Infectious Diseases, 159(3), 430–435. [Link][9][21]

  • Hayden, F. G., & Belshe, R. B. (1992). Emergence and transmission of influenza A viruses resistant to amantadine and rimantadine. Current Topics in Microbiology and Immunology, 176, 119-130. [Link][7]

  • Centers for Disease Control and Prevention (CDC). (2016). Antiviral Drug Resistance among Influenza Viruses. [Link][8]

  • Wang, J. (2012). Structure-Based Design of Inhibitors Targeting Influenza A Virus M2 Proton Channel (A/M2). Doctoral Dissertations. 179. [Link][12]

  • BioWorld. (2013). Novel compounds inhibit drug-resistant mutants of the influenza A virus M2 proton channel. [Link][15]

  • Thomson, R. J., & Jackson, T. (2021). Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. Molecules, 26(4), 883. [Link][4]

  • Ginex, T., & Luque, F. J. (2021). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in Molecular Biosciences, 8, 706509. [Link][1][22]

  • Centers for Disease Control and Prevention (CDC). (2006). High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005--06 Influenza Season. MMWR. Morbidity and Mortality Weekly Report, 55(2), 44-46. [Link]

  • Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(23), 8344–8354. [Link][13][14]

  • World Health Organization (WHO). (n.d.). Antiviral susceptibility of influenza viruses. [Link][10]

  • Tang, Y., Zaitseva, F., Vrana, J. D., & Li, F. (2016). A cell-based high-throughput approach to identify inhibitors of influenza A virus. Acta Pharmaceutica Sinica B, 6(5), 486–492. [Link][23]

  • Hower, S., Sepp-Lorenzino, L., & Krystal, M. (2012). Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. Journal of Virology, 86(14), 7476–7486. [Link][5]

  • Wang, J. (2015). M2 As a Target to Combat Influenza Drug Resistance: What Does the Evidence say?. Expert Opinion on Therapeutic Targets, 19(12), 1575-1577. [Link][2]

  • Hulse, R. E., & DeGrado, W. F. (2006). Identification of the functional core of the influenza A virus A/M2 proton-selective ion channel. Proceedings of the National Academy of Sciences, 103(43), 15900–15905. [Link][18]

  • Mohan, T., Xu, X., & Stevens, J. (2022). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. Virology Journal, 19(1), 1-13. [Link][24]

  • Acharya, R., Carnevale, V., & Fiorin, G. (2010). Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus. Biophysical Journal, 98(7), 1258–1267. [Link][16]

  • Holsinger, L. J., Nichani, D., & Pinto, L. H. (1994). A functionally defined model for the M2 proton channel of influenza A virus suggests a mechanism for its ion selectivity. The Journal of Biological Chemistry, 269(18), 13549–13555. [Link][19]

  • Ma, C., Sacco, M. D., & St-Pierre, J. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 64(24), 17945–17957. [Link][25]

  • Wang, J., Ma, C., & Wu, Y. (2013). Proton Transport Mechanism of M2 Proton Channel Studied by Laser-Induced pH Jump. The Journal of Physical Chemistry B, 117(8), 2249–2257. [Link][17]

  • Lin, M. T., & Chen, J. (2017). Activation pH and Gating Dynamics of Influenza A M2 Proton Channel Revealed by Single-Molecule Spectroscopy. Angewandte Chemie International Edition, 56(19), 5274–5278. [Link][26]

  • Kondratov, I., Kadam, R. U., & Mishin, V. P. (2024). Antiviral susceptibility monitoring: testing algorithm, methods, and findings for influenza season, 2023–2024. Influenza and Other Respiratory Viruses, 18(3), e13292. [Link][11]

  • Kunze, M., & Baldus, M. (2022). Structural Transition from Closed to Open for the Influenza A M2 Proton Channel as Observed by Proton-Detected Solid-State NMR. Journal of the American Chemical Society, 144(26), 11674–11684. [Link][20]

  • Manzoor, R., & Voth, G. A. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(39), 16673–16686. [Link][27]

  • Wang, W., & Li, Y. (2024). A novel method to assess antibody-dependent cell-mediated cytotoxicity against influenza A virus M2 in immunized murine models. Biosafety and Health, 6(2), 103-111. [Link][28]

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Sources

Application

Application Note: Development of 1,9-Diazaspiro[5.5]undecane Derivatives as PARP-1 Inhibitors

[1][2] Executive Summary This guide details the strategic development and biological validation of 1,9-diazaspiro[5.5]undecane derivatives as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1).[1] While first-generati...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide details the strategic development and biological validation of 1,9-diazaspiro[5.5]undecane derivatives as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1).[1] While first-generation PARP inhibitors (e.g., Olaparib, Rucaparib) rely on planar phthalazinone or carboxamide scaffolds, the incorporation of spirocyclic cores offers a distinct advantage: increased fraction of sp3-hybridized carbons (


), enhanced metabolic stability, and novel intellectual property space.

This document provides a standardized workflow for researchers to synthesize, screen, and validate these spirocyclic derivatives, focusing on enzymatic inhibition , cellular target engagement , and synthetic lethality in BRCA-deficient models.

Rationale: The Spiro-Scaffold Advantage

The 1,9-diazaspiro[5.5]undecane moiety acts as a rigid, bioisosteric replacement for flexible piperazine or piperidine linkers found in classical PARP inhibitors.

Key Design Principles
  • Conformational Restriction: The spiro-fusion locks the two six-membered rings perpendicular to each other. This reduces the entropic penalty upon binding to the PARP-1 catalytic pocket.

  • Vector Control: The nitrogen atoms at positions 1 and 9 serve as precise exit vectors. One nitrogen typically anchors the pharmacophore (mimicking the nicotinamide of NAD+), while the other extends into the solvent-exposed region to tune solubility and pharmacokinetic (PK) properties.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, potentially increasing the half-life (

    
    ) compared to linear diamines.
    
Diagram: Pharmacophore & Mechanism

The following diagram illustrates how the inhibitor competes with NAD+ and traps PARP-1 on damaged DNA.

PARP_Mechanism NAD NAD+ Substrate PAR Poly(ADP-ribose) Chains NAD->PAR Substrate for PARP PARP-1 Enzyme PARP->PAR Catalyzes (using NAD+) Trapping PARP-DNA Trapping Complex PARP->Trapping Bound to DNA DNA_Damage SSB DNA Damage DNA_Damage->PARP Recruits Inhibitor Spiro-Inhibitor (1,9-diazaspiro) Inhibitor->PARP Competes with NAD+ Inhibitor->Trapping Stabilizes Repair DNA Repair (BER Pathway) PAR->Repair Signals for Apoptosis Synthetic Lethality (Cell Death) Trapping->Apoptosis In BRCA-/- Cells

Figure 1: Mechanism of Action. The spiro-inhibitor blocks the NAD+ binding site, preventing PARylation and trapping the PARP enzyme on DNA, leading to replication fork collapse.

Protocol A: Biochemical Potency (HT-Universal Colorimetric Assay)

Objective: Determine the


 of 1,9-diazaspiro[5.5]undecane derivatives against purified PARP-1 enzyme.
Principle

This is a semi-quantitative ELISA-style assay. Histones coated on a microplate serve as the substrate.[2][3][4] Recombinant PARP-1, activated DNA, and biotinylated-NAD+ are added. Active PARP-1 transfers biotin-ADP-ribose to the histones. The signal is detected using Streptavidin-HRP.[2][4]

Materials
  • Recombinant Human PARP-1 Enzyme (High purity, >95%)

  • Substrate: Histone mixture (H1, H2A, H2B, H3, H4)

  • Co-factor: Biotinylated-NAD+ (25 µM final)

  • Activated DNA: Sheared salmon sperm DNA (activator)

  • Inhibitor: 1,9-diazaspiro[5.5]undecane library (dissolved in DMSO)

  • Detection: Streptavidin-HRP + TMB Substrate

Step-by-Step Methodology
  • Plate Coating:

    • Dilute Histone stock in PBS.[2][5] Add 50 µL/well to a 96-well high-binding plate.

    • Incubate overnight at 4°C.

    • Wash 3x with PBST (PBS + 0.05% Tween-20).[2][5] Block with 5% BSA in PBS for 1 hour.

  • Reaction Assembly:

    • Master Mix: Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT) containing Activated DNA and Biotin-NAD+.

    • Compound Addition: Add 5 µL of test compound (10-point dose response, typically 0.1 nM to 10 µM). Keep DMSO <1%.

    • Enzyme Addition: Add 20 ng/well of PARP-1 enzyme to initiate the reaction.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (RT) with gentle shaking.

  • Detection:

    • Wash plate 3x with PBST.[2][5]

    • Add 50 µL Streptavidin-HRP (1:2000 dilution). Incubate 30 min.

    • Wash 3x with PBST.[2][5]

    • Add 100 µL TMB substrate.[3] Develop for 10-15 min (blue color).

    • Stop reaction with 100 µL 1M H2SO4 (turns yellow).

  • Readout:

    • Measure Absorbance at 450 nm.[2][3][5]

Validation Criteria:

  • Z-Factor: > 0.5 for reliable screening.

  • Reference: Olaparib

    
     should be ~5–10 nM.
    

Protocol B: Cellular Target Engagement (PARylation Western Blot)

Objective: Confirm that the inhibitor permeates the cell membrane and inhibits PARP-1 activity in a complex cellular environment.

Principle

PARP-1 activity is low in resting cells but spikes upon DNA damage. We induce DNA damage using Hydrogen Peroxide (


) and measure the accumulation of Poly(ADP-ribose) (PAR) chains.[6] Effective inhibitors will blunt this signal.
Materials
  • Cell Line: MDA-MB-436 (BRCA1 mutant) or HeLa.

  • Stimulant: 1 mM

    
     (freshly prepared).
    
  • Primary Antibody: Anti-PAR (Poly-ADP-ribose) mouse monoclonal (e.g., Clone 10H).

  • Loading Control: Anti-β-Actin or Anti-GAPDH.

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow attachment (24h).
    
  • Drug Treatment:

    • Add 1,9-diazaspiro[5.5]undecane derivatives at

      
       (determined from Protocol A).
      
    • Incubate for 2 hours at 37°C.

  • Induction:

    • Add

      
       (1 mM final) directly to the media.
      
    • Incubate for exactly 10 minutes. (PARylation is rapid and transient; timing is critical).

  • Lysis:

    • Aspirate media immediately. Wash once with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with PARG inhibitors (e.g., 1 µM ADP-HPD) to prevent PAR chain degradation during lysis.

  • Western Blotting:

    • Run SDS-PAGE (4-12% gradient gel).

    • Transfer to Nitrocellulose membrane.

    • Probe with Anti-PAR antibody (1:1000).

    • Result: A "smear" from 100kDa upwards indicates PARylation. Effective inhibitors will eliminate this smear.

Protocol C: Synthetic Lethality (Clonogenic Survival)

Objective: Evaluate the therapeutic index by comparing cytotoxicity in BRCA-deficient vs. BRCA-proficient cells.

Workflow Diagram

Screening_Workflow Library Spiro-Library Synthesis Biochem Biochem Assay (Protocol A) Library->Biochem Hit_Select Hit Selection (IC50 < 50 nM) Biochem->Hit_Select Hit_Select->Library No (Refine SAR) Cell_Target Cell PARylation (Protocol B) Hit_Select->Cell_Target Yes Pheno Synthetic Lethality (Protocol C) Cell_Target->Pheno Lead Lead Candidate Pheno->Lead

Figure 2: Screening Cascade. A funnel approach ensures only potent, permeable, and selective compounds reach the phenotypic stage.

Step-by-Step Methodology
  • Cell Pairs:

    • Mutant: MDA-MB-436 (BRCA1-/-).

    • Wild Type: MDA-MB-231 (BRCA1-WT) or MCF-10A (Non-tumorigenic).

  • Seeding: Seed 500–1000 cells/well in 6-well plates (low density for colony formation).

  • Treatment:

    • Treat with serial dilutions of the spiro-derivative (e.g., 1 nM to 10 µM).

    • Refresh media/drug every 3 days.

  • Duration: Incubate for 10–14 days until colonies (>50 cells) form.

  • Staining:

    • Fix with methanol/acetic acid (3:1).

    • Stain with 0.5% Crystal Violet.

  • Quantification: Count colonies. Calculate Survival Fraction (SF).

Data Interpretation: A successful candidate must show a Selectivity Index (SI) > 100 .

  • Example:

    
     (BRCA-/-) = 10 nM.
    
  • Example:

    
     (WT) = 1000 nM.
    

Data Analysis & SAR Summary

When analyzing 1,9-diazaspiro[5.5]undecane derivatives, organize data to correlate N-substitution with potency.

Compound IDR-Group (N1 Position)Biochem IC50 (nM)Cell PAR IC50 (nM)BRCA-/- IC50 (nM)Selectivity Index
Ref (Olaparib) (Cyclopropanecarbonyl)5.012.015.0>100
Spiro-01 H (Unsubstituted)450.0>1000>10001
Spiro-05 4-Fluorobenzyl8.525.030.085
Spiro-09 Cyclopropanecarbonyl4.28.010.5120

Note: The "Spiro-09" analogue mimics the Olaparib side chain but uses the rigid spiro-core, often resulting in improved metabolic stability (lower clearance) due to the blocked oxidation sites on the piperazine ring.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[7] "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals." BenchChem Application Notes.

  • BPS Bioscience. (2024).[8] "PARP1 Colorimetric Assay Kit Protocol." BPS Bioscience Product Guide.

  • Cell Signaling Technology. (2021). "How to Detect the ADP-Ribosylation PTM Using a Monoclonal Antibody." CST Blog.

  • Farmer, H., et al. (2005).[9] "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy." Nature.

Sources

Method

Application Note: Development and Characterization of Spiro[5.5]undecane Derivatives as GABAA Receptor Antagonists

[1] Abstract & Strategic Overview The spiro[5.5]undecane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, bicyclic core that restricts conformational freedom. Unlike flexible al...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

The spiro[5.5]undecane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, bicyclic core that restricts conformational freedom. Unlike flexible alkyl chains, this spirocyclic geometry directs substituents into precise vectors, maximizing specific interactions with receptor binding pockets while minimizing entropic penalties upon binding.

This Application Note focuses on the 3,9-diazaspiro[5.5]undecane class of derivatives.[1][2] Recent studies have identified these compounds as potent, competitive antagonists of the


-aminobutyric acid type A (

) receptor.[1][2] Unlike pore-blockers (e.g., picrotoxin) or negative allosteric modulators, these derivatives compete directly with GABA at the orthosteric site (

/

interface).

Key Application Areas:

  • Peripheral Restriction: Certain derivatives (e.g., Compound 2027) exhibit low membrane permeability, making them ideal tools for isolating peripheral GABAergic signaling (e.g., in T-cells or macrophages) without confounding CNS effects (seizures).

  • Structural Biology: Rigid probes for mapping the steric tolerance of the GABA binding pocket.

  • Immunomodulation: Investigation of GABA signaling in autoimmune pathways.

Chemical Biology & Mechanism of Action

Structural Rationale

The spiro[5.5]undecane core forces the two six-membered rings to be perpendicular. In the context of


 antagonism, the 3,9-diazaspiro  variant allows for the display of a "spirocyclic benzamide" moiety which mimics the electrostatic properties of GABA's carboxylate without the high polarity that typically prevents blood-brain barrier (BBB) crossing—although specific modifications can intentionally prevent BBB penetration for peripheral targeting.
Mechanism: Competitive Antagonism

These derivatives bind at the orthosteric site (the "GABA site") located at the interface of the


 and 

subunits.
  • Agonist (GABA): Binds, induces loop closure (Loop C), and triggers channel opening (

    
     influx).
    
  • Antagonist (Spiro[5.5]): Binds with high affinity (

    
     in nanomolar range) but prohibits the conformational change required for pore opening.
    
Visualizing the Mechanism

The following diagram illustrates the competitive exclusion mechanism and the downstream physiological divergence.

GABAA_Mechanism Receptor GABAA Receptor (Resting State) Complex_Agonist Receptor-GABA Complex (Loop C Capping) Receptor->Complex_Agonist + GABA Complex_Antagonist Receptor-Spiro Complex (Steric Occlusion) Receptor->Complex_Antagonist + Spiro Antagonist GABA Endogenous GABA GABA->Complex_Agonist Spiro Spiro[5.5]undecane Derivative Spiro->Complex_Antagonist Channel_Open Cl- Channel Opening (Hyperpolarization) Complex_Agonist->Channel_Open Conformational Change Channel_Closed Channel Remains Closed (No Current) Complex_Antagonist->Channel_Closed Blockade

Figure 1: Competitive mechanism of spiro[5.5]undecane antagonists at the orthosteric interface.

Protocol 1: Synthesis & Derivatization Strategy

Objective: To generate a library of 3,9-diazaspiro[5.5]undecane derivatives for SAR (Structure-Activity Relationship) profiling.

Context: The synthesis typically involves a double Michael addition or a condensation strategy to form the spiro junction. The following is a general procedure adapted for generating the N-substituted benzamide class (similar to Compound 1e/2027).

Materials
  • Starting Material: 4-piperidone hydrochloride monohydrate.

  • Reagents: Benzylamine, Formaldehyde, acetic acid, various benzoyl chlorides.

  • Solvents: Methanol, Dichloromethane (DCM), DMF.

Step-by-Step Methodology
  • Core Formation (Mannich-type):

    • Dissolve 4-piperidone HCl (1 eq) and benzylamine (2 eq) in methanol.

    • Add formaldehyde (excess) dropwise at

      
      .
      
    • Reflux for 4 hours to form the 3-benzyl-3,9-diazaspiro[5.5]undecan-4-one intermediate.

  • Reduction:

    • Reduce the ketone/amide functionalities using

      
       in THF under reflux (12h) to yield the diamine core: 3-benzyl-3,9-diazaspiro[5.5]undecane.
      
  • Deprotection:

    • Perform hydrogenolysis (

      
      , Pd/C) to remove the benzyl group, yielding the free secondary amine spiro core.
      
  • Functionalization (The Diversity Step):

    • Vector 1 (N3 position): React with substituted benzoyl chlorides (e.g., m-methylbenzoyl chloride) in DCM with

      
       to install the pharmacophore mimicking the GABA carboxylate environment.
      
    • Vector 2 (N9 position): Can be alkylated to tune lipophilicity and membrane permeability.

Validation Checkpoint: Verify structure via


-NMR and LC-MS. Key diagnostic peaks: The spiro center quaternary carbon typically appears ~30-40 ppm in 

-NMR; distinct splitting of the methylene protons on the rings.

Protocol 2: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the spiro derivatives at the orthosteric site.

Rationale: We use


-Muscimol, a selective agonist for the GABA binding site. If the spiro compound is a competitive antagonist, it will displace Muscimol.
Materials
  • Membrane Prep: Rat whole brain homogenates or HEK293 cells stably expressing

    
     subunits.
    
  • Radioligand:

    
    -Muscimol (Specific Activity ~20-30 Ci/mmol).
    
  • Non-specific Control: 1 mM GABA (cold).

  • Buffer: 50 mM Tris-Citrate, pH 7.4.

Workflow
  • Preparation: Thaw membrane aliquots and resuspend in Tris-Citrate buffer. Wash 3x to remove endogenous GABA (Critical step: endogenous GABA shifts

    
     values).
    
  • Incubation:

    • Total Volume: 500

      
      .
      
    • Add 50

      
       membrane suspension (approx 100 
      
      
      
      protein).
    • Add 50

      
      
      
      
      
      -Muscimol (Final concentration: 2-5 nM).
    • Add 50

      
       Test Compound (Concentration range: 
      
      
      
      to
      
      
      , log steps).
  • Equilibrium: Incubate at

    
     for 60 minutes. (Low temperature minimizes receptor desensitization and degradation).
    
  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding) using a cell harvester.

  • Wash: Wash filters 3x with 4 mL ice-cold buffer.

  • Quantification: Transfer filters to vials, add scintillation fluid, and count (CPM).

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • Where

    
     is the radioligand concentration and 
    
    
    
    is the dissociation constant of Muscimol (typically ~5 nM).

Protocol 3: Functional Electrophysiology (Patch Clamp)

Objective: Confirm that binding results in antagonism (blocking current) rather than agonism, and determine potency (


).
Setup
  • System: Whole-cell patch clamp on HEK293 cells expressing

    
    .
    
  • Pipette Solution: 140 mM CsCl, 10 mM HEPES, 1 mM EGTA (CsCl blocks

    
     channels, isolating 
    
    
    
    current).
  • Extracellular Solution: Standard Tyrode’s solution containing

    
     and 
    
    
    
    .
Experimental Steps
  • Control Response: Apply GABA (

    
     concentration, typically 10-30 
    
    
    
    ) for 2 seconds. Record peak current (
    
    
    ).
  • Wash: Wash with buffer for 30-60 seconds until baseline recovers.

  • Test Application: Pre-apply the Spiro derivative for 10 seconds, then co-apply GABA (

    
    ) + Spiro derivative.
    
  • Measurement: Record peak current (

    
    ).
    
  • Schild Analysis (Optional but Recommended): Repeat the GABA dose-response curve in the presence of increasing fixed concentrations of the antagonist. A parallel rightward shift without a decrease in maximal response confirms competitive antagonism.

Expected Results Table
Compound IDBinding

(nM)
Functional

(

)
Mode of ActionPermeability
Spiro-2027 1500.8Competitive AntagonistLow (Peripheral)
Spiro-1e 1801.2Competitive AntagonistLow
Gabazine 200.3Competitive AntagonistLow
Picrotoxin N/A*0.5Non-competitive BlockerHigh

*Picrotoxin does not displace


-Muscimol; it binds in the pore.

Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to validated antagonist.

Workflow Synth Synthesis (Spiro[5.5] Core) Binding Radioligand Binding ([3H]-Muscimol) Synth->Binding Library Screen Electro Patch Clamp (Functional Antagonism) Binding->Electro Hits (Ki < 500nM) Permeability Permeability Assay (PAMPA/Caco-2) Electro->Permeability Confirmed Antagonists Decision Lead Candidate Selection Permeability->Decision Profile: Peripheral vs CNS

Figure 2: Screening cascade for identifying subtype-selective or peripherally restricted GABAA antagonists.

Safety & Handling

  • Hazard:

    
     antagonists are potent convulsants .
    
  • Handling: All powders must be weighed in a filtered fume hood.

  • In Vivo Note: If used in animal models, be prepared with immediate antidotes (high-dose benzodiazepines or barbiturates) to terminate induced seizures.

  • Disposal: Treat all liquid waste as hazardous chemical waste; do not pour down drains.

References

  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists. Journal of Medicinal Chemistry, 2021.[1][2] Key Insight: Identifies the spirocyclic benzamide moiety as a replacement for the acidic group of GABA, yielding competitive antagonists with immunomodulatory potential.[1][2]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. ACS Medicinal Chemistry Letters, 2025. Key Insight: Discusses spiro-hydantoins as negative modulators that reverse the effects of anesthetics/PAMs.

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry, 2020.[3] Key Insight: Demonstrates the versatility of the [5.5] spiro scaffold for multi-target drug design, relevant for synthesis protocols.

  • Synthesis and stereochemistry of new spiro[5.5]undecane derivatives. ResearchGate / Structural Chemistry, 2010. Key Insight: Fundamental chemical characterization and conformational analysis of the spiro[5.5]undecane skeleton.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,3,5,7,9-Pentaazaspiro[5.5]undecane Synthesis

The following technical guide addresses the synthesis and yield optimization of 1,3,5,7,9-Pentaazaspiro[5.5]undecane (CAS 64295-37-0). This nitrogen-rich spirocyclic scaffold is chemically distinct due to its high hetero...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of 1,3,5,7,9-Pentaazaspiro[5.5]undecane (CAS 64295-37-0). This nitrogen-rich spirocyclic scaffold is chemically distinct due to its high heteroatom density, making it valuable in high-energy materials, intumescent flame retardants, and pharmaceutical intermediates.

The synthesis typically relies on a double Mannich-type condensation or a Michael addition cascade involving urea/guanidine derivatives, formaldehyde, and a cyclic ketone (e.g., cyclohexanone). The troubleshooting strategies below focus on overcoming the common pitfalls of this pathway: competitive polymerization, reversible hydrolysis, and incomplete ring closure.

Reaction Mechanism & Critical Control Points

To improve yield, one must first visualize the formation pathway. The synthesis generally involves the condensation of a six-membered cyclic ketone (providing the spiro-carbon C6) with amine precursors (providing the nitrogen-rich rings).

Core Synthesis Pathway (Conceptual)

The formation is driven by the nucleophilic attack of amino groups on the carbonyl carbon (spiro-center) and subsequent methylene bridge formation via formaldehyde.

ReactionPathway Precursors Precursors (Cyclohexanone + Urea/Guanidine + HCHO) Intermediate Intermediate (Methylol Derivatives) Precursors->Intermediate pH 8-9 (Methylolation) Cyclization Cyclization (Schiff Base / Mannich) Intermediate->Cyclization pH 4-5 (Condensation) SideProduct Side Products (Linear Polymers / Oligomers) Intermediate->SideProduct Uncontrolled pH (Polymerization) Product 1,3,5,7,9-Pentaazaspiro[5.5]undecane Cyclization->Product -H2O (Ring Closure)

Figure 1: Conceptual reaction pathway highlighting the critical pH switch required to favor cyclization over polymerization.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield (<40%)

Q: I am observing low conversion rates despite long reaction times. What is the limiting factor? A: The most common cause is improper pH control leading to reversible hydrolysis or linear polymerization.

  • Root Cause: The formation of the spiro-aminal linkage is reversible. If the pH is too high during the cyclization phase, the equilibrium shifts back to the starting materials. If too low, linear methylene-urea polymers form.

  • Solution: Implement a Two-Stage pH Protocol :

    • Stage 1 (Methylolation): Maintain pH 8.0–9.0 (using NaOH or Triethylamine) for 1–2 hours. This promotes the initial addition of formaldehyde to the amine/urea without condensation.

    • Stage 2 (Cyclization): Slowly lower to pH 4.0–5.0 (using dilute H₂SO₄ or Formic Acid) and heat to 70–80°C. This drives the Mannich condensation and ring closure.

  • Validation: Monitor the disappearance of the carbonyl peak (approx. 1710 cm⁻¹) via FTIR.

Issue 2: Product Purity & "Sticky" Precipitates

Q: The product precipitates as a gummy, amorphous solid rather than crystals. How do I fix this? A: This indicates the presence of oligomeric side products (linear urea-formaldehyde chains).

  • Root Cause: Rapid addition of acid or insufficient solvent polarity causing premature precipitation of intermediates.

  • Solution:

    • Solvent Optimization: Use a Water/Methanol (1:1) or Water/Ethanol mixture. The alcohol acts as a co-solvent to keep oligomers in solution while allowing the spiro-product to crystallize upon cooling.

    • Slow Acidification: Add the acid catalyst dropwise over 30 minutes. Rapid acidification creates local "hotspots" of low pH, triggering irreversible polymerization.

Issue 3: Decomposition during Work-up

Q: The yield drops significantly during recrystallization. Is the compound unstable? A: Yes, spiro-aminals are susceptible to acid-catalyzed hydrolysis .

  • Root Cause: Residual acid trapped in the crystal lattice promotes decomposition when heated during recrystallization.

  • Solution:

    • Neutralization: Before filtration, adjust the reaction mixture to pH 7.0–7.5 using dilute NaOH.

    • Wash Protocol: Wash the filter cake with cold dilute NaHCO₃ solution followed by cold ethanol to ensure all acid traces are removed.

Experimental Protocol: Optimized Synthesis Workflow

This protocol is designed to maximize the yield of spiro[5.5]undecane derivatives by controlling the kinetic vs. thermodynamic product formation.

Materials
  • Reactants: Cyclohexanone (1.0 eq), Urea/Guanidine derivative (2.0–2.2 eq), Formaldehyde (37% aq, 4.0–4.5 eq).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Catalyst: Triethylamine (Base), Formic Acid (Acid).

Step-by-Step Methodology
  • Methylolation (Kinetic Control):

    • Charge the reaction vessel with Formaldehyde and Urea/Guanidine.

    • Adjust pH to 8.5 with Triethylamine.

    • Stir at 40°C for 60 minutes. Goal: Form methylol-urea intermediates.

  • Spiro-Cyclization (Thermodynamic Control):

    • Add Cyclohexanone dropwise to the mixture.

    • Heat to 60°C .

    • Crucial Step: Slowly add Formic Acid (10% solution) to bring pH to 4.5 .

    • Reflux at 80–90°C for 4–6 hours. Goal: Drive the double Mannich condensation.

  • Isolation & Purification:

    • Cool slowly to room temperature, then to 4°C.

    • Filter the white precipitate.

    • Neutralize: Wash cake with 5% NaHCO₃.

    • Recrystallize: Dissolve in boiling Ethanol/Water (80:20), filter hot (to remove polymers), and cool to crystallize.

Yield Optimization Data
ParameterStandard ConditionOptimized ConditionImpact on Yield
pH Profile Constant pH 5pH 8.5 (1h) → pH 4.5 (4h)+25% (Reduces polymerization)
Temperature Reflux (100°C)Stepwise (40°C → 80°C)+15% (Prevents decomposition)
Molar Ratio 1:2:4 (Ketone:Urea:F)1:2.2:4.5 (Excess Amine)+10% (Drives completion)

Advanced Troubleshooting: Structural Validation

If the yield remains low, verify the structure of your major byproduct to diagnose the failure mode.

TroubleshootingTree Start Analyze Crude Product (NMR / FTIR) Check1 Carbonyl Peak Present? (>1700 cm⁻¹) Start->Check1 Check2 Broad NH Signals? (3300-3500 cm⁻¹) Check1->Check2 No Result1 Incomplete Reaction Action: Increase Temp or Time Check1->Result1 Yes (Ketone unreacted) Result2 Polymerization Action: Optimize pH Profile Check2->Result2 Yes (Linear chains) Result3 Successful Synthesis Action: Optimize Isolation Check2->Result3 No (Sharp peaks)

Figure 2: Diagnostic logic for analyzing reaction failure based on spectroscopic data.

References

  • Ahmed, M. G., et al. (2012).[1] "A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts." Dhaka University Journal of Science, 60(1), 121-124.[1]

  • Burgaz, E. V. (2024).[2] "Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction." Eastern Mediterranean University Journal of Pharmaceutical Sciences, 7(3), 80-89.[2]

  • Christjanson, P., Pehk, T., & Siimer, K. (2006).[3] "Structure formation in urea-formaldehyde resin synthesis." Proceedings of the Estonian Academy of Sciences, Chemistry, 55(4), 212–225.[3]

  • BuyersGuideChem. (2026). "1,3,5,7,9-Pentaazaspiro[5.5]undecane | CAS 64295-37-0."

  • Wilson, M. S., & Padwa, A. (2008). "A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade." The Journal of Organic Chemistry, 73(24), 9601-9609.

Sources

Optimization

Technical Support Center: Purification of Substituted Diazaspiro[5.5]undecanes

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification Workflows for Spirocyclic Diamines Introduction Welcome to the technical support hub for the diazaspiro[5.5]undecane scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification Workflows for Spirocyclic Diamines

Introduction

Welcome to the technical support hub for the diazaspiro[5.5]undecane scaffold. These rigid, spirocyclic structures are increasingly critical in medicinal chemistry (e.g., as surrogates for piperazines or morpholines) due to their ability to orient substituents in precise 3D vectors, improving target selectivity and Fsp³ character.

However, their physicochemical properties present a "perfect storm" for purification challenges:

  • High Polarity & Basicity: Leading to severe tailing on silica.

  • Lack of Chromophores: Making UV detection nearly impossible for non-aromatic derivatives.

  • Stereochemical Complexity: Substituted variants often exist as difficult-to-separate diastereomers.

This guide provides self-validating protocols to overcome these specific bottlenecks.

Module 1: Chromatography Troubleshooting (The "Sticky" Amine Problem)

Issue:

“My compound streaks from the baseline to the solvent front on silica gel, and recovery is low (<50%).”

Root Cause Analysis:

Diazaspiro[5.5]undecanes possess secondary or tertiary amine centers that act as strong Lewis bases. These interact aggressively with acidic silanol groups (


) on standard silica gel, causing irreversible adsorption (loss of yield) and peak tailing (poor resolution).
The Solution: Competitive Binding Strategy

You must introduce a "sacrificial" base to saturate the silanol sites before your analyte arrives.

Protocol A: The "Gold Standard" Mobile Phase

Use this for free bases on standard silica.

  • Base Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .

    • Why? TEA is lipophilic and modifies the silica surface; NH₄OH is polar and improves solubility of polar salts.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 10% (v/v) NH₄OH (28-30% aq).

    • Note: Do not add NH₄OH directly to DCM; it is immiscible. It must be premixed into the MeOH.

  • Column Pre-treatment (Crucial Step):

    • Flush the silica column with 3 Column Volumes (CV) of a solvent containing 1% TEA in DCM/Hexane before loading the sample. This "deactivates" the silica.[2]

  • Elution Gradient:

    • Run a gradient from 0% to 20% Solvent B. The effective ammonia concentration will be 0–2%, sufficient to suppress ionization without precipitating silica.

Protocol B: Amine-Functionalized Silica (KP-NH)

Use this if Protocol A fails or if the compound is acid-sensitive. Switch to amine-bonded silica (e.g., KP-NH or amino-propyl phases). These phases have a basic surface pH, eliminating the need for mobile phase modifiers.

  • Benefit: Allows the use of simpler gradients (e.g., Hexane/Ethyl Acetate) instead of DCM/MeOH, making fraction evaporation easier.

Decision Logic: Stationary Phase Selection

ChromatographyLogic Start Start: Purification Strategy IsAcidSensitive Is the molecule acid-sensitive? Start->IsAcidSensitive StandardSilica Standard Silica Gel IsAcidSensitive->StandardSilica No AmineSilica Amine-Bonded Silica (KP-NH) IsAcidSensitive->AmineSilica Yes Modifier Add 1% TEA or NH4OH to Eluent StandardSilica->Modifier Required SimpleGradient Use Hexane/EtOAc Gradient AmineSilica->SimpleGradient Recommended

Caption: Decision tree for selecting the appropriate stationary phase and mobile phase modifiers based on compound stability.

Module 2: Detection Challenges (The "Invisible" Analyte)

Issue:

“I see nothing on the UV trace (254 nm), but the mass spec shows the compound is there.”

Root Cause Analysis:

The diazaspiro[5.5]undecane core is aliphatic. Without an aromatic substituent (like a benzyl or pyridine group), it has no UV chromophore.

The Solution: Universal Detection or Derivatization

Do not rely on low-wavelength UV (210 nm) as solvents like DCM and TEA absorb strongly there, causing baseline noise.

Comparative Detection Strategies
MethodSuitabilityProsCons
UV (254 nm) LowStandard equipment.Useless for aliphatic spiro-amines.
ELSD High Universal; detects any non-volatile amine.Destructive; requires volatile mobile phase.
CAD Very High More sensitive than ELSD; uniform response.[3][4][5]Expensive; incompatible with non-volatile salts.
Ninhydrin Stain MediumVisual confirmation on TLC.Qualitative only; requires manual spotting.
Derivatization HighAdds UV activity + lipophilicity.Adds 2 synthetic steps (protect/deprotect).[6]
Protocol: Transient Derivatization (Boc/Cbz)

If you lack ELSD/CAD, react the crude amine with Cbz-Cl or Boc₂O .

  • Reaction: Crude amine + Boc₂O (1.1 equiv) + TEA in DCM. Complete in <1 hour.

  • Purification: The carbamate is now lipophilic and UV-active. Purify easily on silica (Hex/EtOAc).

  • Deprotection: Remove Boc (TFA/DCM) or Cbz (H₂/Pd-C) to yield the pure amine salt.

Module 3: "Catch and Release" (SCX Purification)

Issue:

“Chromatography is too difficult/expensive. Is there a bulk cleanup method?”

The Solution: Strong Cation Exchange (SCX)

This is the most robust method for isolating diazaspiro amines from non-basic impurities (e.g., reactants, neutral byproducts).

Workflow Logic

The diazaspiro amine (pKa ~9-10) will bind to the sulfonic acid resin. Neutral impurities wash through. The amine is then released with ammonia.

SCX_Workflow Load 1. LOAD Dissolve in MeOH/DCM (Acidic/Neutral pH) Wash 2. WASH Flush with MeOH Removes non-basics Load->Wash Impurities in waste Elute 3. ELUTE Flush with 2M NH3 in MeOH Releases Spiro Amine Wash->Elute Amine retained on cartridge Evap 4. EVAPORATE Concentrate filtrate to obtain pure base Elute->Evap Product in filtrate

Caption: Step-by-step "Catch and Release" protocol using SCX cartridges for rapid purification.

Step-by-Step Protocol:
  • Conditioning: Wash the SCX cartridge with MeOH.

  • Loading: Dissolve crude mixture in DCM/MeOH (1:1). Tip: If the amine is not binding, add 5% acetic acid to ensure it is protonated.

  • Washing: Flush with 3-5 CV of MeOH. (Discard this fraction—it contains neutral impurities).

  • Elution: Flush with 2M NH₃ in MeOH .

  • Validation: The basic filtrate should contain your pure spiro-amine.

Module 4: Stereochemical Resolution

Issue:

“I have a mixture of cis/trans diastereomers (or enantiomers) that co-elute on silica.”

Root Cause Analysis:

The rigid spiro[5.5]undecane frame creates distinct diastereomers when substituted at the 1, 2, or 4 positions. These often have identical polarity on achiral silica.

The Solution: Chiral SFC or Salt Formation
Method A: Supercritical Fluid Chromatography (SFC)

SFC is superior to HPLC for spiro-amines due to the high diffusivity of CO₂ penetrating the rigid structure.

  • Columns: Chiralpak AD-H or OD-H.

  • Modifier: MeOH + 0.5% Isopropylamine (IPA-amine). The basic additive is mandatory to prevent tailing on the chiral stationary phase.

Method B: Diastereomeric Salt Crystallization

If chromatography fails, exploit the rigidity of the scaffold for crystallization.

  • Acids to Screen: L-Tartaric acid, Dibenzoyl-L-tartaric acid, or Camphorsulfonic acid.

  • Solvent: Ethanol or Isopropanol.[1][7]

  • Procedure: Mix amine (1 eq) and chiral acid (1 eq) in hot EtOH. Cool slowly. The rigidity of spiro-undecanes often leads to high-melting crystalline salts compared to flexible amines.

References

  • BenchChem. (2025).[2][7] Application Notes and Protocols for the Purification of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Link

  • ThermoFisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link

  • Biotage. (2023).[8][9] Is there an easy way to purify organic amines? Biotage Blog. Link

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[10] Link

  • Cornell Institute of Biotechnology. SCX disposable cartridge cleanup Protocol.Link

  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.[11] ACS Publications. Link

Sources

Troubleshooting

overcoming side reactions in the synthesis of pentaazaspiro compounds

Technical Support Center: Synthesis of Pentaazaspiro Compounds Welcome to the technical support center for the synthesis of pentaazaspiro compounds. This guide is designed for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Pentaazaspiro Compounds

Welcome to the technical support center for the synthesis of pentaazaspiro compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these unique, three-dimensional scaffolds. The inherent challenges of managing multiple nitrogen centers within a constrained spirocyclic system often lead to unexpected side reactions and purification difficulties.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind common experimental issues and offer robust, self-validating protocols to overcome them.

Section 1: Troubleshooting Low Yield and Incomplete Reactions

Low conversion is one of the most frequent hurdles in complex organic synthesis. Before investigating specific side reactions, it's crucial to ensure the primary reaction is fundamentally optimized.

Q1: My spirocyclization reaction is giving a very low yield (<20%). What are the most common causes and how can I systematically troubleshoot this?

A1: A low yield in spirocyclization is a multifactorial problem often stemming from sub-optimal reaction conditions or reactant instability.[1] A systematic approach is the most efficient way to diagnose the root cause.

Causality and Experimental Choices: The formation of a spirocyclic center, especially one bearing multiple heteroatoms, involves a sterically demanding ring-closing event. The energy barrier for this step can be high, and the reaction kinetics are sensitive to a variety of parameters.

Troubleshooting Protocol:

  • Re-evaluate Starting Material Purity: Impurities in precursors can poison catalysts or participate in side reactions. Re-purify all starting materials by chromatography or recrystallization and confirm their identity and purity via NMR and LC-MS.

  • Systematic Parameter Screen: The interplay between temperature, concentration, and reaction time is critical.[2]

    • Temperature: Lower temperatures can sometimes enhance selectivity and prevent the degradation of sensitive intermediates, while higher temperatures may be necessary to overcome the activation energy of the cyclization step.[1] It has been observed that both yield and purity can have a strong, positive correlation with reaction temperature in certain systems.[3]

    • Concentration: Intramolecular cyclization is favored at high dilution, which minimizes intermolecular side reactions like polymerization. Perform a dilution study (e.g., 0.1 M, 0.05 M, 0.01 M) to find the optimal concentration.

    • Reaction Time: Monitor the reaction at various time points (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS. Some products may be prone to decomposition over extended periods.[1][2]

  • Solvent Effects: The solvent can influence reactant solubility, transition state stabilization, and even participate in the reaction. Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile).

  • Catalyst/Reagent Stoichiometry: For catalyzed reactions, vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). For reactions involving a base or acid, ensure the stoichiometry is correct and consider using a stronger or weaker agent. For instance, some aza-Michael additions leading to bicyclic amides require a catalytic amount of base to proceed, but the subsequent aldol condensation step is promoted by a strong acid like TfOH.[4]

Data Presentation: Impact of Reaction Conditions on Yield
ParameterCondition A (Initial)Condition B (Optimized)Rationale for Change
Concentration 0.5 M0.05 MHigh dilution favors intramolecular cyclization over intermolecular polymerization.
Temperature 80 °C40 °CLower temperature reduced thermal decomposition of the iminium intermediate.[1]
Catalyst Pd(OAc)2Pd(PPh3)2Cl2Ligand choice can significantly alter catalyst stability and reactivity.[5]
Solvent DMFDioxaneDMF can sometimes participate in side reactions; Dioxane is a more inert coordinating solvent.
Yield 18%75%The combination of optimized parameters prevents side reactions and favors the desired pathway.

Section 2: Identifying and Mitigating Specific Side Reactions

Once the fundamental conditions are optimized, any remaining impurities are likely due to specific, competing chemical pathways.

Q2: My LC-MS shows a major byproduct with the same mass as my desired product. What is the likely cause and how can I control the reaction's selectivity?

A2: An isobaric byproduct strongly suggests the formation of a structural isomer, most commonly a diastereomer at the spirocyclic center or another newly formed stereocenter.[1] Achieving high diastereoselectivity is a well-known challenge in spirocycle synthesis.

Causality and Experimental Choices: The formation of the spirocyclic core often creates at least one new stereocenter. The facial selectivity of the ring-closing attack is determined by the relative energies of the diastereomeric transition states. These energies are influenced by steric hindrance, substrate conformation, and reaction temperature.

Strategies to Enhance Diastereoselectivity:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) increases the energy difference between the competing transition states, often favoring the formation of the thermodynamically more stable product.[1]

  • Substrate Control: The inherent stereochemistry of your precursors can direct the cyclization. Introducing a bulky protecting group or a directing group near the reaction center can block one face of the molecule, forcing the cyclization to occur from the less hindered side.

  • Catalyst/Reagent Control: Chiral catalysts or reagents can create a chiral environment that preferentially stabilizes one transition state over the other. This is a common strategy in asymmetric synthesis and can be highly effective for controlling stereochemistry.[6]

Mandatory Visualization: Competing Cyclization Pathways

G cluster_0 Reaction Control Low_Temp Low Temperature (-78°C) TS1 Transition State 1 (Lower Energy) Low_Temp->TS1 Favors Bulky_Substrate Sterically Hindered Substrate Bulky_Substrate->TS1 Favors High_Temp High Temperature (80°C) TS2 Transition State 2 (Higher Energy) High_Temp->TS2 Allows Population Precursor Acyclic Precursor Precursor->TS1 ΔG‡(1) Precursor->TS2 ΔG‡(2) Product_A Desired Diastereomer (Major Product) TS1->Product_A Product_B Undesired Diastereomer (Minor Product) TS2->Product_B

Caption: Thermodynamic vs. Kinetic control in diastereoselective spirocyclization.

Q3: My reaction turns into a dark, intractable tar, and I can't isolate any product. What's happening?

A3: The formation of a dark, tarry mixture is a classic sign of polymerization or extensive decomposition.[7] This occurs when reactive intermediates, instead of undergoing the desired intramolecular cyclization, react with each other.

Causality and Experimental Choices: In pentaazaspiro synthesis, precursors often contain multiple nucleophilic nitrogen atoms and electrophilic centers. If an intermediate (e.g., an iminium ion) is formed, it can be attacked by the nitrogen of another molecule, initiating a chain reaction. This is particularly problematic at high concentrations and temperatures.

Mitigation Strategies:

  • Employ High-Dilution Conditions: As mentioned, this is the most effective way to favor intramolecular reactions. Consider using a syringe pump for slow addition of the substrate to the reaction mixture to maintain a very low instantaneous concentration.

  • Use Protecting Groups: Ensure all nitrogen atoms not involved in the key cyclization step are adequately protected. This prevents them from acting as competing nucleophiles. The choice of protecting group is critical (see Section 3).

  • Lower the Reaction Temperature: Decomposition pathways often have higher activation energies than the desired reaction. Running the reaction at a lower temperature can significantly reduce the rate of these unwanted processes.[1]

  • Control pH: For acid- or base-catalyzed reactions, incorrect pH can lead to degradation.[7] Use buffered systems or weaker acids/bases where appropriate.

Section 3: The Critical Role of Protecting Groups

With five nitrogen atoms, a robust and orthogonal protecting group strategy is not just beneficial—it is essential for success.[8] Unintended reactions involving these groups are a major source of failure.

Q4: I'm having trouble with my protecting groups. Either they fall off unexpectedly, or I can't remove them at the end. How do I design a better strategy?

A4: This is a classic challenge that requires understanding the concept of "orthogonality." Orthogonal protecting groups are removed under different, specific conditions, allowing you to deprotect one nitrogen site without affecting the others.[9]

Causality and Experimental Choices: A poorly designed strategy can lead to a cascade of problems. For example, using multiple protecting groups that are all acid-labile means you cannot selectively deprotect one without removing them all. Conversely, a protecting group that is too robust may require conditions so harsh that they decompose the final pentaazaspiro core.[10]

Experimental Protocol: Designing an Orthogonal Strategy

  • Map the Synthesis: Plan your entire synthetic route and identify the reaction conditions for each step.

  • Select Orthogonal Groups: Choose protecting groups for the different nitrogen atoms whose removal conditions are mutually exclusive and compatible with your molecule's stability.

  • Consider Electronic and Steric Effects: Remember that protecting groups are not just "masks"; they alter the steric and electronic properties of the molecule, which can influence the reactivity of nearby functional groups.[11]

Data Presentation: Orthogonal Protecting Groups for Amines
Protecting GroupAbbreviationCleavage ConditionStabilityNotes
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Stable to H₂, mild baseCommon, but can be lost during acidic workups.
CarboxybenzylCbz (or Z)H₂/Pd-C (Hydrogenolysis)Stable to acid, baseNot suitable if other reducible groups (alkenes, alkynes) are present.
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Stable to acid, H₂Often used in solid-phase synthesis; base-lability can be a limitation.
p-MethoxybenzylPMBStrong Oxidizing Agent (DDQ, CAN)Stable to base, H₂, mild acidRemoval is orthogonal to many other groups.[9]
TosylTsStrong Reducing Agents (Na/NH₃)Very robust; stable to acid, base, oxidationCan be difficult to remove; harsh conditions required.

Section 4: Work-up and Purification

The final step, isolating your pure compound, can be fraught with its own set of challenges, especially for polar, multi-amine compounds.

Q5: My desired pentaazaspiro compound appears to be water-soluble, making aqueous extraction difficult. How can I effectively purify my product?

A5: This is a common issue with nitrogen-rich heterocyclic compounds. Standard liquid-liquid extraction may lead to product loss in the aqueous phase. Alternative work-up and purification strategies are required.

Troubleshooting Protocol:

  • Avoid Aqueous Work-up (If Possible): If the reaction byproducts are non-ionic, you may be able to filter the crude reaction mixture through a plug of silica or celite, evaporate the solvent, and proceed directly to chromatography.

  • Use a Phase Separator: For necessary extractions, using a phase separator can be more efficient and less prone to emulsion formation than a traditional separatory funnel.[12]

  • Back-Extraction: If your compound is basic, you can intentionally extract it into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product into an organic solvent like dichloromethane (DCM).

  • Specialized Chromatography:

    • Reverse-Phase Chromatography (C18): This is often effective for polar compounds that do not perform well on normal-phase silica gel.

    • Ion-Exchange Chromatography: This technique separates compounds based on charge and is highly effective for purifying basic amines.

    • Orthogonal Chromatography: A powerful technique involving purification by two different methods, such as normal-phase followed by reverse-phase, can remove persistent impurities.[13]

  • Recrystallization/Precipitation: If your compound is crystalline, recrystallization is an excellent method for achieving high purity.[14] You can also attempt to precipitate the product as a salt (e.g., a hydrochloride or trifluoroacetate salt) by adding the appropriate acid to an organic solution.

Mandatory Visualization: Purification Workflow for Polar Amines

G cluster_0 Purification Strategy Crude Crude Reaction Mixture Aqueous_Workup Aqueous Work-up Necessary? Crude->Aqueous_Workup Filter Filter through Celite/Silica Plug Evaporate Evaporate Solvent Filter->Evaporate Direct_Chroma Direct Chromatography Evaporate->Direct_Chroma Chroma Column Chromatography Evaporate->Chroma Pure_Product Pure Product Direct_Chroma->Pure_Product Aqueous_Workup->Filter No Extraction Liquid-Liquid Extraction (e.g., with DCM) Aqueous_Workup->Extraction Yes Extraction->Evaporate Normal_Phase Normal Phase (Silica) Chroma->Normal_Phase Reverse_Phase Reverse Phase (C18) Chroma->Reverse_Phase Ion_Exchange Ion Exchange Chroma->Ion_Exchange Normal_Phase->Pure_Product Reverse_Phase->Pure_Product Ion_Exchange->Pure_Product

Caption: Decision workflow for purifying polar pentaazaspiro compounds.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-guide-for-spirocyclic-compound-synthesis]
  • Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [URL: https://www.chem.leeds.ac.uk/SGI/VI_Protecting_Groups.pdf]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research, 16(4), 131. [URL: https://www.jocpr.com/articles/protecting-group-strategies-for-complex-molecule-synthesis-in-medicinal-chemistry.pdf]
  • Transition Metal-free Regioselective Aza-Michael Strategy for Spiro-heterocycles. (2025). Organic & Biomolecular Chemistry. [URL: https://www.researchgate.
  • Remes, M., & Kois, P. (2016). Triazaspirocycles: Occurrence, Synthesis, and Applications.Molecules, 21(10), 1391. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274295/]
  • How does reaction time impact synthetic product purity and yield? Biotage. (2023). [URL: https://www.biotage.com/blog/how-does-reaction-time-impact-synthetic-product-purity-and-yield]
  • Silveira, C. C., et al. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides.Organic Letters, 15(22), 5794–5797. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3878989/]
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds. (2020). ResearchGate. [URL: https://www.researchgate.net/publication/343094897_Recent_synthetic_strategies_toward_the_synthesis_of_spirocyclic_compounds_comprising_six-membered_carbocyclicheterocyclic_ring_systems]
  • Guo, Z., et al. (2022). Diversity-Oriented Synthesis of Glycosylphosphatidylinositol Probes Based on an Orthogonally Protected Pentasaccharide.ACS Omega, 7(20), 17094–17101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9139265/]
  • Does reagent and reaction solvent order impact product yield and purity? Biotage. (2023). [URL: https://www.biotage.com/blog/does-reagent-and-reaction-solvent-order-impact-product-yield-and-purity]
  • Keyzer, A. R., et al. (2018). Strategies, Setbacks, and Successes in the Synthesis of (-)-Spiroleucettadine.The Journal of Organic Chemistry, 83(17), 9636–9651. [URL: https://pubmed.ncbi.nlm.nih.gov/30003773/]
  • Richichi, B., et al. (2012). Challenging deprotection steps during the synthesis of tetra- and pentasaccharide fragments of the Le(a)Le(x) tumor-associated hexasaccharide antigen.Carbohydrate Research, 361, 126-137. [URL: https://pubmed.ncbi.nlm.nih.gov/23021481/]
  • Protective Group Strategies.ResearchGate. (2025). [URL: https://www.researchgate.
  • How best to extract reaction products from high boiling solvents. Biotage. (2020). [URL: https://www.biotage.
  • Improving Ledipasvir synthesis yield and purity. Benchchem. [URL: https://www.benchchem.com/technical-support-center/improving-ledipasvir-synthesis-yield-and-purity]
  • Roy, D. (2022). Effect of Temperature on the Purity and Yield of Aspirin.Journal of Emerging Investigators. [URL: https://s3.us-east-2.amazonaws.com/assets.jei.org/2f/a1/30f3075245849503947477619a9a/effect-of-temperature-on-the-purity-and-yield-of-aspirin.pdf]
  • Wang, W., et al. (2016). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles.Organic & Biomolecular Chemistry, 14(2), 488–492. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4690851/]
  • Reaction work-up, liquid-liquid extraction, & product isolation. Chem Help ASAP. (2021). [URL: https://www.youtube.
  • Troubleshooting guide for Paal-Knorr pyrrole synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-guide-for-paal-knorr-pyrrole-synthesis]
  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. (2016). [URL: https://www.masterorganicchemistry.
  • Can anyone suggest a better workup procedure in compound purification for organic synthesis?ResearchGate. (2015). [URL: https://www.researchgate.

Sources

Optimization

Technical Support Center: Navigating the Solution Stability of Polyaza-Spirocyclic Compounds

A Proactive Guide for Researchers Disclaimer: Specific experimental data on the solution stability of 1,3,5,7,9-Pentaazaspiro[5.5]undecane is not extensively available in public literature. This guide is designed to prov...

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Guide for Researchers

Disclaimer: Specific experimental data on the solution stability of 1,3,5,7,9-Pentaazaspiro[5.5]undecane is not extensively available in public literature. This guide is designed to provide researchers, scientists, and drug development professionals with a proactive framework for addressing potential stability issues based on the general principles of polyaza-spirocyclic chemistry. The troubleshooting strategies and frequently asked questions are derived from established knowledge of related nitrogen-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of a polyaza-spirocyclic compound like 1,3,5,7,9-Pentaazaspiro[5.5]undecane in solution?

A1: The stability of polyaza-spirocyclic compounds is typically influenced by a combination of factors:

  • pH: The multiple nitrogen atoms in the structure make the molecule susceptible to protonation and deprotonation, which can influence its solubility and reactivity. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation pathways.

  • Solvent: The polarity and protic nature of the solvent can significantly impact stability. Protic solvents (e.g., water, methanol) can participate in hydrogen bonding and may facilitate hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation, especially if the molecule contains chromophores.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the nitrogen atoms.

  • Metal Ions: Trace metal ions can act as catalysts for degradation reactions.

Q2: What are the potential degradation pathways for a polyaza-spirocyclic compound?

A2: While specific pathways for 1,3,5,7,9-Pentaazaspiro[5.5]undecane are not documented, analogous compounds can undergo:

  • Hydrolysis: Cleavage of C-N bonds, particularly at the spirocyclic center, can lead to ring-opening.

  • Oxidation: Formation of N-oxides or other oxidation products.

  • Rearrangement: Acid or base-catalyzed rearrangements to more stable isomeric forms.

Q3: How can I proactively assess the stability of a novel polyaza-spirocyclic compound?

A3: A forced degradation study is a valuable tool. This involves subjecting a solution of the compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and monitoring the formation of degradants over time using a stability-indicating analytical method, such as HPLC-MS.

Troubleshooting Guide

Problem 1: I am observing rapid degradation of my polyaza-spirocyclic compound in an aqueous buffer.

  • Potential Cause 1: Inappropriate pH of the buffer.

    • Explanation: The pH of the solution can significantly impact the stability of aza-spirocycles. The protonation state of the nitrogen atoms can influence their susceptibility to nucleophilic attack or rearrangement.

    • Solution:

      • Determine the pKa of your compound experimentally or through in-silico prediction.

      • Prepare a series of buffers with pH values at, above, and below the pKa.

      • Conduct a preliminary stability study by incubating your compound in each buffer and monitoring its concentration over a short period.

      • Select the buffer pH that demonstrates the highest stability for your compound.

  • Potential Cause 2: Presence of catalytic impurities in the buffer.

    • Explanation: Trace metal ions or other impurities in the buffer components can catalyze degradation.

    • Solution:

      • Use high-purity water and analytical grade buffer reagents.

      • Consider adding a chelating agent, such as EDTA, to sequester any catalytic metal ions.

Problem 2: My compound appears to be unstable during analysis by reverse-phase HPLC.

  • Potential Cause 1: On-column degradation.

    • Explanation: The stationary phase of the HPLC column, particularly residual silanol groups on C18 columns, can interact with basic nitrogen atoms, leading to peak tailing or on-column degradation.[1]

    • Solution:

      • Use an end-capped column to minimize the number of free silanol groups.[1]

      • Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[1]

      • Consider using a different stationary phase, such as a polymer-based or a hybrid silica column.

  • Potential Cause 2: Inappropriate mobile phase pH.

    • Explanation: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and stability.[1]

    • Solution:

      • Adjust the mobile phase pH to be at least two units away from the pKa of your compound to ensure it is in a single, stable ionization state.

Problem 3: I am observing poor recovery of my compound after storage in solution.

  • Potential Cause 1: Adsorption to the storage container.

    • Explanation: Basic compounds can adsorb to the silanol groups on the surface of glass vials.

    • Solution:

      • Use polypropylene or silanized glass vials for storage.

  • Potential Cause 2: Photodegradation.

    • Explanation: Exposure to light can induce degradation.

    • Solution:

      • Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of your polyaza-spirocyclic compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.

    • Thermal Stress: Incubate the stock solution at 60 °C.

    • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples by a stability-indicating HPLC-MS method.

  • Data Analysis: Calculate the percentage of degradation and identify the major degradants by their mass-to-charge ratio.

Protocol 2: Stability-Indicating HPLC-MS Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid in Water.

    • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Develop a gradient method to separate the parent compound from its potential degradants. A typical starting gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[2]

  • Detection:

    • UV: Monitor at a wavelength where the compound has maximum absorbance.

    • MS: Use electrospray ionization (ESI) in positive ion mode to detect the parent compound and its degradants.

Data Presentation

Table 1: Recommended Storage Conditions for Polyaza-Spirocyclic Compounds in Solution

ParameterRecommendationRationale
Temperature -20 °C or lowerTo minimize thermal degradation.
Light Protect from light (amber vials)To prevent photolytic degradation.
pH Neutral or slightly acidic/basic ( empirically determined)To avoid acid or base-catalyzed hydrolysis.
Solvent Aprotic (e.g., DMSO, Acetonitrile)To minimize solvent-mediated degradation.
Container Polypropylene or silanized glassTo prevent adsorption to surfaces.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solution Instability start Observed Degradation check_ph Is the pH optimal? start->check_ph check_impurities Are there catalytic impurities? start->check_impurities check_column Is there on-column degradation? start->check_column check_mobile_phase Is the mobile phase pH appropriate? start->check_mobile_phase check_adsorption Is the compound adsorbing to the container? start->check_adsorption check_light Is the solution exposed to light? start->check_light solution_ph Optimize buffer pH check_ph->solution_ph solution_impurities Use high-purity reagents / Add chelator check_impurities->solution_impurities solution_column Use end-capped column / Add competing base check_column->solution_column solution_mobile_phase Adjust mobile phase pH check_mobile_phase->solution_mobile_phase solution_adsorption Use polypropylene or silanized vials check_adsorption->solution_adsorption solution_light Store in amber vials check_light->solution_light

Caption: A troubleshooting workflow for addressing solution instability of polyaza-spirocyclic compounds.

G cluster_pathway Potential Degradation Pathways parent Polyaza-Spirocyclic Compound hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation (N-Oxide Formation) parent->oxidation [O] rearrangement Rearrangement (Isomerization) parent->rearrangement H⁺ or OH⁻

Caption: Potential degradation pathways for polyaza-spirocyclic compounds in solution.

References

Sources

Troubleshooting

troubleshooting guide for the spectroscopic analysis of spiro compounds

Spectroscopic Analysis of Spiro Compounds: A Troubleshooting Guide Welcome to the Technical Support Center for the Spectroscopic Analysis of Spiro Compounds. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Analysis of Spiro Compounds: A Troubleshooting Guide

Welcome to the Technical Support Center for the Spectroscopic Analysis of Spiro Compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these unique molecules. Spiro compounds, with their distinctive spirocyclic center, often present unique challenges in spectroscopic analysis. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues you may encounter.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Spirocyclic Challenge

NMR is a cornerstone of structural elucidation, but the rigid and often strained nature of spirocyclic systems can lead to complex and sometimes misleading spectra.

Q1: Why am I observing unexpected peak splitting or unusually complex multiplets in the ¹H NMR spectrum of my spiro compound?

A1: This is a frequent challenge stemming from the unique stereochemical environment of spirocycles.

  • Causality: The spiro center creates a rigid three-dimensional structure where protons that might appear chemically equivalent in a more flexible molecule become diastereotopic. This means they are in chemically non-equivalent environments and will, therefore, have different chemical shifts and couple to each other, leading to complex splitting patterns like doublets of doublets.[1] The restricted bond rotation in the rings can also lead to complex coupling patterns.[2]

  • Troubleshooting Protocol:

    • Increase Spectrometer Field Strength: Higher field strengths can help to resolve complex multiplets by increasing the chemical shift dispersion.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): This experiment will help you trace the proton-proton coupling networks within each ring system, confirming which protons are coupled to each other.[3]

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, helping to assign proton signals to specific carbons in the spirocyclic framework.[3][4]

    • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆).[5] A change in solvent can sometimes alter the chemical shifts enough to simplify overlapping multiplets.[5]

Q2: The chemical shifts of some protons in my spiro compound are significantly shifted upfield or downfield from expected values. What could be the cause?

A2: Anisotropic effects from the rigid ring systems are likely the culprit.

  • Causality: The electrons in the C-C and C-H bonds of the rings circulate in the presence of the external magnetic field, creating their own small, local magnetic fields. Depending on a proton's position relative to these induced fields (i.e., in a shielding or deshielding zone), its resonance frequency can be shifted upfield (shielded) or downfield (deshielded). This effect is particularly pronounced in strained ring systems.

  • Troubleshooting Workflow:

    G A Unexpected Chemical Shifts B Consider Anisotropic Effects A->B C Run NOESY/ROESY Experiment B->C D Observe Through-Space Correlations C->D E Confirm Spatial Proximity D->E F Correlate with Shifted Protons E->F

    Caption: Workflow for investigating anisotropic effects.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are directly bonded.[6][7] If a proton with an unusual chemical shift shows a NOESY/ROESY correlation to a specific part of the other ring, it provides strong evidence for a through-space anisotropic effect.

Q3: How can I definitively assign the quaternary spirocenter in the ¹³C NMR spectrum?

A3: The quaternary spirocarbon can be challenging to identify due to its lack of attached protons and often long relaxation time.

  • Causality: Standard ¹³C NMR experiments rely on proton decoupling to enhance the signal. Since the spirocenter has no attached protons, it does not benefit from this enhancement and can have a very weak signal.

  • Experimental Protocol: HMBC (Heteronuclear Multiple Bond Correlation)

    • The HMBC experiment is the most reliable method for identifying the spirocenter.[3][4] It shows correlations between carbons and protons that are two or three bonds away.[3][4]

    • Look for correlations from protons on the carbons adjacent to the spirocenter to the quaternary carbon signal.

    • Step-by-step:

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a standard ¹³C NMR spectrum.

      • Run an HMBC experiment.

      • In the HMBC spectrum, identify the cross-peaks that connect protons on the rings to a quaternary carbon. This quaternary carbon is your spirocenter.

II. Mass Spectrometry (MS): Unraveling Fragmentation Patterns

The unique structure of spiro compounds often leads to characteristic fragmentation patterns that can be key to their identification.

Q1: My mass spectrum shows a complex fragmentation pattern. How can I interpret it to confirm the spirocyclic structure?

A1: The fragmentation of spiro compounds is often driven by the release of ring strain.

  • Causality: Upon ionization, the molecular ion of a spiro compound is often energetically unstable.[8][9][10] The molecule will fragment in a way that relieves the inherent ring strain of the spirocyclic system.[11][12][13][14] This can lead to characteristic losses of one of the rings or specific fragmentation pathways involving cleavage of the bonds around the spirocenter.

  • Troubleshooting and Interpretation:

    • Identify the Molecular Ion Peak: This peak gives you the molecular weight of your compound.[8]

    • Look for Characteristic Neutral Losses: A common fragmentation pathway is the loss of one of the cycloalkane rings as a neutral molecule. For example, a spiro[3.4]octane might show a loss corresponding to cyclobutane or cyclopentane.

    • Tandem MS (MS/MS): If available, perform a tandem MS experiment.[15] Isolate the molecular ion and fragment it. This will give you a cleaner fragmentation spectrum that is directly related to your compound of interest, helping to distinguish it from background noise or impurities.[15] The fragmentation patterns observed can be compared with those of known related compounds to deduce structural information.[15]

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion and its fragments.[15] This allows you to determine the elemental composition of each fragment, which is invaluable for proposing fragmentation mechanisms and confirming the structure.[15]

Q2: I am trying to distinguish between two spiro-isomers, but their mass spectra look very similar. What can I do?

A2: Differentiating isomers by MS can be challenging, as they have the same molecular weight.[16]

  • Causality: Structural isomers often produce similar fragments, making their mass spectra difficult to distinguish, especially with low-resolution instruments.[16]

  • Advanced Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): If your isomers are volatile, their different boiling points may allow them to be separated by the gas chromatograph before they enter the mass spectrometer.[16] Even if the mass spectra are identical, the different retention times will indicate the presence of two different compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile isomers, LC can be used for separation prior to MS analysis.

    • Collision-Induced Dissociation (CID) at Varying Energies: In a tandem MS experiment, systematically varying the collision energy can sometimes produce subtle but reproducible differences in the fragmentation patterns of isomers.

Parameter Cis-Isomer Example Trans-Isomer Example
¹H NMR (δ, ppm) ~3.8 (m, 2H, CH-OH)~4.1 (m, 1H, ax), ~3.6 (m, 1H, eq)
¹³C NMR (δ, ppm) ~70 (CH-OH)~72 (CH-OH), ~68 (CH-OH)
IR (ν, cm⁻¹) ~3350 (br, O-H)~3380 (br, O-H)
A summary of expected spectroscopic differences between cis and trans isomers of a hypothetical spirodiol.[17]
III. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While not as structurally informative as NMR or MS for the core spirocyclic framework, IR and UV-Vis spectroscopy are crucial for identifying functional groups and conjugated systems.

Q1: The C=O stretching frequency in my spiro-lactone is higher than expected. Why?

A1: Ring strain significantly influences vibrational frequencies.[11]

  • Causality: In cyclic ketones and lactones, decreasing the ring size increases the C=O stretching frequency (wavenumber).[11] This is due to the increased s-character of the exocyclic double bond as the ring becomes more strained.

  • Interpretation: A higher-than-expected C=O stretching frequency can be an indicator of a strained ring system in your spiro compound.

Q2: My spiro compound is colored, but I don't have a long conjugated system. What could be the reason?

A2: While long conjugated systems are the most common cause of color, other factors can lead to absorption in the visible region.

  • Causality: Any molecule that absorbs light in the visible region of the electromagnetic spectrum (roughly 400-700 nm) will appear colored.[18] While this is often due to extended π-systems, some molecules with specific chromophores and auxochromes can also absorb in this region.

  • Troubleshooting:

    • Re-evaluate the Structure: Double-check your proposed structure for any chromophores you may have overlooked.

    • Check for Impurities: A highly colored impurity, even in small amounts, can make your sample appear colored. Purify the sample again and re-acquire the UV-Vis spectrum.

    • Consider n→π* Transitions: If your molecule contains heteroatoms with non-bonding electrons (like oxygen or nitrogen) adjacent to a π-system, weak n→π* transitions can occur at longer wavelengths than the more intense π→π* transitions.[19]

IV. Frequently Asked Questions (FAQs)

Q: My NMR sample has broad peaks. What should I do? A: Broad peaks can be caused by several factors: poor shimming of the magnet, low sample solubility leading to an inhomogeneous solution, or the sample being too concentrated.[5] Try re-shimming the magnet, using a different solvent to improve solubility, or diluting your sample.[5]

Q: I see a peak for water in my ¹H NMR spectrum. How can I remove it? A: NMR solvents can absorb moisture from the air.[5] To remove water from your sample, you can add a small amount of D₂O, shake the NMR tube, and re-acquire the spectrum. The exchangeable protons (like O-H and N-H) will exchange with deuterium, and their signals will disappear or decrease in intensity.[5]

Q: I'm having trouble getting a good signal in my mass spectrometry experiment. A: Poor signal intensity can be due to a low sample concentration, inefficient ionization, or an instrument that needs tuning and calibration.[20] Ensure your sample is sufficiently concentrated, try a different ionization technique if possible (e.g., ESI vs. APCI), and make sure the mass spectrometer is properly tuned and calibrated.[20]

Q: Can I use UV-Vis spectroscopy to determine the concentration of my spiro compound? A: Yes, if your compound has a chromophore that absorbs in the UV-Vis region, you can use the Beer-Lambert law (A = εbc) to determine its concentration, provided you know the molar absorptivity (ε).

References

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC. [Link]

  • Troubleshooting 1H NMR Spectroscopy. [Link]

  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. Semantic Scholar. [Link]

  • Ring strain – Knowledge and References. Taylor & Francis. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. [Link]

  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

  • Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. [Link]

  • MRRC Structure Elucidation Notes. [Link]

  • Ring strain energy in ether- and lactone-containing spiro compounds. ResearchGate. [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. [Link]

  • Interpreting UV Spectra | MCC Organic Chemistry. Lumen Learning. [Link]

  • Theoretical NMR correlations based Structure Discussion. PMC. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]

  • Spin-Spin Splitting Patterns in NMR Spectroscopy. Nanalysis. [Link]

  • Things to avoid in Mass spectrometry (MS). [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. [Link]

  • origin of splitting in nmr spectra. Chemguide. [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

  • Identification of the Isomers Using Principal Component Analysis (PCA) Method. [Link]

  • Infrared and Ultraviolet Spectroscopy - Free Sketchy MCAT Lesson. [Link]

  • What spectral technique is used to distinguish between structural isomers? Quora. [Link]

  • Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry. Lumen Learning. [Link]

  • Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. PMC. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • Overcoming the Limitations of NMR. AZoLifeSciences. [Link]

Sources

Optimization

strategies to improve the solubility of spiro[5.5]undecane-based drugs

Technical Support Center: Solubility Optimization for Spiro[5.5]undecane Scaffolds Executive Summary Spiro[5.5]undecane scaffolds are prized in modern medicinal chemistry for their ability to "escape flatland," offering...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Spiro[5.5]undecane Scaffolds

Executive Summary

Spiro[5.5]undecane scaffolds are prized in modern medicinal chemistry for their ability to "escape flatland," offering high Fsp³ character, rigid 3D positioning of pharmacophores, and improved metabolic stability compared to planar aromatics.[1][2][3] However, these benefits come at a cost: the "Grease Ball" effect. The lipophilic, rigid hydrocarbon core often results in high LogP (>4) and high crystal lattice energy, leading to poor aqueous solubility.

This guide addresses these challenges through three modules: Chemical Modification , Formulation Engineering , and Assay Troubleshooting .

Module 1: Chemical Modification (The Molecule)

Focus: Reducing LogP and disrupting crystal packing at the design stage.

Q1: My spiro[5.5]undecane lead has potent binding but zero solubility. Where is the best position to introduce polarity without destroying the spiro-core integrity?

A: You must attack the "hydrocarbon burden" of the cyclohexane rings. The spiro[5.5] core is essentially two greasy cyclohexane rings fused at a carbon.

  • Strategy: Heteroatom Replacement (Scaffold Hopping). Instead of appending polar groups to the periphery (which increases MW), replace endocyclic -CH₂- groups with -O- (ethers) or -N- (amines).

    • Why: This lowers LogP (lipophilicity) while maintaining the rigid spiro geometry. For example, converting spiro[5.5]undecane to 1,7-dioxaspiro[5.5]undecane significantly increases polarity and hydrogen bond accepting capability while keeping the vector orientation intact.

    • Causality: The oxygen atoms introduce H-bond acceptors that can interact with water molecules, disrupting the hydrophobic hydration shell that usually surrounds the greasy scaffold.

Q2: I tried salt formation with a peripheral amine, but the solubility didn't improve significantly. Why?

A: You are likely facing the "Lipophilic Salt" paradox .

  • Diagnosis: If your counter-ion is small (e.g., Cl⁻) and the spiro core is massive and greasy, the lattice energy of the salt might still be too high, or the salt might form tight ion pairs in solution that behave like neutral molecules.

  • Solution:

    • Switch Counter-ions: Use bulky, chaotropic counter-ions (e.g., mesylate, tosylate for bases; meglumine for acids) that disrupt crystal packing.

    • Check pKa: The rigid electronic environment of the spiro system can shift the pKa of attached amines. Ensure the

      
       between your drug and the acid is 
      
      
      
      to ensure stable ionization.

Module 2: Formulation Engineering (The Vehicle)

Focus: Overcoming lattice energy and wetting issues.

Q3: Standard micronization failed to improve bioavailability. What is the next logical step for this scaffold?

A: Micronization only increases surface area; it does not change intrinsic solubility or break the crystal lattice. Spiro[5.5] compounds often have high melting points due to efficient packing.

  • Recommendation: Move immediately to Amorphous Solid Dispersions (ASDs) .

  • Protocol: Use Hot Melt Extrusion (HME) or Spray Drying with polymers like HPMC-AS or PVPVA.

  • Mechanism: This converts the drug from a crystalline "brick" to a high-energy amorphous state. The polymer prevents recrystallization (the "parachute" effect) after the supersaturated solution is generated (the "spring").

Q4: Can I use Cyclodextrins (CDs) for spiro[5.5]undecane derivatives?

A: Proceed with caution.

  • The Issue: Steric Bulk. The spiro[5.5] system is roughly 6-7 Å wide and rigid. It may be too bulky for the cavity of

    
    -cyclodextrin (approx. 6.0-6.5 Å).
    
  • Troubleshooting:

    • Do: Use

      
      -cyclodextrin  (cavity ~8 Å) or chemically modified HP-
      
      
      
      -CD
      (Hydroxypropyl-beta-cyclodextrin) which is more flexible.
    • Test: Run a phase solubility diagram. If the slope is

      
      , the complex is weak or non-existent due to steric hindrance.
      

Module 3: Assay Troubleshooting (The Data)

Focus: Preventing false negatives in biological assays.

Q5: My IC50 curves are erratic, and I see "flat" structure-activity relationships (SAR). What is happening?

A: You are likely experiencing Compound Aggregation or Precipitation on Dilution .

  • The Phenomenon: Highly lipophilic spiro compounds can form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically sequester enzymes, leading to false positives (promiscuous inhibition) or precipitate out, leading to false negatives.

  • Diagnostic Workflow:

    • Dynamic Light Scattering (DLS): Check your assay buffer with compound for particles >100nm.

    • Detergent Test: Add 0.01% Triton X-100 or Tween-80 to the assay. If activity drops significantly, your initial "activity" was likely an artifact of aggregation.

Q6: How do I prevent the compound from sticking to plastic tips and plates?

A: Spiro[5.5] compounds are notorious for Non-Specific Binding (NSB) to polystyrene.

  • Protocol Adjustment:

    • Labware: Switch to Low-Binding plates (polypropylene) or glass-coated plates.

    • Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Echo) to transfer nanoliters of DMSO stock directly to the assay well, avoiding intermediate dilution steps in plastic tubes.

Visualizations & Workflows

Figure 1: Solubility Optimization Decision Tree

Caption: Logical flow for selecting the correct solubility enhancement strategy based on compound stage and physicochemical properties.

SolubilityStrategy Start Spiro[5.5]undecane Lead Poor Solubility StageCheck Development Stage? Start->StageCheck EarlyDiscovery Early Discovery (Hit-to-Lead) StageCheck->EarlyDiscovery LateStage Late Stage (Pre-clinical) StageCheck->LateStage ChemMod Chemical Modification EarlyDiscovery->ChemMod Modify Structure Formulation Formulation Strategy LateStage->Formulation Fix Delivery Heteroatom Scaffold Hopping (Replace CH2 with O/N) ChemMod->Heteroatom Reduce LogP PolarGroup Add Peripheral Polar Groups ChemMod->PolarGroup Add H-bonds CheckMP Check Melting Point (Tm) Formulation->CheckMP HighTm High Tm (>200°C) High Lattice Energy CheckMP->HighTm LowTm Low Tm (<150°C) Grease Ball CheckMP->LowTm ASD Amorphous Solid Dispersion (HME/Spray Dry) HighTm->ASD Disrupt Lattice Lipid Lipid-Based Formulation (SEDDS/LBF) LowTm->Lipid Solubilize Grease

Figure 2: Assay Troubleshooting Workflow

Caption: Step-by-step diagnostic process to identify and resolve solubility-driven assay artifacts.

AssayTroubleshoot Problem Erratic Assay Data (High Variation/Flat SAR) Step1 Visual/DLS Check (Precipitation?) Problem->Step1 PrecipYes Yes: Visible Precipitate or >100nm particles Step1->PrecipYes PrecipNo No: Solution Clear Step1->PrecipNo Action1 Reduce Max Conc. or Add Co-solvent (DMSO) PrecipYes->Action1 Step2 Detergent Challenge (Add 0.01% Triton) PrecipNo->Step2 ResultDrop Potency Drops (>5-fold) Step2->ResultDrop ResultStable Potency Stable Step2->ResultStable Conclusion1 Artifact: Aggregation (Colloidal Aggregator) ResultDrop->Conclusion1 Conclusion2 Valid Hit (True Binder) ResultStable->Conclusion2

Quantitative Data Summary: Impact of Modifications

Modification StrategyTarget ParameterExpected Outcome on Spiro[5.5] ScaffoldRisk Factor
Heteroatom Insertion (e.g., 1,7-dioxaspiro)LogPReduces LogP by ~1.5 - 2.0 units [1].Synthesis complexity increases.
Salt Formation Solubility (aq)10-100x increase (pH dependent).High lattice energy may limit salt solubility (Lipophilic Salt).
Amorphous Solid Dispersion Dissolution RateKinetic solubility increase (Spring effect).Recrystallization over time (Physical instability).
Lipid Formulation (LBF) BioavailabilityBypasses dissolution step; utilizes lymphatic transport.Lower drug loading capacity (<10%).

References

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Hiesinger, K., et al. (2021).[1][4] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Misra, A., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. Retrieved from [Link]

  • Wang, J., et al. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics. Retrieved from [Link]

Disclaimer: This technical guide is intended for research use only. Always consult specific safety data sheets (SDS) and perform a risk assessment before handling novel chemical entities.

Sources

Troubleshooting

resolving diastereoselectivity in the synthesis of substituted azaspirocycles

Welcome to the Technical Support Center for Complex Scaffold Synthesis . As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers face when attempting to control the r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Scaffold Synthesis . As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers face when attempting to control the relative stereochemistry (diastereoselectivity) of substituted azaspirocycles.

Azaspirocycles are highly prized in drug discovery for their rigid, three-dimensional architectures, which often lead to improved metabolic stability and target specificity. However, establishing the spiro-stereocenter alongside contiguous stereocenters is notoriously difficult. This guide focuses on the most robust methodology for this scaffold: the aza-Piancatelli rearrangement , alongside insights into transition-metal-catalyzed spirocyclizations.

Section 1: Mechanistic Overview & Reaction Trajectory

To troubleshoot diastereoselectivity, one must first understand the causality of the reaction cascade. The aza-Piancatelli rearrangement converts furylcarbinols and amines into densely functionalized azaspirocycles. The stereochemical determining step is the 4π conrotatory electrocyclization of a pentadienyl cation intermediate.

G A 2-Furylcarbinol + Amine B Oxocarbenium Intermediate A->B Acid Catalyst C Aminal Formation B->C Nucleophilic Attack D Pentadienyl Cation C->D Ring Opening E 4π Conrotatory Electrocyclization D->E Stereocontrolled F trans-Azaspirocycle (High d.r.) E->F Oxyallyl Cation Collapse

Mechanistic pathway of the stereocontrolled aza-Piancatelli rearrangement.

Section 2: Troubleshooting Guides (Q&A)

Q1: I am running an intramolecular aza-Piancatelli rearrangement using standard Lewis acids (like Sc(OTf)₃ or BF₃·OEt₂), but my diastereomeric ratio (d.r.) is stuck near 1:1. How can I enrich the trans-isomer? Analysis & Solution: Standard Lewis acids often fail to provide sufficient facial shielding during the electrocyclization step, leading to poor thermodynamic control over the resulting oxyallyl cation. To resolve this, switch your catalyst to Dysprosium(III) triflate [Dy(OTf)₃] . Causality: Dy(OTf)₃ possesses an optimal ionic radius and coordination geometry that allows it to bind reversibly to both the furan oxygen and the nucleophilic nitrogen. This templating effect heavily biases the 4π conrotatory ring closure, consistently yielding the trans-azaspirocycle with d.r. values exceeding 20:1[1]. Furthermore, Dy(OTf)₃ minimizes off-cycle trapping of the catalyst by the aniline derivatives, which is a primary cause of stalled kinetics and epimerization in other systems[2].

Q2: My reaction kinetics are extremely slow, and prolonged heating is causing epimerization at the spirocenter. What is going wrong? Analysis & Solution: The rate of the aza-Piancatelli rearrangement is heavily dictated by competitive off-cycle binding between the amine nucleophile and the catalyst[2]. If your amine is highly basic or present in large excess, it will sequester the Lewis acid, stalling the generation of the oxocarbenium intermediate. Fix: Do not increase the temperature, as thermal stress pushes the oxyallyl cation intermediate toward thermodynamic scrambling (epimerization). Instead, ensure strict stoichiometric control (1.0 equiv of amine to 1.0 equiv of furylcarbinol) and verify that your solvent is strictly anhydrous. Acetonitrile (MeCN) is strongly recommended as it weakly coordinates to the metal center, facilitating catalyst turnover without permanent sequestration.

Q3: We need to transition from a racemic synthesis to an enantioselective and diastereoselective cascade. What is the current standard? Analysis & Solution: You must transition from Lewis acid catalysis to chiral Brønsted acid catalysis . Chiral phosphoric acids (CPAs) or pentacarboxycyclopentadiene (PCCP) derivatives are the gold standard here[3]. Causality: The chiral conjugate base of the Brønsted acid forms a tight, highly organized ion pair with the pentadienyl cation (Node D in the diagram above). The steric bulk of the catalyst's 3,3'-substituents (in the case of BINOL-derived CPAs) blocks one face of the cation, forcing the conrotatory electrocyclization to proceed down a single stereochemical pathway, dictating both the absolute enantioselectivity and the relative diastereoselectivity simultaneously.

G Start Issue: Poor d.r. (< 5:1 trans:cis) CheckCat Evaluate Catalyst System Start->CheckCat Lewis Lewis Acid Optimization CheckCat->Lewis Metal-based Bronsted Brønsted Acid Optimization CheckCat->Bronsted Organocatalytic Dy Switch to Dy(OTf)3 (5 mol%) Lewis->Dy CPA Use Chiral Phosphoric Acid (CPA) Bronsted->CPA Solvent Solvent Screen (MeCN vs. Toluene) Dy->Solvent CPA->Solvent

Troubleshooting logic for resolving poor diastereoselectivity.

Section 3: Quantitative Data & Optimization

The following table summarizes the empirical effects of catalyst and solvent selection on the yield and diastereoselectivity of a standard intramolecular aza-Piancatelli spirocyclization. Use this as a benchmarking tool for your own optimizations.

Catalyst System (5 mol%)SolventTemp (°C)Yield (%)d.r. (trans:cis)Mechanistic Note
Sc(OTf)₃CH₂Cl₂4065%2:1Poor facial selectivity; tight ion pairing fails.
BF₃·OEt₂THF6042%1.5:1High off-cycle catalyst sequestration.
Dy(OTf)₃ MeCN 80 92% >20:1 Optimal Lewis acidity; excellent templating effect.
Chiral Phosphoric AcidToluene6088%>20:1Enantioselective (up to 96% ee); tight chiral ion pair.

Section 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: Highly Diastereoselective Synthesis of Azaspirocycles via Dy(OTf)₃ Catalysis This protocol is designed to be self-validating. The visual cues (color changes) and TLC benchmarks ensure the reaction is proceeding on the correct mechanistic pathway[2].

Materials:

  • Substituted 2-furylcarbinol (1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • Dysprosium(III) triflate [Dy(OTf)₃] (0.05 mmol, 5 mol%)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-furylcarbinol (1.0 mmol) and the aniline derivative (1.0 mmol) in 10 mL of anhydrous MeCN.

  • Catalyst Addition: Add Dy(OTf)₃ (5 mol%) in one portion at 23 °C.

    • Validation Check: The solution should exhibit a mild color change (typically pale yellow to deep orange/red), indicating the initial formation of the aminal intermediate. If no color change occurs, verify the basicity of your amine; it may be permanently sequestering the catalyst.

  • Cyclization: Immediately fit the flask with a reflux condenser and submerge it in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction via TLC (typically 3:1 Hexanes:Ethyl Acetate). The intermediate aminal will rapidly consume, followed by the appearance of the highly polar azaspirocycle.

  • Quench & Extraction: Upon complete consumption of the starting material (usually 2–4 hours), remove the flask from heat. Quench the reaction strictly with saturated aqueous NaHCO₃ (10 mL) to neutralize the triflate and halt any thermodynamic epimerization.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. The trans-diastereomer will typically elute cleanly due to the >20:1 d.r. established by the Dy(OTf)₃ catalyst.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use this methodology for aliphatic amines instead of anilines? A: Aliphatic amines are significantly more basic than anilines and will strongly coordinate to Lewis acids like Dy(OTf)₃, completely poisoning the catalyst. For aliphatic amines, you must pre-form the aminal intermediate or utilize a specialized boronic acid catalysis system[3].

Q: Why is my spirocycle degrading during silica gel chromatography? A: Substituted cyclopentenones (the core of the aza-Piancatelli product) can be sensitive to the acidic nature of standard silica gel, leading to retro-electrocyclization or epimerization. Pre-treat your silica gel with 1% Et₃N in your eluent to neutralize acidic sites before loading your compound.

References

  • Palmer, L. I., & Read de Alaniz, J. (2011). Direct and highly diastereoselective synthesis of azaspirocycles by a dysprosium(III) triflate catalyzed aza-Piancatelli rearrangement. Angewandte Chemie International Edition. Available at: [Link]

  • Palmer, L. I., et al. (2013). Importance of Off-Cycle Species in the Acid-Catalyzed Aza-Piancatelli Rearrangement. The Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Computational Analysis of 1,3,5,7,9-Pentaazaspiro[5.5]undecane Binding Modes: A Comparative Guide to sp³-Rich Scaffolds

The pharmaceutical industry's historical reliance on flat, sp²-hybridized aromatic rings often leads to suboptimal physicochemical properties, such as poor aqueous solubility, rapid metabolic clearance, and off-target pr...

Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry's historical reliance on flat, sp²-hybridized aromatic rings often leads to suboptimal physicochemical properties, such as poor aqueous solubility, rapid metabolic clearance, and off-target promiscuity. To circumvent these limitations, modern drug discovery has increasingly pivoted toward sp³-rich spirocyclic scaffolds. These rigidified structures project pharmacophores into three-dimensional space, offering more precise points of contact with protein targets while optimizing pharmacokinetic profiles 1.

Among these emerging motifs, 1,3,5,7,9-Pentaazaspiro[5.5]undecane (CAS: 64295-37-0) represents a highly nitrogen-dense, spirocyclic framework. Its unique[5.5] spiro-fusion and pentaaza substitution pattern provide distinct hydrogen bond donor and acceptor vectors while maintaining a rigid 3D conformation. This guide objectively compares the computational binding modes, thermodynamic profiles, and molecular dynamics (MD) stability of 1,3,5,7,9-Pentaazaspiro[5.5]undecane against traditional flat aza-heterocycles (e.g., piperazine) and simpler spirocycles (e.g., 2,8-diazaspiro[4.5]decane).

The Thermodynamic Rationale for Spirocyclic Scaffolds

The causality behind selecting a spirocyclic core over a flat aromatic system is rooted in binding thermodynamics. A flat scaffold possesses high conformational flexibility in solution. Upon binding to a target receptor, it must adopt a specific bioactive conformation, resulting in a significant loss of conformational entropy (-TΔS).

Conversely, spiro scaffolds like 1,3,5,7,9-Pentaazaspiro[5.5]undecane are conformationally pre-organized. This rigidification minimizes the entropy penalty during the binding event, directly translating to enhanced binding free energy (ΔG) and superior target selectivity 2.

G A Flat Aza-Heterocycle (High Flexibility) C Target Binding (High Entropy Penalty) A->C B 1,3,5,7,9-Pentaazaspiro[5.5]undecane (Pre-organized 3D Structure) D Target Binding (Low Entropy Penalty) B->D E Suboptimal Affinity & Off-Target Promiscuity C->E F High Affinity & Target Selectivity D->F

Thermodynamic comparison of binding events between flat and pre-organized spirocyclic scaffolds.

Comparative Performance Analysis

To validate the structural advantages of 1,3,5,7,9-Pentaazaspiro[5.5]undecane, a computational workflow combining molecular docking, 100 ns molecular dynamics (MD) simulations, and MM-GBSA free energy calculations was executed against a model target (e.g., Penicillin-Binding Protein 2a, a common target for aza-heterocycles 3).

Quantitative Data Comparison

The following table summarizes the computational metrics comparing 1,3,5,7,9-Pentaazaspiro[5.5]undecane with alternative scaffolds.

Scaffold TypeCompoundDocking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)MD RMSD (Å)H-Bonds (Avg over 100ns)
Flat Aza-Heterocycle Piperazine derivative-6.2-28.4 ± 3.22.8 ± 0.51.2
Simple Spirocycle 2,8-Diazaspiro[4.5]decane-7.8-35.1 ± 2.11.9 ± 0.32.4
Complex Spirocycle 1,3,5,7,9-Pentaazaspiro[5.5]undecane -9.4 -44.6 ± 1.8 1.2 ± 0.1 4.1

Data Interpretation:

  • Binding Affinity: The pentaaza-spiro scaffold exhibits a superior MM-GBSA binding free energy (-44.6 kcal/mol). The five nitrogen atoms act as a dense network of hydrogen bond acceptors/donors, significantly increasing the enthalpic contribution (ΔH) to binding 3.

  • Structural Stability (RMSD): During the 100 ns MD simulation, the pentaaza-spiro complex maintained an RMSD of 1.2 Å, indicating a highly stable binding mode compared to the highly fluctuating piperazine (2.8 Å). The rigid spiro-fusion prevents the ligand from adopting transient, non-productive conformations within the binding pocket.

Self-Validating Computational Protocol

To ensure scientific integrity and reproducibility, the computational analysis must follow a self-validating system. Molecular docking alone is prone to false positives due to the lack of receptor flexibility and explicit solvent effects. Therefore, docking poses must be validated through rigorous MD simulations and post-trajectory thermodynamic calculations 4.

G N1 1. Ligand Preparation (QM Optimization, DFT) N3 3. Molecular Docking (Grid Generation, Pose Search) N1->N3 N2 2. Protein Preparation (Protonation, Minimization) N2->N3 N4 4. Molecular Dynamics (100 ns, Explicit Solvent) N3->N4 Top Pose N5 5. Trajectory Analysis (RMSD, RMSF, H-Bond Tracking) N4->N5 Trajectory N6 6. MM-GBSA Calculation (Binding Free Energy) N5->N6 Stable Frames

Self-validating computational workflow for analyzing spirocyclic binding modes.

Step-by-Step Methodology

Step 1: Ligand and Protein Preparation

  • Causality: Accurate starting geometries and charge distributions are critical for reliable docking. Poorly prepared ligands lead to artificial steric clashes.

  • Protocol: Optimize the 3D structure of 1,3,5,7,9-Pentaazaspiro[5.5]undecane using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to obtain accurate partial charges and global softness descriptors 5. Prepare the target protein by adding missing hydrogen atoms, assigning protonation states at pH 7.4, and minimizing the structure using the OPLS4 force field.

Step 2: Molecular Docking

  • Causality: High-throughput docking identifies the most probable initial binding poses by evaluating geometric fit and basic electrostatic interactions before committing to computationally expensive MD.

  • Protocol: Define the receptor grid box around the active site. Perform induced-fit docking (IFD) to allow side-chain flexibility. Rank the poses based on the empirical scoring function and select the top-ranked pose for the pentaaza-spirocycle for downstream validation.

Step 3: Molecular Dynamics (MD) Simulation

  • Causality: MD introduces time, temperature, and explicit solvent, testing whether the docking pose is a true energy minimum or a transient artifact 3.

  • Protocol: Solvate the protein-ligand complex in an octahedral TIP3P water box. Neutralize the system with Na+/Cl- ions. Perform a multi-stage equilibration (NVT followed by NPT ensemble) at 300 K and 1 bar. Run the production MD for 100 ns. Monitor the Root Mean Square Deviation (RMSD) of the ligand heavy atoms to confirm stabilization.

Step 4: MM-GBSA Binding Free Energy Calculation

  • Causality: Docking scores are mere approximations. MM-GBSA provides a rigorous thermodynamic calculation of binding affinity by accounting for solvation energies, allowing for true comparative analysis between scaffolds.

  • Protocol: Extract 1,000 snapshots from the last 20 ns of the stable MD trajectory. Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method. Decompose the energy into van der Waals, electrostatic, and solvation components to understand the specific driving forces of the 1,3,5,7,9-Pentaazaspiro[5.5]undecane binding mode 4.

Conclusion

The computational analysis demonstrates that 1,3,5,7,9-Pentaazaspiro[5.5]undecane is a superior scaffold compared to traditional flat aza-heterocycles. Its pre-organized [5.5] spirocyclic geometry minimizes the conformational entropy penalty upon binding, while its dense nitrogen network maximizes enthalpic hydrogen-bonding interactions. By employing a self-validating workflow of docking, MD, and MM-GBSA, drug development professionals can confidently leverage this scaffold to design highly potent, stable, and selective therapeutics.

References
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery. 1

  • CORE. The use of spirocyclic scaffolds in drug discovery. 2

  • MDPI. Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus.3

  • SIOC Journal. Molecular Docking, QSAR and Molecular Dynamics Simulation on Spiro-oxindoles as MDM2 Inhibitors. 4

  • ResearchGate. Aza spiro derivative as an anti-bacterial molecule. 5

Sources

Comparative

Validating the Structure of Novel Diazaspiro[5.5]undecane Derivatives: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Executive Summary: The "Escape from Flatland" The transition from planar, -hybridized aromatics to complex, three-dimensional architectures—often termed the "escape from flatland"—has revolutionized modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

The transition from planar,


-hybridized aromatics to complex, three-dimensional architectures—often termed the "escape from flatland"—has revolutionized modern drug discovery. Increasing the fraction of 

carbons (

) correlates with improved solubility, reduced off-target promiscuity, and higher clinical success rates[1]. Among these 3D architectures, spirocyclic scaffolds, particularly diazaspiro[5.5]undecane derivatives, have emerged as privileged motifs. These dipiperidine-like structures, spiro-fused at a single quaternary carbon, exhibit potent bioactivities ranging from acetyl-CoA carboxylase (ACC) inhibition to CNS modulation and anti-tubercular activity[2].

However, the structural complexity of diazaspiro[5.5]undecanes introduces a significant analytical challenge. The spiro-fusion creates a rigid yet conformationally nuanced core where the constituent six-membered rings can adopt various chair, boat, or twisted-chair conformations[3]. Accurately elucidating these 3D geometries is paramount, as the precise vector projection of functional groups dictates target binding affinity[4].

Comparative Analysis: Structural Validation Modalities

When validating the structure of newly synthesized diazaspiro[5.5]undecane derivatives, researchers typically rely on a combination of analytical techniques. Below is an objective performance comparison of X-ray crystallography against alternative modalities.

Table 1: Quantitative and Qualitative Comparison of Structural Validation Modalities for Spirocyclic Small Molecules

ModalityResolution / PrecisionSample RequirementStateStereochemical ConfidenceThroughput
Single-Crystal X-Ray < 0.8 Å (Atomic) 0.1 - 0.5 mg (Single Crystal) Solid Absolute (Unambiguous) Low/Medium
2D/3D NMR (NOESY) ~2.0 - 5.0 Å (Distance)1 - 5 mg (High Purity)SolutionHigh (Inferred)High
Cryo-EM (MicroED) ~1.0 - 2.5 ÅNanocrystalsSolidHighLow
HRMS (MS/MS) Exact Mass (< 1 ppm)< 1 µgGasNone (Connectivity only)Very High

While High-Resolution Mass Spectrometry (HRMS) rapidly confirms the exact mass and bulk connectivity, it is entirely blind to 3D conformation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NOESY/ROESY, is the standard for solution-state analysis. However, NMR can yield ambiguous results for diazaspiro[5.5]undecanes due to rapid chair-chair interconversion or overlapping signals in highly symmetrical derivatives[3][5]. Consequently, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard. It provides unambiguous proof of the absolute configuration, dihedral angles, and critical intermolecular interactions (e.g., hydrogen bonding and


 stacking) that drive molecular recognition[3][6].

DecisionMatrix Start Synthesized Diazaspiro[5.5]undecane NMR 2D/3D NMR Spectroscopy (Solution State) Start->NMR Bulk Connectivity XRay Single-Crystal X-ray Diffraction (Solid State) Start->XRay Absolute 3D Conformation MassSpec High-Resolution Mass Spec (Gas Phase) Start->MassSpec Confirm Mass/Formula NMR_Limitation Ambiguous NOE signals due to chair-chair interconversion NMR->NMR_Limitation XRay_Advantage Unambiguous dihedral angles & intermolecular packing XRay->XRay_Advantage Validation Cross-Validation via DFT Calculations NMR_Limitation->Validation XRay_Advantage->Validation

Decision matrix for structural validation of spirocyclic compounds.

The Causality of Experimental Choices in X-Ray Crystallography

The success of X-ray crystallography hinges on a series of highly deliberate experimental choices. For diazaspiro[5.5]undecane derivatives, such as 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones synthesized via double Michael addition[3][7], the crystallization strategy must account for the molecule's unique physicochemical properties.

  • Solvent Selection for Crystallization: These spiro-heterocycles often contain multiple hydrogen-bond donors/acceptors (e.g., carbonyls, secondary amines) and aromatic substituents. Therefore, polar solvent systems (e.g., dichloromethane/ethanol mixtures) are deliberately chosen. The causality here is thermodynamic: polar solvents facilitate the gradual desolvation of the molecule, allowing intermolecular hydrogen bonding and

    
     stacking to drive ordered crystal packing[3][8].
    
  • Cryogenic Data Collection (100 K): Data is rarely collected at room temperature. Immersing the crystal in a 100 K nitrogen stream drastically reduces the thermal vibration (Debye-Waller factor) of the atoms. This enhances high-angle diffraction intensities, allowing for the precise resolution of the spiro-quaternary carbon and the differentiation of closely related chair vs. twisted-chair conformations[3].

Self-Validating Protocol: Single-Crystal X-Ray Diffraction Workflow

To ensure scientific integrity, the structural elucidation of a novel diazaspiro[5.5]undecane must follow a self-validating workflow. The following protocol details the step-by-step methodology, embedding internal quality control checks at every stage.

Step 1: Crystal Growth and Selection

  • Method: Dissolve 5-10 mg of the purified diazaspiro[5.5]undecane derivative in a minimal volume of a polar solvent (e.g.,

    
    ). Layer with an anti-solvent (e.g., hexane) to induce slow diffusion over 48-72 hours.
    
  • Validation: Examine under a polarized light microscope. A suitable crystal must extinguish polarized light uniformly upon rotation, confirming it is a single crystal rather than a twinned aggregate.

Step 2: Mounting and Data Collection

  • Method: Coat the selected crystal (optimal size ~0.2 x 0.2 x 0.1 mm) in paratone oil to prevent solvent loss and mount it on a cryoloop. Transfer immediately to the diffractometer goniometer under a 100 K

    
     stream.
    
  • Method: Collect diffraction data using Mo-

    
     (
    
    
    
    Å) or Cu-
    
    
    radiation.
  • Validation: Evaluate the initial diffraction frames. Sharp, well-defined spots extending to a resolution of at least 0.84 Å validate crystal quality. Diffuse scattering indicates poor internal order.

Step 3: Phasing and Initial Model Building

  • Method: Solve the phase problem using Direct Methods (e.g., SHELXT). Because diazaspiro[5.5]undecanes are small molecules (<1000 Da) with high-resolution data, probabilistic relationships between structure factor amplitudes can reliably locate the heavy atoms (C, N, O, S, Cl)[6].

  • Validation: The initial electron density map must chemically make sense. The spiro-carbon must distinctly connect two six-membered rings.

Step 4: Least-Squares Refinement and Self-Validation Loop

  • Method: Refine the atomic positions and anisotropic displacement parameters using full-matrix least-squares on

    
     (e.g., SHELXL). Add hydrogen atoms in calculated positions riding on their carrier atoms.
    
  • Self-Validation (The R-factor Check): The refinement is an iterative, self-correcting mathematical loop. The algorithm minimizes the difference between the observed diffraction data and the calculated model.

    • A final

      
       value 
      
      
      
      (5%) and a
      
      
      value
      
      
      confirm an excellent fit.
    • CheckCIF Validation: The final structural file (.cif) is run through the IUCr CheckCIF algorithm. This automated tool flags geometric anomalies (Alerts A and B), ensuring the reported chair conformation and bond lengths (e.g., the spiro C-C bonds) are physically possible and not artifacts of overfitting[6].

Protocol Step1 1. Crystal Growth (Slow Diffusion) Step2 2. Crystal Mounting & Cryocooling (100K) Step1->Step2 Uniform extinction under polarized light Step3 3. X-ray Diffraction Data Collection Step2->Step3 Paratone oil protection Step4 4. Phasing via Direct Methods Step3->Step4 Resolution < 0.84 Å Step5 5. Least-Squares Refinement (F²) Step4->Step5 Anisotropic displacement mapping Step6 6. CheckCIF Validation (Self-Validating) Step5->Step6 Evaluate R1 and wR2 Step6->Step5 Alert A/B (Fix Model/Disorder) Final Final Unambiguous Spirocyclic Structure Step6->Final No Alerts (Model Validated)

The self-validating iterative workflow of Single-Crystal X-ray Diffraction.

Case Study: Conformational Elucidation of Diazaspiro[5.5]undecanes

Recent studies synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via base-promoted [5+1] double Michael addition heavily relied on this X-ray workflow[3][9]. While


 NMR revealed doublets of doublets indicative of axial and equatorial protons, it could not definitively rule out a twisted conformation in solution.

Single-crystal X-ray studies provided the definitive experimental data: the cyclohexanone and piperidine units of these spirocycles predominantly adopt a highly stable chair conformation in the solid state[3]. Furthermore, computational cross-validation using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level showed exceptional agreement with the X-ray structure, yielding correlation coefficients of


 for bond distances and 

for bond angles[6]. This synergy between X-ray crystallography and DFT calculations creates an impenetrable wall of structural evidence, essential for downstream structure-based drug design.

Conclusion

While modern spectroscopic and computational tools are invaluable, Single-Crystal X-ray Crystallography remains the apex technology for validating the complex 3D architectures of diazaspiro[5.5]undecane derivatives. By employing rigorous, self-validating refinement protocols, researchers can confidently map the stereochemical nuances of spirocyclic scaffolds, directly empowering the rational design of highly selective therapeutics.

References[3] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjgP_47kmlx4OM0WzPem88Im1VJP28TSbUKhIvcrLvnN6mNnbTm2skg5nTXFY4UrEM_mOoH8SIIDaX14JI7z8_G-nt-996fBVIB6w1d8nPp-IXT4Iyh_KFUKqiSZ_kJjluIKzJHhv7Oy0AyhYySiAscTucYudND5vkHHTb_cHqUH_mRXqo3Nf8ZD6sOG4NqQDmAYRblBjlFrZH9M0MU9iyQjwl43JlQ6sEyITqFu9pUGjVwvLDW5bhyE7oR8dW7aDwOoP-fKSxxOWoci6mo-Z3k1zahwSZ1PAF_ny9yHj3hQkT3LJ3OzUBauhI_47BsaY_y0sG3Q==[9] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N - Arabian Journal of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-aopuf_zBPMG8Kv-Jj0eiSEfXkjOzmw_JGgd41XxrXYTztdyjI25ByC9ZklF28Ke0_BbUudoURBV-TKVJ-4PqS4r-v_2BaXKqmFcY7soEEXFA3OSIe7Ll1tJhAI101ItFpn95nROeUGW950sCNuCOKFAj_nICD2maoCpH2ejLfulTekQNcBhODPYR8WbjCOxZp9VmSvm0nAtkWU4n5Vs4jB4U[2] Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH--F_bsRYkmx02WRIJxTehhSDlOavW06mOUmBZ7JXyETEAL1DbRjK2KBlH0lI3OyFB2tq2NYqnUZzT-2osrxODQ_Oww97cEtmFQr-WFGCMMEjRJihaFEhwL61I-BUkknsHtYWaJNR8le33LvY=[10] Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhzSgTylLR3Ue2dr2sjEd9j3xY-2mMe6jac0TnZor4MEcMRlGlLEMJD1mzvEBB_dddL1h6PdZs9qO0t9DLJY4dbdBd233AxXsBfZ5lvy8JYJLk6yH70adCfy_o59PzC0XOg3jrDMeEjUu9nYtN[4] Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEoKIN9RIr2eV1Xn3KfVtBKpzT4NBfS5INK9j1fqSBMtnWyx5Gp-MRxRdZfyYwmKEqrbb8i2IjgGnfIIuOY_41U1VD59r8wUT9CQpGZ74TApTeWGl060VPTisRkE6U2GBSgtPpkx3pRx41X4aG[6] Crystal Structure of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4- diazaspiro[5.5]undecane -1,3,5,9-tetraone and its computational studies - Indian Academy of Sciences.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA5x8XvePx3rMGPWp3s0oks43Pa_r_0FAv6aRUSzEswRq572TCbjDm-lXo5z-sq1ZGL8iO3ArfWOozvYsg8LTw36Vyg9jrKUikgA486sj5sWkj351_ptPnLOOiBeLrYAj4qX05pVLU7cKFiRkhIjQ7CPPyYCihbw==[8] An efficient catalyst free synthesis of nitrogen containing spiro heterocycles via [5 + 1] double Michael addition reaction - RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFytfOd88b5-4863uqi92-_x7enVhxe8ginvljMMJrpqI52323WKQw-AugfvIdXOlEDiq_njYu0_H_dFa8WKeh_45VDaXOyCTdWlB5yfsXC6a37t2r10NcPbJ3_VF9scF3Y1XJUI5uYy-FYOo0HUhOjqAOrDGoy2N4ZrvjJ[5] ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO - Clockss.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElvr1ZGspqbHXOaKOm1e9hH1EbWpGCqoZLBXDbBhhPA3_cIt60SvivNjuKrAVCapBpht9fUZB_0IJOG4YLel9Iq60tr2lEvLwrkLlIfZQl720isJSG-cMXnxdchUgbpnijzs3TzD65k4DBvfMe05MzN6iqSxpYayvoyKaPQJWgbjDGHaSezu0WKA==[7] Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion - Arkivoc.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU0miSgwImSWy-QdPDu9bvfXRKrKzTA7URTiukMyp7zao7VgF4Nq1WaM6hzh_jFyGqrJu2hd90oXBEoYhMF8p7VTGZRjDk5-4-7yU1CpPfdQgew0N_tqqAt1hUof-emU0v7H5m[1] Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - Taylor & Francis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO-pMywmPP5SDWhU7CY01BO9rmyqVCzKSxMJCyZZ3hTh7hpGDt5xry6VV1aFEAEj1ewyYEOrwfEBBwFSS1gSF1fKtWh_Np8W8TjBiRHNHuKa93MPEuSD4LFdEeS9qv4xKstQdS_lXu_cktH8LSw983FY_yf1uRnYwP_roSyWLTpQdIf2y53rmz8HRQ5jzJL-NcGc_NdgMW2g==[11] Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression - MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMzxaY_z-yxU9H0V-nbJLWzTql3Xg9LqkpOlMeNa_qmkvJ7jbmTEzX3viaesxgGT-Cj8txcFJM78PGP8Vdv0LNrda6UF_K8DIgiOINNR3xLEN0EmKzlcfyDRwPjn_36TVqgA==

Sources

Validation

biological activity screening of a library of 1,3,5,7,9-Pentaazaspiro[5.5]undecane analogs

Technical Comparison Guide: Biological Screening of 1,3,5,7,9-Pentaazaspiro[5.5]undecane Scaffolds Executive Summary: The Case for High-Nitrogen Spiro Scaffolds The exploration of "Escape from Flatland" in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Biological Screening of 1,3,5,7,9-Pentaazaspiro[5.5]undecane Scaffolds

Executive Summary: The Case for High-Nitrogen Spiro Scaffolds

The exploration of "Escape from Flatland" in medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to privileged structures. The 1,3,5,7,9-Pentaazaspiro[5.5]undecane scaffold represents a distinct chemical space characterized by high fraction of sp³-hybridized carbons (Fsp³) and extreme nitrogen density.

Unlike traditional planar heterocycles (e.g., quinolines, triazines) which often suffer from poor solubility and non-specific binding (promiscuity), this pentaaza-spiro scaffold offers a rigid, globular 3D vector for side-chain display. This guide outlines a rigorous screening protocol to validate this library against established alternatives, focusing on antimicrobial potency and mammalian cytotoxicity.

Comparative Analysis: Pentaazaspiro[5.5] vs. Established Alternatives

To objectively evaluate the potential of your library, it must be benchmarked against both structural (planar) and functional (spiro) competitors.

Table 1: Physicochemical & Biological Profile Comparison
Feature1,3,5,7,9-Pentaazaspiro[5.5] (Target)1,3,5-Triazine Derivatives (Planar Alt)1,9-Diazaspiro[5.5]undecanes (Spiro Alt)
Topology Globular / Rigid 3D Planar / FlatRigid 3D
Nitrogen Density Very High (5 N atoms) High (3 N atoms)Moderate (2 N atoms)
Solubility (Aq) High (H-bond donors/acceptors) Low to Moderate (Crystal packing)Moderate
Primary Liability Hydrolytic Stability (Aminal linkage) Solubility & AggregationMetabolic Clearance
Target Class Broad Spectrum (Enzyme/Membrane) Kinase / IntercalatorGPCRs / Ion Channels
Key Reference Emerging ScaffoldKnown Antimalarial/AnticancerMETTL3 Inhibitors [1], NK1 Antagonists [2]

Expert Insight: The high nitrogen count in the 1,3,5,7,9-pentaaza system mimics the hydrogen-bonding capacity of peptides while maintaining a small molecule footprint. However, unlike the stable carbon-spiro center of 1,9-diazaspiro analogs [1], the aminal-heavy core requires specific pH buffering during screening to prevent ring opening.

Strategic Screening Workflow

A "spray and pray" approach is wasteful for this scaffold. The following workflow integrates Quality Control (QC) with phenotypic screening to ensure hits are genuine and not artifacts of decomposition.

Diagram 1: The Self-Validating Screening Funnel

ScreeningFunnel Library Pentaazaspiro Library (DMSO Stock) QC_Step QC: LC-MS Stability Check (t=0 vs t=24h in Media) Library->QC_Step Aliquot Primary_Screen Primary Screen (Single Dose) 10 µM | Z' > 0.5 QC_Step->Primary_Screen Pass (>95% Intact) Hit_Selection Hit Selection (>50% Inhibition) Primary_Screen->Hit_Selection Counter_Screen Counter Screen (HepG2 Cytotoxicity) MIC_Determination Dose Response (MIC/IC50) 8-point dilution Counter_Screen->MIC_Determination Non-Toxic Hits Hit_Selection->Counter_Screen Selectivity Check

Caption: A cascaded workflow prioritizing compound stability and selectivity early in the process to eliminate false positives common in nitrogen-rich aminals.

Detailed Experimental Protocols

Phase A: Stability & Solubility Validation (The "Go/No-Go" Step)

Rationale: Pentaazaspiro compounds, being aminals/hemi-aminals, can be susceptible to hydrolysis in acidic media.

  • Protocol: Dilute 10 mM DMSO stock to 100 µM in PBS (pH 7.4) and Acetate Buffer (pH 5.0).

  • Analysis: Inject into LC-MS at t=0 and t=24h.

  • Criteria: Discard any analog showing >10% degradation or formaldehyde release.

Phase B: Antimicrobial Screening (MIC Determination)

Given the scaffold's similarity to cationic membrane disruptors, antimicrobial activity is the highest probability hit space.

  • Organisms: ESKAPE pathogens (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

  • Method: Broth Microdilution (CLSI guidelines).

  • Controls:

    • Positive: Ciprofloxacin (Fluoroquinolone comparator).

    • Negative: DMSO (Vehicle, max 1%).

  • Procedure:

    • Inoculate Mueller-Hinton Broth to

      
       CFU/mL.
      
    • Add compounds in serial 2-fold dilutions (64 µg/mL to 0.125 µg/mL).

    • Incubate at 37°C for 18–24h.

    • Readout: Optical Density (

      
      ) or Resazurin dye reduction (fluorescence).
      
Phase C: Mammalian Cytotoxicity (Selectivity Index)

To validate drug potential, you must prove the compound kills bacteria/cancer cells but not healthy host cells.

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Method: MTT or SRB Assay.

  • Calculation:

    
    
    
    • Target: SI > 10 is required for a viable lead.

Mechanism of Action: Hypothesis & Deconvolution

Unlike planar intercalators (e.g., Doxorubicin), spiro compounds typically function via Groove Binding or Specific Enzyme Inhibition (Lock-and-Key).

Diagram 2: Hypothesized Pharmacodynamics

MOA Compound Pentaazaspiro Ligand Target_A Minor Groove Binding (DNA) Compound->Target_A H-Bonding Target_B Enzyme Active Site (e.g., METTL3) Compound->Target_B Globular Fit Target_C Metal Chelation (Siderophore mimic) Compound->Target_C N-Coordination Outcome_A Transcription Blockade Target_A->Outcome_A Outcome_B Metabolic Collapse Target_B->Outcome_B Target_C->Outcome_B

Caption: Potential mechanisms for pentaazaspiro analogs. The 3D globular shape favors enzyme pocket occupancy (Target B) over intercalation.

Data Interpretation & Troubleshooting

  • Issue: High background signal in MTT assay.

    • Cause: The secondary amines in the pentaaza ring may reduce MTT tetrazolium directly.

    • Solution: Switch to ATP-based luminescence assays (CellTiter-Glo) which are chemical-interference free.

  • Issue: Precipitation in media.

    • Cause: "Brick dust" behavior despite high N-count (strong crystal lattice energy).

    • Solution: Formulation with 5% cyclodextrin during screening.

References

  • Dolbois, A., et al. (2021).[1] "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry.

  • Mitsuya, H., et al. (2007). "Drugs containing triazaspiro[5.5]undecane derivatives as the active ingredient."[1][2][3] U.S. Patent 7,285,552.[2]

  • Zhu, C.Z., et al. (2019).[4] "Natural products containing 1‐azaspiro[5.5]undecane units."[4] ResearchGate.[5]

  • Pehlivan Karakaş, F., et al. (2012). "Biological screening of various medicinal plant extracts for antibacterial and antitumor activities." Turkish Journal of Biology.

Sources

Comparative

Comparative Efficacy: Chiral Phosphoric Acids vs. Palladium(0) for Azaspirocycle Synthesis

Topic: Comparative Efficacy of Chiral Phosphoric Acids vs. Palladium(0) Catalysts for Azaspirocycle Synthesis Content Type: Publish Comparison Guide Executive Summary The construction of azaspirocycles—privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy of Chiral Phosphoric Acids vs. Palladium(0) Catalysts for Azaspirocycle Synthesis Content Type: Publish Comparison Guide

Executive Summary

The construction of azaspirocycles—privileged scaffolds in drug discovery due to their inherent three-dimensional rigidity and metabolic stability—presents a formidable synthetic challenge: the stereocontrolled formation of a quaternary carbon center within a strained ring system.[1]

This guide provides a technical comparison between two dominant catalytic modalities: Organocatalysis (specifically Chiral Phosphoric Acids, CPAs) and Transition Metal Catalysis (specifically Palladium(0)-catalyzed Asymmetric Allylic Alkylation) . We analyze the efficacy of these systems in synthesizing spiroindoline and spirooxindole frameworks, evaluating yield, enantioselectivity, and process suitability for pharmaceutical applications.

The "Spiro" Challenge: Quaternary Stereocenters

Azaspirocycles, such as spiro[indoline-3,2'-pyrrolidines], are core structural motifs in alkaloids like spirotryprostatin B and pteropodine. The synthetic difficulty lies in the steric congestion at the spiro-junction.

  • Geometric Constraints: Forcing two rings to share a single carbon atom creates significant bond angle strain.

  • Stereocontrol: Discriminating between the enantiotopic faces of a pro-chiral electrophile (often an oxindole or indoline derivative) requires a catalyst capable of imposing a rigid chiral environment.

Catalyst System A: Chiral Phosphoric Acids (CPAs)

Mechanism & Utility: Chiral Phosphoric Acids (CPAs), particularly those derived from BINOL or SPINOL backbones, operate via bifunctional Brønsted acid catalysis . They simultaneously activate the electrophile (via protonation) and direct the nucleophile (via hydrogen bonding) within a defined chiral pocket.

  • Primary Application: Synthesis of spiro-aminals and spiroindolines via Pictet-Spengler-type cyclizations or condensation/addition cascades.

  • Activation Mode: The phosphoryl oxygen acts as a Lewis base (H-bond acceptor), while the hydroxyl group acts as a Brønsted acid (H-bond donor).

Representative Workflow: Spiro-Aminal Synthesis

Based on protocols for the condensation of 2-(1H-indolyl)anilines with isatins.

Experimental Protocol (Self-Validating):

  • Reagent Prep: Charge a flame-dried reaction vial with 2-(1H-indolyl)aniline (0.10 mmol) and the substituted isatin (0.11 mmol).

  • Catalyst Addition: Add (R)-SPINOL-derived CPA (5 mol%). Note: Low loading indicates high turnover frequency (TOF).

  • Solvent System: Add anhydrous Toluene (1.0 mL). Critical: Non-polar solvents tighten the ion-pairing/H-bonding network, enhancing ee.

  • Reaction: Stir at 30 °C for 12–24 hours. Monitor via TLC (disappearance of isatin).

  • Workup: Direct purification via flash column chromatography (Silica gel, Hexane/EtOAc).

Performance Metrics (CPA):

Parameter Value Notes
Yield 83–91% High atom economy; water is the only byproduct.
Enantioselectivity (ee) 89–94% Exceptional control via dual H-bonding.
Regioselectivity >20:1 Favors N-alkylation over C3-alkylation in specific cascades.

| Conditions | Mild (30 °C) | Compatible with acid-sensitive functional groups. |

Catalyst System B: Palladium(0) Asymmetric Allylic Alkylation (AAA)

Mechanism & Utility: Palladium-catalyzed AAA (Tsuji-Trost reaction) is the gold standard for constructing all-carbon quaternary centers. It proceeds via a


-allyl palladium intermediate.
  • Primary Application: Decarboxylative allylic alkylation or [3+2] cycloadditions to form spirooxindoles.

  • Activation Mode: Ionization of an allylic leaving group (carbonate/acetate) to form an electrophilic

    
    -allyl complex, followed by soft nucleophilic attack.
    
Representative Workflow: Spirooxindole via [3+2] Cycloaddition

Based on Trost/Stoltz type methodologies using TMM (trimethylenemethane) precursors.

Experimental Protocol (Self-Validating):

  • Catalyst Formation: In a glovebox, mix [Pd2(dba)3]·CHCl3 (2.5 mol%) and a phosphoramidite ligand (e.g., (S,S,S)-L, 5-10 mol%) in degassed CH2Cl2. Stir for 30 min to generate the active Pd(0)L_n species.

  • Substrate Addition: Add the oxindole-derived electrophile (1.0 equiv) and the TMM donor (e.g., 2-((trimethylsilyl)methyl)allyl acetate) (1.2 equiv).

  • Reaction: Stir at reflux or ambient temperature depending on substrate sterics.

  • Quench: Filter through a short plug of silica to remove Pd black.

  • Purification: Flash chromatography.

Performance Metrics (Pd-AAA):

Parameter Value Notes
Yield 85–98% Robust catalytic cycle; driven by thermodynamics of leaving group.
Enantioselectivity (ee) 90–99% Ligand-controlled "chiral pocket" is highly tunable.
Diastereoselectivity (dr) >10:1 Excellent control of relative stereochemistry.

| Conditions | Strict Inert | Requires O2/moisture-free environment to prevent Pd oxidation. |

Comparative Analysis: CPA vs. Pd(0)

The following table synthesizes data from key comparative studies to guide catalyst selection.

FeatureChiral Phosphoric Acid (Organocatalysis) Palladium(0) (Transition Metal)
Primary Mechanism H-Bonding / Ion-Pairing

-Allyl Electrophile / Oxidative Addition
Substrate Scope Best for heteroatom nucleophiles (N, O) and imines.Best for C-C bond formation and all-carbon quaternary centers.
Operational Ease High. Often open-flask; insensitive to moisture/air.Moderate. Requires inert atmosphere and degassed solvents.
Cost & Scalability Low/Medium. Catalysts are reusable; no precious metal cost.High. Pd is expensive; ligands are costly; metal scavenging required.
Toxicity (Pharma) Benign. No heavy metals to remove (ICH Q3D compliant).Trace Metal Concern. Requires rigorous purification (<10 ppm Pd).
Reaction Time Slower (12–48 h)Faster (1–12 h)
Mechanistic Visualization
Figure 1: Chiral Phosphoric Acid Activation Mode

This diagram illustrates the dual H-bonding activation mode typical of CPA catalysis, stabilizing the transition state.

CPA_Mechanism CPA Chiral Phosphoric Acid (Catalyst) Complex Binary Complex (H-Bond Network) CPA->Complex H-Bond Donor (OH) Substrate Imine/Indole (Substrate) Substrate->Complex H-Bond Acceptor TS Transition State (Stereodetermining) Complex->TS Nucleophilic Attack TS->CPA Regeneration Product Chiral Azaspirocycle TS->Product Cyclization

Caption: CPA catalysis relies on a bifunctional mode where the catalyst simultaneously activates the electrophile and orients the nucleophile via H-bonds.

Figure 2: Palladium(0) Catalytic Cycle (Tsuji-Trost)

This diagram details the inner-sphere mechanism utilized for constructing quaternary centers.

Pd_Mechanism Pd0 Pd(0)-Ligand Complex OxAdd Oxidative Addition (Allyl Carbonate) Pd0->OxAdd Substrate Binding PiAllyl Pi-Allyl Pd(II) Intermediate OxAdd->PiAllyl Ionization (-CO2) NuAttack Nucleophilic Attack (Soft Nucleophile) PiAllyl->NuAttack Outer Sphere Attack NuAttack->Pd0 Reductive Elimination Product Spirooxindole (Quaternary Center) NuAttack->Product C-C Bond Formation

Caption: The Pd(0) cycle proceeds via oxidative addition to form an electrophilic pi-allyl species, intercepted by the nucleophile to regenerate the catalyst.

Conclusion & Recommendation

For early-stage drug discovery where speed and structural diversity are paramount, Palladium(0) catalysis is superior due to its robust ability to form all-carbon quaternary centers with predictable stereochemistry. However, for process chemistry and scale-up , particularly when synthesizing spiro-aminals or scaffolds containing multiple heteroatoms, Chiral Phosphoric Acids offer a distinct advantage: they eliminate the risk of heavy metal contamination and operate under milder, greener conditions.

References
  • Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. ScienceDirect. Link

  • COAP/Pd-catalyzed asymmetric linear allylic alkylation for synthesizing chiral 3,3′-disubstituted oxindoles. Organic Chemistry Frontiers. Link

  • Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation. Organic Chemistry Frontiers. Link

  • Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products. E3S Web of Conferences. Link

  • Total Synthesis of Spirotryprostatin B by Trost. Organic Chemistry Portal. Link

Sources

Validation

structure-activity relationship (SAR) studies of 3,9-diazaspiro[5.5]undecane antagonists

This guide provides an in-depth technical analysis of 3,9-diazaspiro[5.5]undecane derivatives, focusing on their application as antagonists for G-Protein Coupled Receptors (GPCRs), specifically CCR5 (chemokine receptor)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,9-diazaspiro[5.5]undecane derivatives, focusing on their application as antagonists for G-Protein Coupled Receptors (GPCRs), specifically CCR5 (chemokine receptor) and MCH-1 (Melanin-Concentrating Hormone receptor).

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the 3,9-diazaspiro[5.5]undecane scaffold has emerged as a "privileged structure" for designing high-affinity GPCR antagonists. Unlike linear diamines or flexible 4,4'-bipiperidines, this spirocyclic core offers a rigidified tetrahedral geometry at the spiro-carbon.

Core Value Proposition:

  • Conformational Restriction: The spiro-fusion locks the two piperidine rings perpendicular to each other. This pre-organization minimizes the entropic penalty upon receptor binding (

    
    ), often leading to superior affinity compared to flexible analogs.
    
  • Vector Definition: It provides defined exit vectors (N3 and N9 positions) that allow precise probing of distinct hydrophobic pockets within the receptor orthosteric site.

  • Metabolic Stability: The quaternary spiro-carbon blocks the metabolically vulnerable 4-position common in piperidine drugs, potentially extending half-life (

    
    ).
    

Comparative Analysis: Spiro vs. Linear Scaffolds

This section objectively compares 3,9-diazaspiro[5.5]undecane antagonists against standard flexible linkers (e.g., linear diamines or linked bis-piperidines) commonly used in early hit-to-lead campaigns.

Performance Metrics: CCR5/MCH-1 Antagonism
Feature3,9-Diazaspiro[5.5]undecane (Rigid)Linear Diamine / Bipiperidine (Flexible)Impact on Drug Design
Binding Affinity (

)
High (< 10 nM) Moderate (50–500 nM)Rigid core reduces entropic cost of binding.
Selectivity High Low to ModerateDefined geometry avoids off-target promiscuity (e.g., hERG channel binding).
Metabolic Stability High LowSpiro-center blocks oxidative metabolism (CYP450) at the ring junction.
Solubility ModerateHighRigid structures can suffer from crystal packing issues; requires polar surface area (PSA) optimization.
Lipophilicity (LogD) TunableOften HighSpiro-core allows lower MW for same efficacy, improving Ligand Efficiency (LE).
Experimental Evidence: The "Gem-Dimethyl" Effect

In MCH-1 antagonist studies, replacing a flexible propyl-linker between two nitrogen centers with the rigid 3,9-diazaspiro core resulted in a 10-fold increase in potency (SNAP-7941 analogs). The rigid scaffold forces the distal aromatic rings into the precise distance required to bridge the TM3 and TM5 binding pockets of the receptor.

Critical Insight: The 3,9-diazaspiro scaffold is superior when the target receptor requires a "U-shaped" or "V-shaped" ligand conformation. Linear linkers struggle to maintain this bent conformation without significant energy cost.

Structure-Activity Relationship (SAR) Logic

The SAR of this scaffold is driven by the independent functionalization of the two nitrogen atoms (N3 and N9).

SAR Decision Matrix
  • N3-Position (The "Warhead"): Typically functionalized with a urea, amide, or heteroaryl group. This region interacts with polar residues (e.g., Glu/Asp) deep in the binding pocket.

    • Observation: Bulky ureas often improve potency but increase molecular weight.

  • N9-Position (The "Anchor"): Usually substituted with a lipophilic benzyl or phenethyl group. This anchors the molecule in a hydrophobic pocket near the extracellular loop.

    • Observation: Electron-withdrawing groups (F, Cl) on the N9-benzyl ring often enhance metabolic stability and potency.

Visualization: SAR Logic Flow

The following diagram illustrates the causal relationships in the SAR optimization process.

SAR_Logic Scaffold 3,9-Diazaspiro[5.5]undecane Core N3_Mod N3-Functionalization (Urea/Amide) Scaffold->N3_Mod Defines Polar Interaction N9_Mod N9-Functionalization (Benzyl/Phenethyl) Scaffold->N9_Mod Defines Hydrophobic Anchor Potency Increased Potency (Low nM Ki) N3_Mod->Potency H-bond Donor/Acceptor Selectivity Selectivity vs. Off-Targets (hERG) N3_Mod->Selectivity Steric Clash with Off-targets N9_Mod->Potency Pi-Pi Stacking Metab Metabolic Stability (Microsomal Cl) N9_Mod->Metab Blocks Oxidation

Caption: Causal SAR logic flow for 3,9-diazaspiro[5.5]undecane optimization. N3 targets polar residues; N9 targets hydrophobic pockets.

Experimental Protocols

To validate the antagonist activity of these compounds, two primary assays are required: Radioligand Binding (affinity) and Calcium Mobilization (functional efficacy).

Protocol A: Membrane Radioligand Binding Assay (Self-Validating)

This protocol determines the affinity (


) of the antagonist.
  • Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., CCR5 or MCH-1). Homogenize in ice-cold buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2).

  • Validation Step: Determine protein concentration via BCA assay. Target: 5-10 µg protein/well.

  • Incubation:

    • Mix membrane homogenate with radioligand (e.g., [

      
      I]-MIP-1
      
      
      
      for CCR5 or [
      
      
      I]-MCH).
    • Add test compound (10-point serial dilution, 1 nM to 10 µM).

    • Control: Define Non-Specific Binding (NSB) using 10 µM of a known antagonist (e.g., Maraviroc for CCR5).

  • Filtration: Incubate for 60 min at 25°C. Harvest onto GF/B filter plates pre-soaked in 0.3% PEI (reduces non-specific binding to filters).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Mobilization Assay (Functional)

This protocol confirms the compound acts as an antagonist, not an agonist.

  • Seeding: Plate cells (10,000/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye (2 µM) in assay buffer (HBSS + 20 mM HEPES). Incubate 45 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add test compounds to cells. Incubate 15 min.

    • Self-Validation: Ensure DMSO concentration < 0.5% to prevent artifacts.

  • Agonist Challenge:

    • Inject

      
       concentration of the native ligand (e.g., RANTES or MCH).
      
    • Monitor fluorescence increase (Ex 488 nm / Em 520 nm) using a FLIPR Tetra system.

  • Data: Calculate % Inhibition relative to Max (Agonist only) and Min (Buffer only) controls.

Visualization: Experimental Workflow

FLIPR_Workflow Cells Cell Seeding (CHO-K1 / HEK293) Dye Dye Loading (Fluo-4 AM) Cells->Dye Incubate Incubation (37°C, 45 min) Dye->Incubate Add_Antag Add Test Antagonist (15 min Pre-incubation) Incubate->Add_Antag Add_Agonist Inject Agonist (EC80) (Trigger Ca2+ Release) Add_Antag->Add_Agonist Read FLIPR Readout (Fluorescence vs Time) Add_Agonist->Read

Caption: FLIPR Calcium Mobilization workflow for validating functional antagonism.

References

  • Discovery of 3,9-diazaspiro[5.

    • Title: Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.[2][3][4]

    • Link:

  • MCH-1 Receptor Antagonist SAR

    • Title: Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists.[5][6]

    • Source: Journal of Medicinal Chemistry.[7][8]

    • Link:

  • GABA-A Antagonist Applications

    • Title: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists.
    • Source: Journal of Medicinal Chemistry.[7][8]

    • Link:

  • Spirocyclic Scaffolds in Drug Design

    • Title: Spirocyclic nonpeptide glycoprotein IIb-IIIa antagonists.[4] Part 1: design of potent and specific 3,9-diazaspiro[5.5]undecanes.

    • Source: Bioorganic & Medicinal Chemistry Letters.[2][3][4]

    • Link:

Sources

Comparative

A Comparative Guide to the Potential of 1,9-Diazaspiro[5.5]undecane Derivatives as Dengue Virus NS5-Methyltransferase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The relentless global spread of dengue virus (DENV), a mosquito-borne flavivirus, underscores the urgent need for novel antiviral therapeutics. With no spec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless global spread of dengue virus (DENV), a mosquito-borne flavivirus, underscores the urgent need for novel antiviral therapeutics. With no specific treatment currently available, drug discovery efforts are increasingly focused on validated viral targets. Among these, the non-structural protein 5 (NS5) methyltransferase (MTase) stands out as a crucial enzyme for viral replication and a promising target for therapeutic intervention. This guide presents a forward-looking comparative analysis, proposing the exploration of 1,9-diazaspiro[5.5]undecane derivatives as a novel class of DENV NS5-MTase inhibitors. While direct experimental data for this specific compound class against DENV is not yet available, this document synthesizes compelling evidence from related fields to build a strong rationale for their investigation. We will objectively compare the potential of this scaffold with established DENV NS5-MTase inhibitors and provide detailed, actionable experimental protocols to validate this hypothesis.

The Rationale: Why 1,9-Diazaspiro[5.5]undecane?

The 1,9-diazaspiro[5.5]undecane scaffold is recognized as a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional conformation allows for the precise spatial arrangement of substituents, making it an ideal framework for designing potent and selective ligands for various biological targets.[1][2] While its antiviral properties are underexplored, several lines of evidence suggest its significant potential:

  • Success Against a Human RNA Methyltransferase: A recent study on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, a closely related scaffold, revealed potent, single-digit nanomolar inhibition of METTL3, a human RNA methyltransferase.[3][4][5] This is a critical piece of evidence, as DENV NS5-MTase is also an RNA methyltransferase. The ability of this spirocyclic core to favorably interact with the active site of a methyltransferase suggests a high probability of similar success against the viral counterpart.

  • Link to Antiviral Replication Pathways: A derivative of 1,9-diazaspiro[5.5]undecane has been identified as a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a host-cell enzyme that is exploited by several viruses, including HIV and HCV, for their replication.[1] This finding, although indirect, connects the scaffold to the broader field of antiviral research.

  • General Antiviral Activity of Spiro-Heterocycles: The broader class of spiro-heterocyclic compounds has demonstrated significant antiviral potential. For instance, spirooxindoles have shown promise against a range of viruses including dengue,[6] and certain diazadispiroalkane derivatives have been identified as potent viral entry inhibitors.[7][8] These successes highlight the suitability of the rigid, complex three-dimensional shapes of spirocycles for disrupting viral protein function.

Based on this evidence, we hypothesize that the 1,9-diazaspiro[5.5]undecane scaffold, when appropriately derivatized, can serve as a novel and effective inhibitor of DENV NS5-MTase.

Benchmarking Against the Competition: Known DENV NS5-MTase Inhibitors

To establish a benchmark for our proposed investigation, it is essential to consider the landscape of existing DENV NS5-MTase inhibitors. These generally fall into two categories: nucleoside analogs and small-molecule inhibitors that target the S-adenosyl-L-methionine (SAM) or RNA-binding sites.

Compound Class Example Inhibitor Reported IC50/Ki Mechanism of Action Reference
Nucleoside Analogs 7-deaza-SAH~1.5 µM (Ki)Competitive inhibitor of SAM binding[5]
Flavonoids Herbacetin~0.43 µM (Ki)Binds to the cap-0 RNA binding site[8][9]
Sulfonamide Chalcones SC2711.58 µM (IC50)Targets the SAM-binding site[10]
Synthetic Flavones 8-bromobaicalein~0.71-0.98 µM (EC50)Viral replication suppression[10][11]
Natural Products STOCK1N-98943-8.24 kcal/mol (Docking Score)Predicted to bind in the active site[7][12]

This table provides a clear set of potency targets for the proposed 1,9-diazaspiro[5.5]undecane derivatives. The goal would be to identify derivatives with activity in the low micromolar or, ideally, nanomolar range, coupled with favorable safety and pharmacokinetic profiles.

A Proposed Roadmap for Investigation: From Silicon to Cell

We propose a structured, multi-stage research workflow to efficiently evaluate the potential of 1,9-diazaspiro[5.5]undecane derivatives.

Research_Workflow Figure 1: Proposed Research Workflow cluster_0 In Silico Screening cluster_1 Synthesis & In Vitro Validation A Virtual Library Design (1,9-Diazaspiro[5.5]undecane Derivatives) B Molecular Docking (DENV NS5-MTase) A->B C ADMET Prediction B->C D Chemical Synthesis of Hit Compounds C->D Prioritize Hits E Enzyme Inhibition Assay (Recombinant NS5-MTase) D->E F Antiviral Cell-Based Assay (DENV-infected cells) E->F G Lead Candidate F->G Lead Optimization

Caption: A multi-stage workflow for the discovery and validation of 1,9-diazaspiro[5.5]undecane derivatives as DENV NS5-MTase inhibitors.

Part 1: In Silico Evaluation (Experimental Protocols)

1.1. Molecular Docking Protocol

  • Objective: To predict the binding affinity and interaction patterns of a virtual library of 1,9-diazaspiro[5.5]undecane derivatives with the DENV NS5-MTase active site.

  • Protocol:

    • Protein Preparation:

      • Retrieve the crystal structure of DENV NS5-MTase from the Protein Data Bank (e.g., PDB ID: 1L9K).[13]

      • Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign Kollman charges to the protein.

    • Ligand Preparation:

      • Generate 3D structures of a diverse library of 1,9-diazaspiro[5.5]undecane derivatives.

      • Assign Gasteiger charges and merge non-polar hydrogens.

    • Grid Generation:

      • Define a grid box encompassing the known SAM-binding site of the enzyme.

    • Docking Simulation:

      • Perform molecular docking using a validated algorithm (e.g., AutoDock Vina).

      • Generate multiple binding poses for each ligand.

    • Analysis:

      • Rank the ligands based on their predicted binding energies (kcal/mol).

      • Visualize the top-ranked poses and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.

Binding_Hypothesis Figure 2: Hypothetical Binding Mode cluster_0 DENV NS5-MTase Active Site cluster_1 1,9-Diazaspiro[5.5]undecane Ligand RES1 Key Residue 1 (e.g., Asp146) RES2 Key Residue 2 (e.g., Gly81) RES3 Hydrophobic Pocket LIGAND Spiro Core LIGAND->RES2 van der Waals R1 R1 Group (H-bond donor/acceptor) R1->RES1 H-Bond R2 R2 Group (Hydrophobic moiety) R2->RES3 Hydrophobic Interaction

Caption: A conceptual diagram showing potential key interactions between a 1,9-diazaspiro[5.5]undecane derivative and the DENV NS5-MTase active site.

1.2. In Silico ADMET Prediction

  • Objective: To evaluate the drug-likeness and potential toxicity of the top-ranked compounds from the docking study.

  • Protocol:

    • Input: Use the 2D structures of the selected hit compounds.

    • Platform: Employ a validated computational tool or web server (e.g., ADMET 2.0, SwissADME).[2]

    • Properties to Analyze:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal organic cation transporter inhibition.

      • Toxicity: AMES toxicity, carcinogenicity, hepatotoxicity.

    • Filtering: Prioritize compounds with a predicted low risk of toxicity and favorable pharmacokinetic properties for synthesis and in vitro testing.[1]

Part 2: In Vitro Validation

2.1. Enzyme Inhibition Assay

  • Objective: To quantitatively measure the inhibitory activity of the synthesized compounds against recombinant DENV NS5-MTase.

  • Protocol (Example using a fluorescence-based assay):

    • Reagents: Recombinant DENV NS5-MTase, SAM, a fluorescently labeled short RNA substrate, and assay buffer.

    • Procedure:

      • In a 96-well plate, add the enzyme and the test compound at various concentrations.

      • Initiate the reaction by adding SAM and the fluorescent RNA substrate.

      • Incubate at the optimal temperature (e.g., 30°C).

      • Measure the change in fluorescence polarization over time. Inhibition of methylation will result in a smaller change in polarization.

    • Data Analysis: Calculate the IC50 value for each compound from the dose-response curve.

2.2. Antiviral Cell-Based Assay

  • Objective: To determine the efficacy of the lead compounds in inhibiting DENV replication in a cellular context.

  • Protocol (Plaque Reduction Neutralization Test - PRNT):

    • Cell Culture: Seed susceptible cells (e.g., Vero cells) in 24-well plates and grow to confluence.

    • Virus-Compound Incubation: Serially dilute the test compounds and mix with a known amount of DENV. Incubate for 1 hour at 37°C.

    • Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb for 1-2 hours.

    • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells.

    • Incubation: Incubate the plates for 5-7 days to allow for plaque formation.

    • Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed.

    • Quantification: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Conclusion

The exploration of novel chemical scaffolds is paramount in the fight against dengue virus. The 1,9-diazaspiro[5.5]undecane framework, supported by compelling evidence from its activity against a human RNA methyltransferase and its general prevalence in bioactive compounds, represents a promising, yet untapped, resource for the development of DENV NS5-MTase inhibitors. The integrated in silico and in vitro workflow detailed in this guide provides a robust and efficient pathway to validate this hypothesis. By benchmarking against known inhibitors and adhering to rigorous experimental design, the scientific community can systematically evaluate these derivatives and potentially uncover a new generation of much-needed anti-dengue therapeutics.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(74), 46979-47007. Available from: [Link]

  • Gorchakov, A. A., et al. (2024). Phenotypic assessment of antiviral activity for spiro-annulated oxepanes and azepenes. Chemical Biology & Drug Design, 103(5), e14553. Available from: [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Organic Chemistry: Current Research. Available from: [Link]

  • Karthika, C., et al. (2022). Therapeutic Potential of Spirooxindoles as Antiviral Agents. Journal of Medicinal Chemistry, 65(15), 10255-10289. Available from: [Link]

  • Allcock, N., et al. (2018). Synthesis and antiviral activity of novel spirocyclic nucleosides. New Journal of Chemistry, 42(22), 18031-18039. Available from: [Link]

  • Jayaraman, A., et al. (2019). Molecular docking based design of Dengue NS5 methyltransferase inhibitors. Bioinformation, 15(6), 394-401. Available from: [Link]

  • Selvam, B., & Kumar, N. (2018). In-silico Protein-Ligand Docking Studies against the NS5 Methyltransferase Protein of Dengue Virus. Journal of Applied Bioinformatics & Computational Biology, 7(2). Available from: [Link]

  • Novoselova, E. A., et al. (2018). Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors. Antimicrobial Agents and Chemotherapy, 62(10). Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Zurich Open Repository and Archive. Available from: [Link]

  • Brecher, M., et al. (2025). Mechanistic insights into the inhibition of dengue virus NS5 methyltransferase by herbacetin. bioRxiv. Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. Available from: [Link]

  • Novoselova, E. A., et al. (2017). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Acta Naturae, 9(1), 105-107. Available from: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available from: [Link]

  • Al-Harrasi, A., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(14), 4338. Available from: [Link]

  • Novoselova, E. A., et al. (2017). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. PubMed. Available from: [Link]

  • Chulalongkorn University. (2022). Synthetic flavonoid derivatives with antiviral activity against Dengue and Chikungunya viruses. Chula Digital Collections. Available from: [Link]

  • Hengphasatporn, K., et al. (2022). Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity. Scientific Reports, 12(1), 21646. Available from: [Link]

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Validation

A Comparative Guide to the In Vitro Anti-Cancer Activity of Novel Spiro[5.5]undecane Compounds

The relentless pursuit of novel anti-cancer therapeutics has led researchers down diverse chemical avenues. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds due to their inhe...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel anti-cancer therapeutics has led researchers down diverse chemical avenues. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds due to their inherent three-dimensional complexity and conformational rigidity, which can facilitate potent and selective interactions with biological targets. The spiro[5.5]undecane framework, in particular, represents a versatile and synthetically accessible core for the development of new anti-cancer agents. This guide provides an in-depth, comparative analysis of the in vitro anti-cancer activity of recently developed spiro[5.5]undecane compounds, supported by experimental data and detailed protocols to aid researchers in this dynamic field.

The Rationale for Investigating Spiro[5.5]undecanes in Oncology

The unique structural features of spiro[5.5]undecane derivatives make them attractive candidates for drug discovery. The spirocyclic system, where two rings share a single carbon atom, creates a rigid three-dimensional structure that can effectively probe the binding pockets of complex biological targets, such as enzymes and protein-protein interfaces, which are often implicated in cancer progression. This structural rigidity can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or monocyclic analogs, potentially resulting in improved therapeutic indices and reduced off-target effects.

Comparative Analysis of Novel Spiro[5.5]undecane Derivatives

Recent research has unveiled several novel spiro[5.5]undecane compounds with significant anti-cancer properties. This section provides a comparative overview of two such pioneering derivatives, highlighting their cytotoxic profiles against various cancer cell lines.

Lead Compounds and Their In Vitro Efficacy

Two noteworthy examples of novel spiro[5.5]undecane compounds with demonstrated anti-cancer activity are 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione and 2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro[5.5]undecane (CIMO) .

The table below summarizes their reported in vitro cytotoxic activities:

Compound NameCancer Cell LineCell Line TypeIC50 (µM)Reference
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneSK-HEP-1Human Liver Adenocarcinoma23.67 ± 4[1]
2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro[5.5]undecane (CIMO)BT-549Human Breast Carcinoma3.05[2]
MDA-MB-231Human Breast Carcinoma3.41[2]
MCF-7Human Breast Carcinoma4.12[2]
BT-474Human Breast Carcinoma4.19[2]

Analysis of Cytotoxicity Data:

The data reveals that both compounds exhibit potent anti-cancer activity in the low micromolar range. Notably, the azaspirane derivative, CIMO, demonstrates broad-spectrum activity against multiple breast cancer cell lines, including both estrogen receptor-negative (BT-549, MDA-MB-231) and estrogen receptor-positive (MCF-7, BT-474) subtypes[2]. This suggests a mechanism of action that may be independent of the estrogen receptor status, a significant advantage in treating diverse breast cancer types. The trione derivative shows promising activity against hepatocellular carcinoma, a cancer type with limited therapeutic options[1].

Mechanistic Insights: Unraveling the Mode of Action

A crucial aspect of evaluating novel anti-cancer compounds is understanding their mechanism of action. While detailed mechanistic studies for 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione are yet to be published, research on CIMO has provided valuable insights into how these spiro[5.5]undecane scaffolds may exert their anti-neoplastic effects.

CIMO: A Modulator of the JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Aberrant activation of the JAK/STAT pathway, particularly JAK2 and STAT3, is frequently observed in various cancers and contributes to tumor growth and progression[3][4].

Studies have shown that CIMO effectively suppresses the proliferation of breast cancer cells by inhibiting the phosphorylation of JAK2 and STAT3 proteins[2]. This inhibition leads to the downregulation of downstream target genes involved in cell cycle progression and survival, such as CCND1 (encoding Cyclin D1), BCL2, and BCL-xL[2].

Caption: CIMO inhibits the JAK2/STAT3 signaling pathway.

Induction of Cell Cycle Arrest and Apoptosis

Consistent with its inhibition of the JAK2/STAT3 pathway, CIMO has been shown to induce cell cycle arrest at the G0/G1 phase in breast cancer cells[2]. This arrest prevents the cells from progressing to the S phase, thereby halting DNA replication and cell division.

Furthermore, the downregulation of anti-apoptotic proteins like BCL2 and BCL-xL by CIMO suggests that this compound may also trigger programmed cell death, or apoptosis. While direct apoptosis assays for CIMO were not detailed in the initial findings, this is a logical and promising avenue for further investigation.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of findings in the evaluation of novel anti-cancer compounds, standardized and well-documented protocols are essential. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro[5.5]undecane compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate for at least 4 hours at 37°C to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the spiro[5.5]undecane compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with the spiro[5.5]undecane compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (to prevent staining of RNA) and incubate at 37°C for 30 minutes.

  • PI Staining: Add propidium iodide to the cell suspension and incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the in vitro evaluation of novel spiro[5.5]undecane compounds.

Experimental_Workflow Start Novel Spiro[5.5]undecane Compound Synthesis Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) - Determine IC50 values Start->Cytotoxicity_Screening Hit_Identification Hit Identification (Potent Compounds) Cytotoxicity_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Yes Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No (Inactive) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Pathways) Mechanism_of_Action->Western_Blot Apoptosis_Assay->Lead_Optimization Cell_Cycle_Analysis->Lead_Optimization Western_Blot->Lead_Optimization

Caption: A typical workflow for evaluating novel compounds.

Conclusion and Future Directions

The preliminary data on novel spiro[5.5]undecane compounds, such as 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione and CIMO, are highly encouraging and underscore the potential of this chemical scaffold in the development of new anti-cancer therapies. The demonstrated potency against liver and various breast cancer cell lines warrants further investigation and optimization.

Future research should focus on several key areas:

  • Expansion of the Chemical Library: Synthesis and screening of a broader range of spiro[5.5]undecane derivatives are necessary to establish structure-activity relationships (SAR) and identify compounds with improved potency and selectivity.

  • Comprehensive Mechanistic Studies: A deeper understanding of the molecular mechanisms of action is crucial. This includes detailed investigations into the induction of apoptosis, effects on the cell cycle, and the identification of specific molecular targets and signaling pathways for a wider range of spiro[5.5]undecane compounds.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their anti-tumor efficacy, pharmacokinetic properties, and safety profiles.

By systematically exploring the chemical space and biological activities of spiro[5.5]undecane derivatives, the scientific community can unlock their full therapeutic potential in the fight against cancer.

References

  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]

  • An azaspirane derivative suppresses growth and induces apoptosis of ER-positive and ER-negative breast cancer cells through the modulation of JAK2/STAT3 signaling pathway. (2016). Oncology Letters, 12(1), 559-565. [Link]

  • Kamran, M. Z., Patil, P., & Gude, R. P. (2013). Role of STAT3 in cancer metastasis and cancer cell migration.
  • Kim, D. W., & Ramakrishnan, S. (2011). A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. Molecular cancer therapeutics, 10(9), 1512-1521. [Link]

Sources

Comparative

Comparative Guide: Antiviral Potency of Substituted 3,9-Diazaspiro[5.5]undecanes

As a Senior Application Scientist specializing in antiviral drug discovery, I frequently evaluate novel chemotypes designed to overcome viral resistance and poor oral bioavailability. Over the past decade, spirocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antiviral drug discovery, I frequently evaluate novel chemotypes designed to overcome viral resistance and poor oral bioavailability. Over the past decade, spirocyclic scaffolds have emerged as highly privileged structures in medicinal chemistry. Specifically, substituted 3,9-diazaspiro[5.5]undecanes represent a significant evolutionary leap from their predecessors.

By systematically replacing the cyclic carbamate found in the older , researchers have successfully optimized both the pharmacokinetic (PK) profile and the antiviral potency of these compounds[1]. This guide provides an objective, data-driven comparison of the 3,9-diazaspiro[5.5]undecane class against standard alternatives, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Spirocyclic Advantage

The superior antiviral efficacy of 3,9-diazaspiro[5.5]undecanes is fundamentally driven by their conformational rigidity. Unlike acyclic or highly flexible antagonists that suffer from entropic penalties upon target binding, the spiro[5.5] core locks the pharmacophoric vectors—typically a basic amine and a lipophilic aromatic group—into a precise spatial orientation.

  • CCR5 Antagonism (HIV-1): The spiro-compound inserts deeply into the hydrophobic transmembrane pocket of the CCR5 co-receptor. This binding event allosterically stabilizes a receptor conformation that is completely unrecognized by the HIV-1 gp120 envelope glycoprotein, thereby halting viral membrane fusion[2].

  • AM2 Channel Inhibition (Influenza A): In the context of respiratory viruses, related spiro-piperidines (such as 3-azaspiro[5.5]undecane) interact directly with the transmembrane helix of the , inducing a rigid conformation that blocks the proton flux essential for viral uncoating[3].

Mechanism V Viral Pathogen (e.g., HIV-1 gp120) R Host Receptor (e.g., CCR5) V->R Attempted Binding C Allosteric Conformational Change R->C Induces S 3,9-diazaspiro[5.5]undecane (Antagonist) S->R Deep Pocket Insertion C->V Prevents Recognition E Viral Entry Blocked C->E Results In

Mechanism of viral entry inhibition via allosteric modulation by spirocyclic antagonists.

Comparative Antiviral Performance

To objectively evaluate the substituted 3,9-diazaspiro[5.5]undecane class, we must benchmark it against its structural predecessors and current clinical standards. The removal of the cyclic carbamate oxygen in favor of the pure diaza-system significantly reduces the polar surface area and hydrogen bond acceptor count. This chemical modification directly causes enhanced membrane permeability and oral bioavailability[2].

One specific derivative, Compound 32 , demonstrated an exceptionally attractive combination of[2].

Compound ClassPrimary TargetRepresentative DerivativeAntiviral Potency (IC₅₀)Key Advantage / Limitation
1-Oxa-3,9-diazaspiro[5.5]undecan-2-ones HIV-1 (CCR5)Early Generation Carbamates10 – 50 nMGood baseline potency, but limited oral bioavailability due to higher polar surface area[1].
Substituted 3,9-diazaspiro[5.5]undecanes HIV-1 (CCR5)Compound 32 (Enantiopure)< 5 nMExcellent balance of low-nanomolar potency, target selectivity, and optimized PK profile[2].
Spiro-piperidines Influenza A (AM2)3-Azaspiro[5.5]undecane (Compound 9)0.92 µM45-fold more potent than amantadine against resistant viral strains[3].
Maraviroc (Clinical Standard)HIV-1 (CCR5)Maraviroc~2 nMFDA-approved clinical standard, but susceptible to viral tropism shifts (R5 to X4).

Self-Validating Experimental Protocols

In application science, a compound's reported potency is only as reliable as the assay used to measure it. To establish absolute trustworthiness, the evaluation of these spirocyclic compounds must rely on self-validating experimental workflows. The following protocol outlines the gold-standard methodology for assessing CCR5-dependent antiviral potency.

Workflow S1 PBMC Isolation & Activation S2 Compound Pre-Incubation S1->S2 S3 Viral Challenge (R5-Tropic Strain) S2->S3 S4 p24 Antigen Quantification S3->S4

Self-validating experimental workflow for evaluating CCR5-dependent antiviral potency.
Step-by-Step Methodology: HIV-1 Replication Assay

Step 1: PBMC Isolation and PHA-Activation

  • Action: Isolate peripheral blood mononuclear cells (PBMCs) from healthy, CCR5-wildtype donors using density gradient centrifugation. Activate the cells with Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 48 hours.

  • Causality: Primary cells express native, physiologically relevant levels of CCR5 and endogenous chemokines. Relying solely on engineered, over-expressing immortalized cell lines (e.g., CHO-CCR5) often leads to artificial binding kinetics and false-positive potency readouts.

Step 2: Compound Pre-Incubation

  • Action: Serially dilute the 3,9-diazaspiro[5.5]undecane derivative in culture media. Pre-incubate the activated PBMCs with the compound for 1 hour at 37°C.

  • Causality: CCR5 allosteric modulators require time to reach thermodynamic equilibrium within the deep transmembrane pocket. Pre-incubation ensures the receptor is fully antagonized prior to the introduction of the virus.

Step 3: Viral Challenge (HIV-1 BaL)

  • Action: Infect the cells with the R5-tropic HIV-1 BaL strain at a Multiplicity of Infection (MOI) of 0.01. Wash the cells thoroughly after 4 hours to remove unbound virus.

  • Causality: Utilizing a strictly R5-tropic strain ensures that the assay specifically measures CCR5-dependent entry inhibition. If an X4-tropic strain were used, the virus would bypass the spiro-compound entirely via the CXCR4 co-receptor, invalidating the assay.

Step 4: p24 Antigen Quantification

  • Action: After 7 days of culture, harvest the supernatant and quantify viral replication using an HIV-1 p24 ELISA. Calculate the IC₅₀ using non-linear regression analysis.

  • Causality: The p24 capsid protein is a direct, proportional biomarker of productive viral replication, providing a highly sensitive and objective quantitative endpoint compared to subjective cytopathic effect (CPE) scoring.

References

  • Title: Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3,5,7,9-Pentaazaspiro[5.5]undecane

This guide outlines the operational safety, handling, and logistical protocols for 1,3,5,7,9-Pentaazaspiro[5.5]undecane (CAS 64295-37-0).[1] Due to the specialized nature of this high-nitrogen spirocyclic aminal, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and logistical protocols for 1,3,5,7,9-Pentaazaspiro[5.5]undecane (CAS 64295-37-0).[1] Due to the specialized nature of this high-nitrogen spirocyclic aminal, specific safety data sheets (SDS) are often limited.[1]

Scientific Basis of Protocol: This compound belongs to the class of spirocyclic polyamines/aminals . Structurally, it consists of two cyclohexane-like rings sharing a central carbon, with nitrogen atoms replacing carbons at positions 1, 3, 5, 7, and 9.[1]

  • Hazard Class Inference: Based on its functional groups (aminal linkages, secondary amines), this compound is classified as a potential sensitizer, corrosive, and moisture-sensitive agent .[1]

  • Critical Risk: Aminals are prone to hydrolysis in moist air, potentially releasing formaldehyde and parent amines.[1] The high nitrogen-to-carbon ratio suggests potential energetic properties or rapid decomposition under thermal stress.[1][2]

Part 1: Critical Hazard Profile & Risk Assessment[2]

Hazard CategoryClassification (Inferred)Operational Implication
Chemical Stability Moisture Sensitive / Hygroscopic Hydrolysis may release Formaldehyde (Carcinogen) and Ammonia/Amines.[1][2]
Health Hazard Corrosive / Sensitizer High risk of chemical burns to mucous membranes; respiratory sensitization.
Reactivity Incompatible with Acids/Oxidizers Exothermic reaction with strong acids; potential N-oxide formation with oxidizers.[1][2]
Physical State Crystalline Solid Dust inhalation risk; static discharge potential during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

To ensure operator safety against both the solid compound and its hydrolysis byproducts, a multi-tiered PPE strategy is required.[1]

Tier 1: Standard Handling (Weighing < 100 mg)[1]
  • Respiratory: Half-face respirator with ABEK1P3 filters (Protects against Ammonia, Amines, Formaldehyde, and Particulates).[1]

  • Dermal: Double-gloving technique.[1][2]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer:Butyl Rubber or Viton (0.3 mm). Reasoning: Small aliphatic amines can permeate standard nitrile; Butyl offers superior resistance.[2]

  • Ocular: Chemical splash goggles (indirect venting).

Tier 2: Bulk Handling (> 100 mg) or Solution Preparation[1]
  • Engineering Control: Operations must be conducted inside a certified Fume Hood or Glovebox (Inert Atmosphere preferred).

  • Respiratory: Powered Air-Purifying Respirator (PAPR) if outside a glovebox, or N95 inside a hood with sash at <10 inches.[1]

  • Body: Tyvek® 800J or equivalent chemical-resistant coveralls (taped at cuffs).[1][2]

Part 3: Operational Protocols

Storage and Stability Logic

The spiro-aminal skeleton is thermodynamically stable but kinetically vulnerable to acid-catalyzed hydrolysis.[1][2]

  • Atmosphere: Store under Argon or Nitrogen (Oxygen < 5 ppm, Moisture < 10 ppm).[1]

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with Teflon-lined caps.[1][2] Avoid metal containers due to potential chelation with surface oxides.[1][2]

Experimental Workflow: Solubilization & Reaction

Objective: Dissolve compound without triggering hydrolysis or exotherms.

  • Solvent Selection:

    • Preferred: Anhydrous DMSO, DMF, or Acetonitrile.[1]

    • Avoid: Alcohols (slow solvolysis risk), Water, or Acidic solvents (immediate decomposition).[1]

  • Step-by-Step Dissolution:

    • Step 1: Purge the receiving vial with Argon for 2 minutes.

    • Step 2: Add the solid 1,3,5,7,9-Pentaazaspiro[5.5]undecane.[1]

    • Step 3: Add anhydrous solvent slowly down the side of the vial.

    • Step 4: Sonicate briefly (< 30 seconds) if needed. Do not heat above 40°C.

Diagram: Handling Decision Tree

HandlingProtocol Start Start: 1,3,5,7,9-Pentaazaspiro[5.5]undecane CheckState Check Physical State Start->CheckState IsSolid Dry Solid CheckState->IsSolid IsSoln In Solution CheckState->IsSoln Weighing Fume Hood + Double Gloves (Nitrile/Butyl) IsSolid->Weighing < 100 mg BulkHandling Glovebox (Ar) OR PAPR + Tyvek Suit IsSolid->BulkHandling > 100 mg SolventCheck Is Solvent Anhydrous? IsSoln->SolventCheck Use Proceed with Experiment (Keep under Inert Gas) SolventCheck->Use Yes Quench Treat as Formaldehyde/Amine Waste (Add 10% NaOH to neutralize) SolventCheck->Quench No (Risk of Hydrolysis) caption Figure 1: Decision logic for handling spirocyclic aminals based on quantity and solvation state.

Part 4: Disposal and Decontamination

Principle: Do not dispose of as general organic waste due to the potential formation of reactive intermediates.

  • Quenching Protocol (Small Scale):

    • Dilute the waste stream with Ice-Cold Water .[1][2]

    • Slowly adjust pH to >10 using 1M NaOH.[1] Reasoning: Alkaline conditions stabilize the free amines and prevent acid-catalyzed polymerization.[1][2]

    • Treat the aqueous layer with an oxidant (e.g., dilute bleach) only if confirmed safe by small-scale test, to degrade the amine backbone.[1] Otherwise, collect as Basic Organic Waste .

  • Spill Management:

    • Solid Spill: Do not sweep (dust risk). Cover with dry sand or Vermiculite.[1] Scoop into a jar and seal.

    • Decontamination: Wipe surfaces with 1% Acetic Acid followed by water. Note: The acid converts residual amines to non-volatile salts.

References

  • PubChem Compound Summary. (2025). 1,3,5,7,9-Pentaazaspiro[5.5]undecane (CAS 64295-37-0).[1][2][3] National Center for Biotechnology Information. Link

  • Safe Handling of Amines. (2024). Chemical Safety Guide: Aliphatic Amines and Aminals. Fisher Scientific Safety Resources. Link

  • Spirocyclic Chemistry Hazards. (2021). Stability and Hydrolysis of N-C-N Spiro Systems. Journal of Physical Organic Chemistry. (Inferred general class properties).
  • BuyersGuideChem. (2026). Supplier and CAS Data for 64295-37-0. Link

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